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4-[(Ethylsulfonyl)(methyl)amino]benzoic acid Documentation Hub

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  • Product: 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid
  • CAS: 915909-03-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 152628-02-9: Structural Profiling, Synthesis, and Analytical Methodologies

Executive Summary In the realm of pharmaceutical process chemistry, controlling the formation of process-related impurities is as critical as synthesizing the active pharmaceutical ingredient (API) itself. CAS 152628-02-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical process chemistry, controlling the formation of process-related impurities is as critical as synthesizing the active pharmaceutical ingredient (API) itself. CAS 152628-02-9 , chemically identified as 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is a pivotal bis-benzimidazole derivative[1]. In drug development, it is universally recognized as Telmisartan EP Impurity A [2]. It serves a dual role: it is the penultimate synthetic intermediate in the production of the antihypertensive Angiotensin II Receptor Blocker (ARB) Telmisartan, and it is a strictly regulated pharmacopeial impurity that arises from incomplete alkylation during the final synthetic steps[3].

As application scientists, our objective is to deconstruct the mechanistic pathways that govern the formation of CAS 152628-02-9 and establish robust, self-validating analytical frameworks for its quantification.

Physicochemical and Structural Profile

Understanding the physicochemical properties of CAS 152628-02-9 is foundational for predicting its behavior during both chemical synthesis and chromatographic separation. The molecule consists of two benzimidazole moieties fused via a central benzene ring, imparting significant thermal stability and strong UV chromophoric properties[3].

Quantitative Data Summary
ParameterValueReference
Chemical Name 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole[1]
Pharmacopeial Designation Telmisartan EP Impurity A[2]
CAS Registry Number 152628-02-9[1]
Molecular Formula C19H20N4[1]
Molecular Weight 304.39 g/mol [1]
LogP (Octanol/Water) ~3.49[4]
Appearance Grey to white/light yellow crystalline powder[4]

Mechanistic Synthesis & Process Chemistry

The synthesis of CAS 152628-02-9 requires precise thermodynamic control to facilitate a dehydrative cyclization. The protocol below outlines the industrially scalable methodology, emphasizing the causality behind each reagent and condition[4].

G A N-Methyl-o-phenylenediamine C CAS 152628-02-9 (Telmisartan Impurity A) A->C Cyclization (PPA Catalyst) B 4-Methyl-2-n-propyl-1H- benzimidazole-6-carboxylic acid B->C Condensation D Telmisartan API (Target ARB) C->D Alkylation (Biphenyl derivative)

Synthetic origin and role of CAS 152628-02-9 in Telmisartan API manufacturing.

Step-by-Step Synthetic Protocol
  • Suspension & Activation : Suspend 50 g of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid in 300 g of polyphosphoric acid (PPA). Heat the mixture to 70-75 °C and maintain for 30 minutes[4].

    • Causality: PPA is highly viscous at room temperature. Heating lowers the viscosity to ensure a homogenous suspension. More importantly, PPA acts as a potent Lewis acid, activating the carboxylic acid for subsequent nucleophilic attack.

  • Amide Condensation : Add N-methylphthalimide dihydrochloride (or N-methyl-o-phenylenediamine hydrochloride) (45 g) in batches over 2 hours. Maintain at 70-75 °C for 1 hour[4].

    • Causality: Batch-wise addition is critical to control the exothermic nature of the initial amide bond formation, preventing localized overheating which could lead to oxidative degradation of the diamine.

  • Dehydrative Cyclization : Elevate the temperature to 130-135 °C and maintain for 10 hours[4].

    • Causality: High thermal energy is required to overcome the activation energy barrier for intramolecular cyclization. PPA functions as a potent dehydrating agent, sequestering the released water molecule to drive the equilibrium toward the stable bis-benzimidazole ring.

  • Quenching & Precipitation : Cool the reactor to 70 °C. Slowly add 600 mL of water while maintaining the internal temperature between 60-90 °C[4].

    • Causality: Water hydrolyzes the polymeric PPA into water-soluble phosphoric acid. Because the basic bis-benzimidazole product is insoluble in neutral/acidic aqueous matrices, it quantitatively precipitates out of the solution.

  • Purification via Anti-Solvent Crystallization : Suspend the dried crude product in 260 mL methanol, heat to 45-50 °C, and treat with 6.5 g activated carbon for 30 minutes. Filter, then slowly add 160 mL of water to the filtrate at 25-35 °C. Heat to reflux for 1 hour, cool to 0-5 °C, and filter[4].

    • Causality: Methanol dissolves the target compound while carbon adsorbs polymeric impurities. The addition of water (an anti-solvent) selectively reduces the solubility of CAS 152628-02-9, driving controlled nucleation and yielding a highly pure crystalline product (yield ~77.4%)[4].

Analytical Characterization & HPLC-MS Profiling

To ensure a self-validating analytical system, the quantification of CAS 152628-02-9 within a Telmisartan API matrix must rely on orthogonal detection methods (UV and MS) and matrix spiking[2][3].

HPLC S1 Sample Preparation (API + Spiked Impurity A) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 Injection (10 µL) S3 Detection & Ionization (UV at 205 nm / MS-ESI+) S2->S3 Elution (Polarity-driven) S4 Data Analysis (Peak Integration, Resolution > 2.0) S3->S4 Signal Processing

HPLC-UV/MS workflow for the isolation and quantification of Telmisartan Impurity A.

Step-by-Step HPLC-MS Methodology
  • Self-Validating Sample Preparation : Dissolve the Telmisartan API sample in analytical-grade methanol to a concentration of 1.0 mg/mL. Prepare a separate system suitability solution by spiking the API matrix with CAS 152628-02-9 reference standard at a 0.15% w/w concentration.

    • Causality: Spiking guarantees that the method can reliably resolve the impurity from the main API peak, validating the system's resolving power before unknown samples are run.

  • Stationary Phase Selection : Utilize a reversed-phase C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm) maintained at 40 °C[5].

    • Causality: The hydrophobic C18 stationary phase provides excellent retention for benzimidazole derivatives based on their partition coefficients.

  • Gradient Elution Strategy :

    • Mobile Phase A : 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

    • Mobile Phase B : Acetonitrile.

    • Causality: A gradient is mandatory. CAS 152628-02-9 (LogP ~3.49) is significantly more polar than the fully alkylated Telmisartan API (LogP ~4.66)[4][5]. Starting with a higher aqueous ratio ensures Impurity A is retained long enough for baseline separation, while ramping the organic phase elutes the highly lipophilic API. The acidic pH (3.0) suppresses the ionization of residual carboxylic acid groups, preventing peak tailing.

  • Orthogonal Detection : Set the UV detector to 205 nm to capture the strong π-π* transitions of the benzimidazole rings[5]. Simultaneously, route the eluent split to an MS detector using Electrospray Ionization in positive mode (ESI+)[3].

    • Causality: UV provides reliable quantitative integration, while ESI-MS provides structural confirmation by detecting the specific mass-to-charge ratio (m/z 305.1 for[M+H]+) of Impurity A, ensuring no co-eluting unknown degradants are falsely quantified[3].

References

  • Source: chemicalbook.
  • 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)
  • Source: synthinkchemicals.
  • Source: researchgate.
  • 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Etoricoxib: Elucidating the Role of the 4-(Methylsulfonyl)phenyl Moiety

Abstract Etoricoxib (Arcoxia®) is a highly selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the management of pain and inflammation associated with various arthritic conditions.[1] Its chemical architec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Etoricoxib (Arcoxia®) is a highly selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the management of pain and inflammation associated with various arthritic conditions.[1] Its chemical architecture, featuring a 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine core, is central to its therapeutic efficacy and selectivity. This technical guide provides a comprehensive overview of the predominant synthetic strategies for Etoricoxib, with a particular focus on the introduction and significance of the critical 4-(methylsulfonyl)phenyl pharmacophore. We will dissect the established industrial routes, which pivot on the formation of a key ketosulfone intermediate, and provide detailed, field-proven protocols. Furthermore, this guide will analyze the chemical structure of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid to clarify its potential, though undocumented, role in relation to the established synthetic pathways of Etoricoxib.

The Pharmacological Significance of the Sulfonyl Group in COX-2 Inhibition

The therapeutic advantage of Etoricoxib lies in its ability to selectively inhibit the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal and renal homeostasis.[1] This selectivity is largely attributed to the presence of the 4-(methylsulfonyl)phenyl group.

The active site of the COX-2 enzyme possesses a secondary, hydrophobic side-pocket that is absent in the COX-1 isoform. The sulfone (-SO2-) or sulfonamide (-SO2NH2) moieties of selective inhibitors, such as Etoricoxib and Celecoxib respectively, are appropriately sized to project into this side-pocket, anchoring the molecule and leading to potent and selective inhibition.[2] In contrast, non-selective NSAIDs typically possess a carboxylate group and are too small to effectively utilize this structural difference.[2] Therefore, the synthesis of the 4-(methylsulfonyl)phenyl fragment is not merely a matter of molecular construction but is fundamental to the drug's mechanism of action.

Analysis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid as a Potential Precursor

A query regarding the role of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in Etoricoxib synthesis warrants a detailed structural analysis.

Feature4-[(Ethylsulfonyl)(methyl)amino]benzoic acidRequired Moiety in Etoricoxib
Structure Aromatic ring with a C-N-S bond (a sulfonamide derivative)Aromatic ring with a direct C-S bond (a sulfone)
Sulfonyl Group Ethylsulfonyl (-SO2-CH2CH3)Methylsulfonyl (-SO2-CH3)
Functional Group Benzoic Acid (-COOH)Phenyl group as part of a bipyridine core

A review of established and patented synthetic routes for Etoricoxib reveals that 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is not utilized as a starting material or key intermediate.[1][3] The structural disparities are significant. An industrial-scale synthesis would require chemically demanding and inefficient transformations to convert the N-linked ethylsulfonamide into the C-linked methylsulfone, making it an impractical pathway.

While this specific compound is not a precursor, the sulfonamide class it belongs to is highly relevant in the field of COX-2 inhibitors. For instance, Celecoxib, another prominent COX-2 inhibitor, features a p-sulfamoylphenyl group.[4] However, Etoricoxib's design, developed by Merck & Co., utilizes the isosteric and isoelectronic methylsulfone group.[3][4]

The Cornerstone of Etoricoxib Synthesis: The Ketosulfone Intermediate

The most prominent and industrially scalable syntheses of Etoricoxib are convergent, revolving around the preparation and subsequent cyclization of a key intermediate: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone , commonly referred to as the "ketosulfone".

The general synthetic paradigm is illustrated below:

G cluster_0 Pyridine Fragment Synthesis cluster_1 Aryl Sulfone Fragment Synthesis A 6-Methylnicotinic Acid Derivative B Activated Pyridine (e.g., Weinreb Amide) A->B Activation Ketosulfone Ketosulfone Intermediate (1-(6-methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone) B->Ketosulfone Coupling/Condensation C 4-(Methylthio)phenyl Derivative D 4-(Methylsulfonyl)phenyl Derivative C->D Oxidation D->Ketosulfone Etoricoxib Etoricoxib Ketosulfone->Etoricoxib Pyridine Ring Formation (Cyclization) Vinamidinium Vinamidinium Salt + NH4OAc Vinamidinium->Etoricoxib

Caption: Convergent synthesis of Etoricoxib via the ketosulfone intermediate.

This strategy involves preparing the two constituent fragments of the ketosulfone separately and then coupling them, a method that enhances overall yield and simplifies purification.

Synthesis of the Ketosulfone Intermediate: Key Methodologies

Route A: Grignard Reaction Followed by Oxidation

One of the most efficient methods, developed by Merck, involves the reaction of an activated pyridine derivative with a Grignard reagent derived from a thioanisole (methylthiobenzene) precursor.[3]

Workflow Diagram:

G A 6-Methylnicotinate B Weinreb Amide A->B 1. i-PrMgCl 2. Me(MeO)NH·HCl D Ketosulfide Intermediate B->D Grignard Addition C 4-Methylthiotoluene Magnesium Chloride (Grignard Reagent) C->D F Ketosulfone Intermediate D->F Sulfide Oxidation E H2O2, Na2WO4 (Oxidizing Agents) E->F

Caption: Synthesis of the ketosulfone via a Grignard reaction and subsequent oxidation.

Step-by-Step Protocol (Grignard and Oxidation):

  • Weinreb Amide Formation: 6-Methyl methylnicotinate is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a Grignard reagent like isopropylmagnesium chloride to form the corresponding Weinreb amide.[3] This amide is particularly useful as it reacts cleanly with organometallic reagents to yield ketones without over-addition to form tertiary alcohols.[3]

  • Grignard Coupling: In a separate vessel, a Grignard reagent is prepared from 4-chlorotoluene or a similar precursor, which is then converted to 4-methylthiotoluene magnesium chloride. This reagent is added dropwise to a cooled solution of the Weinreb amide.[1] The reaction is carefully temperature-controlled (0-5 °C) and conducted under an inert atmosphere.[1]

  • Oxidation to Sulfone: The resulting ketosulfide intermediate is dissolved in a solvent such as methanol. A catalytic amount of sodium tungstate (Na₂WO₄) is added, followed by the slow, portion-wise addition of hydrogen peroxide (H₂O₂).[1] This exothermic reaction oxidizes the sulfide directly to the sulfone. The ketosulfone product often precipitates from the reaction mixture and can be isolated via filtration.[1]

Route B: Ivanov-Claisen Condensation

An alternative and robust approach involves a condensation reaction between a 6-methylnicotinate ester and the dianion of 4-(methylsulfonyl)phenylacetic acid (an Ivanov reagent).[5][6]

Step-by-Step Protocol (Ivanov-Claisen Condensation):

  • Dianion Formation: 4-(Methylsulfonyl)phenylacetic acid is dissolved in an anhydrous solvent like Tetrahydrofuran (THF). At least two equivalents of a strong base, typically a Grignard reagent such as tert-butylmagnesium chloride, are added to deprotonate both the carboxylic acid and the α-carbon, forming the dianion (Ivanov reagent).[5][6]

  • Condensation: A solution of methyl 6-methylnicotinate is then added to the solution of the pre-formed dianion.[6] The reaction mixture is typically heated to reflux.

  • Workup and Decarboxylation: Upon completion, the reaction is quenched with an acid. The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation upon heating during the workup to yield the desired ketosulfone.

The Final Step: Pyridine Ring Formation via Cyclization

The final stage of the synthesis involves constructing the second pyridine ring to form the bipyridine core of Etoricoxib. This is achieved by reacting the ketosulfone with a three-carbon synthon that provides the remaining atoms of the pyridine ring.

Workflow Diagram:

G A Ketosulfone Intermediate D Etoricoxib A->D Annulation Reaction B Vinamidinium Salt (e.g., 2-chloro-1,3-bis (dimethylamino)trimethinium hexafluorophosphate) B->D C Base (e.g., KOtBu) Ammonia Source (e.g., NH4OAc) C->D

Caption: Final cyclization step to form the Etoricoxib bipyridine core.

Step-by-Step Protocol (Cyclization):

  • Enolate Formation: The ketosulfone is dissolved in a suitable aprotic solvent (e.g., DMF, THF) and treated with a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) at low temperature to generate the corresponding enolate.

  • Condensation: A vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) or a similar reagent is added.[7] This reagent acts as a +C-C-C+ synthon. The enolate attacks the vinamidinium salt, initiating the ring-forming cascade.

  • Cyclization and Aromatization: The reaction mixture is then treated with an ammonia source, such as aqueous ammonia and ammonium acetate, and heated (e.g., 55-60 °C).[1] This facilitates the final cyclization and subsequent dehydration/elimination to yield the aromatic pyridine ring of Etoricoxib.

  • Purification: The crude Etoricoxib is isolated by extraction and purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final active pharmaceutical ingredient (API).[7]

Conclusion

The synthesis of Etoricoxib is a well-refined process, with the convergent strategy involving the 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (ketosulfone) intermediate being the most established and industrially viable route. The introduction of the critical 4-(methylsulfonyl)phenyl moiety is most efficiently achieved through the oxidation of a corresponding 4-(methylthio)phenyl precursor, a key step that instills the drug's COX-2 selectivity. While the sulfonamide derivative 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid shares structural motifs common to the broader class of COX-2 inhibitors, it is not a documented precursor in the synthesis of Etoricoxib due to significant structural and chemical incompatibilities with the required final product. A thorough understanding of the ketosulfone-based pathway is therefore essential for researchers and professionals engaged in the development and manufacturing of this important anti-inflammatory agent.

References

  • Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 4(6), 625-632. [Link]

  • Eureka | Patsnap. (2018, January 30). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. [Link]

  • Yaosheji. (n.d.). Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. [Link]

  • Castañer, J., et al. (2000). Etoricoxib. Drugs of the Future, 25(12), 1047. [Link]

  • El-Damasy, D. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6100. [Link]

  • Cernotto, G., et al. (2011). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Tetrahedron Letters, 52(43), 5646-5649. [Link]

  • ResearchGate. (2004). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. [Link]

  • Penning, T. D., et al. (1997). Synthesis and activity of sulfonamide-substituted 4,5-diaryl thiazoles as selective cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry letters, 7(18), 2307-2312. [Link]

  • Peng, C., et al. (2020). Synthetic Process of the Key Intermediate of Etoricoxib. Chinese Journal of Pharmaceuticals, 51(03), 364-366. [Link]

  • International Journal of Environmental Sciences. (2025). Preparation Of Etoricoxib By Continuous Flow. [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of Etoricoxib. [Link]

  • Google Patents. (2012, May 29). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

Sources

Foundational

Solubility profile of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Critical Role of Solubility in Pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the bioavailability, manufacturability, and ultimately, the therapeutic efficacy of a drug product. A comprehensive understanding of an API's solubility in a range of organic solvents is not merely an academic exercise; it is a fundamental prerequisite for informed decision-making across the entire development lifecycle, from early-stage formulation to process chemistry and final dosage form design.

This guide provides a detailed exploration of the solubility profile of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, a compound of interest in medicinal chemistry. Rather than presenting a simple data sheet, this document aims to equip the researcher with the theoretical underpinnings, practical methodologies, and interpretive insights necessary to fully characterize the solubility of this and other novel chemical entities. We will delve into the "why" behind the "how," fostering a deeper understanding of the interplay between solute, solvent, and the resulting solution thermodynamics.

Physicochemical Characterization of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid

A predictive understanding of solubility begins with a thorough characterization of the molecule itself. The structure of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, presented below, reveals key functional groups that govern its solution behavior.

Chemical Structure of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

Figure 1: Chemical Structure of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

The molecule possesses both a carboxylic acid group and a sulfonamide group. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and its acidic nature (with an estimated pKa) will significantly influence its solubility in protic and basic solvents. The sulfonamide group, while also capable of hydrogen bonding, introduces a degree of polarity. The presence of both ethyl and methyl groups on the nitrogen atom adds to the molecule's lipophilic character.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be conceptualized as a three-step energetic cycle:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent Cavity Formation: Energy is expended to create a void within the solvent large enough to accommodate a solute molecule.

  • Solvation: Energy is released as the solute molecule is surrounded by and interacts with solvent molecules.

The overall enthalpy of solution is the sum of these energy changes. Favorable dissolution occurs when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and create the solvent cavity.

This energetic balance is heavily influenced by the principle of "like dissolves like." Polar solutes, such as 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, are generally more soluble in polar solvents. This is because the dipole-dipole interactions and hydrogen bonding between the polar solute and polar solvent molecules can effectively compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This method is robust, reliable, and provides a direct measure of a compound's solubility in a given solvent at a specific temperature. The following protocol outlines the key steps.

Materials and Equipment
  • 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vials B Shake at constant temperature (24-72h) A->B Establish Equilibrium C Settle or Centrifuge B->C Isolate Saturated Solution D Collect & Filter Supernatant C->D Remove Particulates E Dilute Sample D->E Prepare for Analysis F Quantify via HPLC/UV-Vis E->F Measure Concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Solvent Selection Rationale

While experimental data for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is not publicly available, we can predict its solubility behavior based on its structure and the properties of common organic solvents. The following table provides a predicted solubility profile and the rationale for solvent selection.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid and sulfonamide groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighThese solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the solute. DMSO is a particularly strong solvent for a wide range of organic compounds.
Polar Aprotic Acetone, AcetonitrileModerateThese solvents are polar but have a lower capacity for hydrogen bonding compared to DMSO or DMF. They are expected to be reasonably good solvents.
Nonpolar Toluene, HexaneLow to Very LowThe lack of polarity and hydrogen bonding capability in these solvents makes them poor candidates for solvating the polar functional groups of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

Analytical Quantification: HPLC-UV Method

A robust and accurate analytical method is essential for quantifying the dissolved solute. High-Performance Liquid Chromatography with UV detection is a widely used and reliable technique.

HPLC Method Parameters (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid to find the λmax.

  • Standard Curve: A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.

Self-Validating System for Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following self-validating checks should be incorporated into the protocol:

  • Mass Balance: After the experiment, the undissolved solid can be collected, dried, and weighed. The mass of the dissolved solute (calculated from the concentration and volume) plus the mass of the remaining solid should be close to the initial mass of the solute added.

  • Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been reached.

  • Purity Analysis: The purity of the starting material and the dissolved solute should be confirmed by HPLC to ensure that no degradation has occurred during the experiment.

Applications of Solubility Data in Drug Development

The solubility data generated for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid has several critical applications:

  • Pre-formulation Studies: The data informs the selection of suitable solvent systems for early-stage formulation development, including for oral, parenteral, and topical dosage forms.

  • Crystallization Process Development: Understanding the solubility in different solvents is crucial for designing and optimizing crystallization processes to control particle size, morphology, and polymorphic form.

  • In Silico Modeling: Experimental solubility data can be used to validate and refine computational models that predict the solubility of other drug candidates.

  • Toxicology Studies: The selection of appropriate vehicles for toxicology studies is dependent on the solubility of the test compound.

Conclusion

The solubility profile of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in organic solvents is a critical dataset for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding, experimentally determining, and applying this crucial physicochemical property. By combining a sound theoretical understanding with robust experimental design and a commitment to self-validating protocols, researchers can generate high-quality, reliable solubility data that will guide and accelerate the drug development process.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568–590. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

Exploratory

pKa Values and Acidity of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid: A Comprehensive Mechanistic and Analytical Guide

Executive Summary In modern drug discovery, functionalized benzoic acid derivatives serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). One such highly specialized interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized benzoic acid derivatives serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). One such highly specialized intermediate is 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (CAS No. 915909-03-4). Understanding the exact physicochemical properties of this molecule—specifically its acid dissociation constant ( pKa​ )—is paramount for predicting its reactivity, solubility, and lipophilicity profile (logD) during both synthesis and formulation.

Unlike simple benzoic acids, the presence of the para-substituted N-methyl-N-ethylsulfonylamino group introduces complex electronic and steric effects. This whitepaper systematically deconstructs the structural causality behind the acidity of this compound, provides comparative quantitative data, and outlines a self-validating experimental protocol for precise pKa​ determination.

Structural Causality & Electronic Effects

To accurately predict and understand the pKa​ of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, we must isolate the ionizable centers and evaluate the electronic contributions of the substituents using Hammett equation principles[1].

The Monoprotic Nature of the Molecule

At first glance, the molecule contains two potential sites for acid-base chemistry: the carboxylic acid (-COOH) and the sulfonamide nitrogen. However, this compound is strictly a monoprotic acid in the physiological and standard aqueous pH range (0–14) .

  • The Carboxylic Acid: Acts as the sole proton donor, ionizing to form a carboxylate anion.

  • The Sulfonamide Nitrogen: Because the nitrogen is alkylated with a methyl group (-N(CH 3​ )-), it lacks an acidic N-H proton[2]. Furthermore, the strong electron-withdrawing nature of the adjacent sulfonyl group pulls the nitrogen's lone pair away, rendering it entirely non-basic. It will not accept a proton even at highly acidic pH levels.

Steric Inhibition of Resonance and Hammett Constants ( σp​ )

The acidity of the -COOH group is governed by the electron-donating or electron-withdrawing power of the para-substituent. In a standard secondary sulfonamide (e.g., -NHSO 2​ CH 3​ ), the nitrogen lone pair can partially delocalize into the benzene ring (+R mesomeric effect), which offsets the strong inductive pull (-I) of the sulfonyl group. This results in a near-neutral Hammett constant ( σp​≈+0.03 ).

However, in 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, the bulky methyl and ethylsulfonyl groups attached to the nitrogen force the substituent to twist out of coplanarity with the benzene π -system. This steric inhibition of resonance effectively shuts down the +R electron-donating effect. Consequently, the powerful inductive electron-withdrawing effect (-I) of the sulfonyl group dominates. This net electron withdrawal stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the molecule relative to unsubstituted benzoic acid[1].

ElectronicEffects A N-Methyl-N-ethylsulfonyl Group (-N(CH3)SO2Et) B Benzene Ring (Pi System) A->B Strong Inductive Pull (-I) C Carboxylic Acid (-COOH) B->C Net Electron Withdrawal Stabilizes Carboxylate D Steric Hindrance (Twisted out of plane) D->A Suppresses +R Resonance

Fig 1: Electronic effects of the N-methyl-N-ethylsulfonyl group on benzoic acid acidity.

Quantitative Data Summary

Because exact experimental pKa​ values for highly specific proprietary building blocks are often unpublished, Application Scientists rely on structural analogs to establish a highly confident predicted range.

Unsubstituted benzoic acid has a pKa​ of 4.20. The strongly electron-withdrawing 4-(methylsulfonyl)benzoic acid has a measured pKa​ of 3.48 in water at 25°C. Because the -N(CH 3​ )SO 2​ Et group is strongly electron-withdrawing via induction but slightly insulated by the nitrogen atom compared to a direct sulfonyl attachment, its pKa​ falls predictably between these two boundaries.

Table 1: Comparative pKa​ and Hammett Analysis
Compound Namepara-SubstituentApprox. Hammett σp​ pKa​ (Water, 25°C)Reference / Source
Benzoic Acid-H0.004.20Standard Literature
4-(Methylsulfonamido)benzoic acid-NHSO 2​ CH 3​ ~0.03~4.15Analog Estimate[2]
4-[(Ethylsulfonyl)(methyl)amino]benzoic acid -N(CH 3​ )SO 2​ Et +0.25 to +0.35 3.85 ± 0.15 Predicted (Target)
4-(Methylsulfonyl)benzoic acid-SO 2​ CH 3​ +0.723.48Experimental

Self-Validating Experimental Protocol for pKa​ Determination

Due to the lipophilic nature of the ethyl and methyl groups, 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid exhibits poor aqueous solubility in its unionized state. Attempting a direct aqueous titration will result in precipitation, yielding false inflection points.

To ensure scientific integrity, the following self-validating cosolvent protocol must be utilized. This system uses potentiometry as the primary method, UV-spectrophotometry as an orthogonal validation, and Yasuda-Shedlovsky extrapolation to derive the true aqueous thermodynamic pKa​ .

Step-by-Step Methodology

Step 1: Cosolvent Sample Preparation

  • Prepare a 0.5 mM stock solution of the compound in 100% HPLC-grade Methanol.

  • Prepare four distinct titration working solutions by mixing the stock with 0.15 M aqueous KCl to achieve final methanol concentrations of 30%, 40%, 50%, and 60% (v/v). The KCl maintains a constant ionic strength.

Step 2: Potentiometric Titration (Primary Method)

  • Calibrate the glass pH electrode using Gran's plot method specifically adapted for mixed aqueous-organic solvents to account for liquid junction potential shifts.

  • Maintain the titration vessel at exactly 25.0 ± 0.1°C under a continuous Argon or Nitrogen purge to prevent CO 2​ absorption.

  • Titrate each cosolvent mixture using standardized 0.1 M KOH. Record the apparent pKa​ ( psKa​ ) from the inflection point of the titration curve.

Step 3: UV-Metric Orthogonal Validation (The Validation Check)

  • Concurrently, route the titration loop through a UV-Vis flow cell.

  • Monitor the spectral shift. The unionized benzoic acid derivative will have a distinct λmax​ compared to the ionized carboxylate.

  • Calculate the psKa​ from the multi-wavelength absorbance matrix. Validation Gate: The UV-derived psKa​ must match the potentiometric psKa​ within ±0.04 units. If it deviates, it indicates sensor fouling or precipitation.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Plot the validated psKa​ values against the reciprocal of the dielectric constant ( 1/ε ) of the respective methanol/water mixtures.

  • Perform a linear regression. The y-intercept (where 1/ε equals the dielectric constant of pure water, ~78.3 at 25°C) yields the true aqueous pKa​ .

pKaWorkflow S1 1. Cosolvent Preparation (30%, 40%, 50%, 60% MeOH) S2 2. Potentiometric Titration (0.1M KOH, 25°C, N2 purge) S1->S2 S3 3. UV-Metric Validation (Orthogonal Spectral Tracking) S1->S3 S4 4. Yasuda-Shedlovsky Extrapolation (Plot psKa vs. 1/ε) S2->S4 S3->S4 Validation Gate (±0.04) S5 5. Final Aqueous pKa (Validated Thermodynamic Value) S4->S5 Intercept = True Aqueous pKa

Fig 2: Self-validating cosolvent extrapolation workflow for determining aqueous pKa.

Implications for Drug Development

Understanding that 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid has a pKa​ of approximately 3.85 provides immediate, actionable insights for formulation and medicinal chemistry:

  • Gastric vs. Intestinal Absorption: In the highly acidic environment of the stomach (pH ~1.5), the molecule will be >99% unionized, maximizing its lipophilicity and potential for passive membrane permeation. In the intestinal tract (pH ~6.5), it will be >99% ionized (carboxylate form), drastically increasing its aqueous solubility but reducing passive permeability.

  • Salt Selection: With a pKa​ of 3.85, this compound is an excellent candidate for forming stable salts with weak bases or standard counterions like Sodium, Potassium, or Tromethamine to enhance dissolution rates in solid oral dosage forms.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 250653, 4-(Methylsulfonamido)benzoic acid". PubChem. Available at:[Link]

  • The Journal of Organic Chemistry. "Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods". ACS Publications, Vol. 88 No. 14 (2023). Available at:[Link]

Sources

Foundational

De Novo Pyridine Annulation: A Comprehensive Technical Review of Etoricoxib Intermediates and Precursors

Executive Summary Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor utilized globally for the management of osteoarthritis, rheumatoid arthritis, and acute pain. The molecular architecture of Etoricoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor utilized globally for the management of osteoarthritis, rheumatoid arthritis, and acute pain. The molecular architecture of Etoricoxib features a central 2,3'-bipyridine ring system substituted with a 4-(methylsulfonyl)phenyl group and a chlorine atom[1]. Historically, the synthesis of this bipyridine core relied on transition-metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings). However, the necessity to eliminate toxic organotin intermediates and expensive palladium catalysts—which pose significant challenges in late-stage Active Pharmaceutical Ingredient (API) purification—drove the pharmaceutical industry toward a de novo pyridine ring synthesis[2].

This whitepaper provides an in-depth mechanistic and operational analysis of the two critical precursors required for this convergent synthesis: the Ketosulfone intermediate and the Vinamidinium salt .

Retrosynthetic Strategy and Mechanistic Causality

The modern industrial synthesis of Etoricoxib relies on a convergent annulation strategy. Rather than coupling two pre-formed pyridine rings, the central pyridine ring is constructed in situ[3]. This is achieved through the condensation of an enolizable ketone (ketosulfone) with a C3-electrophilic vinamidinium species, followed by cyclization using an ammonia source[2].

The causality behind this specific disconnection lies in its high atom economy and the avoidance of heavy metals. The vinamidinium salt acts as a highly reactive, yet stable, bis-electrophile. When the ketosulfone is deprotonated to form an enolate, it attacks the vinamidinium core. The subsequent introduction of ammonia displaces the dimethylamine leaving groups, facilitating an intramolecular cyclization that yields the fully substituted central pyridine ring[4].

G Etoricoxib Etoricoxib (Target API) Annulation De Novo Pyridine Annulation (Ammonia Source) Etoricoxib->Annulation Retrosynthetic Disconnection Ketosulfone Ketosulfone Intermediate (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) Annulation->Ketosulfone Vinamidinium Vinamidinium Salt (2-Chloro-1,3-bis(dimethylamino)trimethinium PF6) Annulation->Vinamidinium

Retrosynthetic disconnection of Etoricoxib into its core ketosulfone and vinamidinium precursors.

The Ketosulfone Intermediate

Chemical Name: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone CAS RN: 221615-75-4

The ketosulfone is the foundational building block that provides the 6-methylpyridine ring and the methylsulfonylphenyl moiety of Etoricoxib[5]. The synthesis of this intermediate has evolved significantly to minimize environmental impact and maximize yield.

Evolution of Synthesis Routes

Early synthetic approaches utilized a Grignard reaction between a pyridyl amide derivative and a thiomethyl benzyl halide, followed by oxidation using hydrogen peroxide and an alkali metal tungstate catalyst[6]. However, tungstate catalysts often lead to the over-oxidation of the pyridine nitrogen, forming undesirable N-oxide impurities[7].

To circumvent this, modern in-situ processes have been developed that eliminate the isolation of the intermediate ketosulfide stage and utilize optimized oxidant systems (e.g., peracetic acid and hydrogen peroxide) without the need for tungsten[5]. Alternatively, palladium-catalyzed α-arylation of acetylpicoline with 4-chlorophenyl methyl sulfone has been explored, though it reintroduces heavy metals into the upstream process[2].

Quantitative Comparison of Ketosulfone Synthesis Routes
Synthesis RouteKey Reagents / CatalystsOverall YieldImpurity ProfileIndustrial Scalability
Grignard + Oxidation Mg, H₂O₂, Sodium Tungstate~65%High N-oxide formationModerate
In-situ Ketosulfide Oxidation Peracetic acid, H₂O₂ (No Tungsten)78% - 88%< 0.6% impuritiesHigh (Preferred)
Pd-Catalyzed α-arylation Pd catalyst, Base> 80%Trace Pd residueLow-Moderate

Data synthesized from patent literature and process chemistry reviews[2],[5].

The Vinamidinium Salt Precursor

Chemical Name: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate CAS RN: 249561-98-6

The vinamidinium salt is responsible for providing the remaining three carbon atoms and the crucial chlorine substituent of the central pyridine ring[6].

Mechanistic Role and Stability

Vinamidinium salts are highly versatile C3 synthons. The hexafluorophosphate (PF₆⁻) counterion is deliberately chosen over chloride (Cl⁻) because it renders the salt highly crystalline, non-hygroscopic, and thermally stable (m.p. 124-127°C), which is critical for precise stoichiometric control during large-scale manufacturing[6],[8]. The salt is typically prepared via a Vilsmeier-Haack type reaction by reacting N,N-dimethylformamide (DMF) with chloroacetyl chloride, followed by the addition of phosphorous oxychloride (POCl₃)[6].

Experimental Protocol: Convergent Pyridine Annulation

The following protocol details the critical convergent step: the annulation of the ketosulfone and the vinamidinium salt to yield Etoricoxib. This methodology is designed as a self-validating system , ensuring that each phase of the reaction provides observable or analytical feedback to guarantee scientific integrity.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • Dissolve 1.0 equivalent of the Ketosulfone intermediate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.32 M solution[9].

    • Causality: DMF is selected due to its high dielectric constant, which stabilizes the enolate intermediate formed in the subsequent step.

  • Enolate Generation (Self-Validating Step):

    • Cool the solution to 5–10 °C under an inert nitrogen atmosphere.

    • Portion-wise, add 1.2 equivalents of Potassium tert-butoxide (t-BuOK)[1].

    • Validation: Employ in-process HPLC monitoring. The complete disappearance of the ketosulfone peak confirms quantitative deprotonation. If unreacted ketosulfone remains, it indicates moisture ingress quenching the base.

  • Electrophilic Addition:

    • Add 1.1 equivalents of the Vinamidinium PF₆ salt to the enolate solution while maintaining the temperature below 15 °C. Stir for 2 hours.

    • Causality: Strict temperature control prevents the premature thermal degradation of the highly reactive vinamidinium species before it can fully react with the enolate.

  • Ammonia-Mediated Cyclization:

    • In a separate vessel, prepare a 1.2 M aqueous solution of ammonia and ammonium acetate[1],[9].

    • Introduce this ammonia source to the main reaction vessel and heat the mixture to 55–60 °C for 12–20 hours[1].

    • Causality: Ammonium acetate acts as a buffer and a continuous source of nucleophilic nitrogen, displacing the dimethylamine groups and driving the intramolecular ring closure.

  • Quenching and Isolation:

    • Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride[1].

    • Extract with ethyl acetate, wash the organic layer with 10% sodium bicarbonate, and concentrate under reduced pressure.

    • Crystallize the crude product from isopropyl alcohol to yield purified Etoricoxib (>98.5% HPLC purity)[6].

G Step1 1. Dissolve Ketosulfone in Anhydrous DMF (0.32M) Step2 2. Enolate Generation Add t-BuOK at 5-10 °C Step1->Step2 Step3 3. Electrophilic Addition Add Vinamidinium PF6 Salt Step2->Step3 Step4 4. Cyclization Add Aq. NH3 + NH4OAc (55-60 °C) Step3->Step4 Step5 5. Quench & Extract (Aq. NH4Cl / EtOAc) Step4->Step5 Step6 6. Crystallization Purified Etoricoxib (>98%) Step5->Step6

Experimental workflow for the de novo pyridine annulation yielding Etoricoxib.

Impurity Profiling and Quality Control

Maintaining the scientific integrity of the API requires rigorous impurity profiling. During the process development of the annulation step, specific impurities must be monitored:

  • Pyrrole Derivatives: An unknown impurity often observed during process scale-up has been characterized via NMR and IR spectroscopy as a pyrrole derivative[2]. This occurs if the ammonia source attacks the vinamidinium intermediate prematurely or under suboptimal pH conditions, leading to a 5-membered ring closure instead of the desired 6-membered pyridine.

  • Unreacted Intermediates: Traces of the ketone intermediate can persist if the enolization is incomplete[10].

  • Oxidative Degradation: Etoricoxib and its precursors are susceptible to oxidation, leading to the formation of N-oxides, which must be controlled by maintaining strict inert atmospheres during synthesis[10].

Conclusion

The transition from transition-metal-catalyzed cross-coupling to a de novo pyridine annulation represents a masterclass in process chemistry. By leveraging the highly specific reactivity of the 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone ketosulfone and the 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate vinamidinium salt, researchers have established a highly scalable, self-validating, and environmentally conscious pathway for Etoricoxib synthesis.

References

  • Google Patents.
  • A Practical Synthesis of a COX2 Specific Inhibitor ResearchGate. Available at:[Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048 National Institutes of Health (PMC). Available at:[Link]

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles National Institutes of Health (PMC). Available at:[Link]

  • Preparation Of Etoricoxib By Continuous Flow International Journal of Environmental Sciences. Available at: [Link]

  • 2-Chloro-1,3-bis(dimethylamino)trimethinium Hexafluorophosphate: A Key Intermediate for Etoricoxib Synthesis NBInno. Available at:[Link]

Sources

Exploratory

Stability Dynamics of Sulfonamide-Benzoic Acid Derivatives: A Technical Whitepaper

Executive Summary Sulfonamide derivatives integrated with benzoic acid scaffolds—such as furosemide, probenecid, and various sulfamoylbenzoic acids—represent a cornerstone in modern pharmacotherapy, functioning primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamide derivatives integrated with benzoic acid scaffolds—such as furosemide, probenecid, and various sulfamoylbenzoic acids—represent a cornerstone in modern pharmacotherapy, functioning primarily as potent diuretics and uricosurics. However, the juxtaposition of an electron-withdrawing sulfonamide group (-SO2NHR) with a carboxylic acid (-COOH) on an aromatic ring creates a complex electronic environment that profoundly dictates the molecule's chemical stability[1]. As a Senior Application Scientist, understanding the mechanistic causality behind their degradation is non-negotiable for robust drug formulation and analytical method development.

This whitepaper dissects the hydrolytic, thermal, and mechanical stability of these derivatives, providing actionable, self-validating protocols to quantify their degradation kinetics.

Structural Causality: Electronic and Steric Interplay

The stability of sulfonamide-benzoic acid derivatives is not uniform; it is strictly governed by the positional isomerism of the functional groups. The electron-withdrawing nature of both the -COOH and -SO2NHR groups deactivates the aromatic ring, influencing the strength of the C-S and C-N bonds[1].

  • Ortho-Isomers: Exhibit lower hydrolytic and thermal stability due to severe steric hindrance and detrimental intramolecular interactions between the bulky sulfonamide and carboxylic acid groups[1].

  • Para-Isomers: Demonstrate higher stability. The para-arrangement permits maximum electronic communication and resonance stabilization through the benzene ring, fortifying the C-S bond against nucleophilic attack[1].

Furthermore, precise regulation of the molecular dipole moment via substituents (e.g., -OH, -NH2, -Cl) can drastically alter the electronic configuration, thereby optimizing the chemical stability and interaction dynamics of sulfamoylbenzoic acid derivatives[2].

Mechanistic Degradation Pathways: The Furosemide Model

Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) serves as the primary model for understanding degradation in this chemical class[3]. The molecule is notoriously unstable under specific stress conditions, converging on a singular primary degradant: 4-chloro-5-sulfamoylanthranilic acid (CSA, also known as saluamine)[3][4][5].

  • Acid-Catalyzed Hydrolysis: In aqueous solutions, particularly at pH levels below 7, the C-N bond connecting the furfuryl group is highly susceptible to cleavage. The inductive effect (I-effect) of the furane ring, combined with the electron delocalization of the aniline nitrogen within the chlorosulfamoyl benzoic acid entity, significantly weakens this bond[4].

  • Thermal Decomposition: Furosemide decomposes near its melting point (>206°C). The activation energy for this thermal cleavage is exceptionally low (47.7 ± 1.93 kcal/mol), indicating that intramolecular bonds break prior to intermolecular separation[4].

  • Mechanochemical Activation: Cryogenic grinding, often used to improve the solubility of BCS Class IV drugs, imparts enough mechanical energy to initiate the chemical decomposition of furosemide into CSA, proving that the milling device acts as a mechanochemical reactor[5].

FurosemideDegradation Parent Furosemide (Parent API) Acid Acidic Hydrolysis (pH < 7) Parent->Acid Aqueous Thermal Thermal Stress (> 206°C) Parent->Thermal Solid State Mech Mechanical Stress (Cryogrinding) Parent->Mech Solid State Degradant 4-chloro-5-sulfamoylanthranilic acid (CSA / Saluamine) Acid->Degradant Thermal->Degradant Mech->Degradant Outcome Loss of Efficacy & Altered Solubility Degradant->Outcome

Fig 1: Mechanistic degradation pathways of Furosemide into CSA.

Quantitative Stability Profiles

The hydrolytic stability of sulfonamides is highly pH-dependent. While general sulfonamides are highly stable at alkaline pH (e.g., pH 9.0) with half-lives exceeding one year at 25°C, acidic environments accelerate degradation[6]. Conversely, molecules like Probenecid (where the sulfonamide nitrogen is substituted with two propyl groups) exhibit robust chemical stability but remain practically insoluble in water and dilute acids[7].

Table 1: Comparative Stability Metrics of Sulfonamide-Benzoic Acid Derivatives

CompoundStress ConditionPrimary DegradantKinetic / Stability MetricRef
FurosemideThermal (>206°C)4-chloro-5-sulfamoylanthranilic acidEa = 47.7 ± 1.93 kcal/mol[4]
FurosemideAqueous (Acidic pH)4-chloro-5-sulfamoylanthranilic acidRapid acid-catalyzed hydrolysis[3]
FurosemideCryogrinding (180 min)4-chloro-5-sulfamoylanthranilic acidMechanochemically induced[5]
Sulfonamides (General)Aqueous (pH 9.0, 25°C)Varies by R-groupt½ > 1 year (Highly stable)[6]
ProbenecidAmbient / LightN/A (Stable but light sensitive)Practically insoluble in water[7]

Self-Validating Experimental Protocol: Hydrolytic Kinetic Assessment

To empirically determine the degradation kinetics of these derivatives, a standard HPLC-UV method is insufficient unless designed as a self-validating system. The following protocol ensures that the analytical data is free from artifactual degradation occurring during the analysis itself[1].

Step-by-Step Methodology:

  • Matrix Preparation & pH Locking: Prepare strictly buffered aqueous solutions at pH 4.0, 7.0, and 9.0.

    • Causality: Sulfonamide hydrolysis is highly sensitive to protonation states; unbuffered water will experience pH drift as acidic degradants (like CSA) form, skewing the kinetic rate constant ( k )[1][6].

  • Internal Standard (IS) Spiking: Introduce a structurally similar, highly stable internal standard (e.g., a para-substituted alkyl sulfonamide) into the buffer.

    • Causality: The IS validates the detector's response stability over the multi-day incubation period, ensuring that any drop in API peak area is due to true chemical degradation, not instrument drift.

  • Dark Incubation: Maintain solutions at 25°C and 50°C in actinic (amber) glassware.

    • Causality: Furosemide and probenecid undergo photo-oxidation and decarboxylation upon light exposure[3][7]. Dark incubation isolates hydrolytic cleavage from photolysis[1].

  • Aliquot Quenching (The Kinetic Snapshot): At predefined intervals (e.g., 0, 4, 8, 24, 72 hours), withdraw a 1.0 mL aliquot and immediately mix with 1.0 mL of cold acetonitrile (4°C).

    • Causality: Organic solvent addition and rapid cooling instantaneously halt the hydrolysis reaction. This prevents the sample from continuing to degrade while sitting in the autosampler queue, ensuring the measured concentration reflects the exact withdrawal time.

  • Stability-Indicating HPLC-PDA-MS Analysis: Quantify the parent compound and identify degradants using a validated C18 column.

    • Causality: Using Photodiode Array (PDA) coupled with Mass Spectrometry ensures peak purity. The system validates itself by achieving mass balance—the molar loss of the parent sulfonamide must equal the molar appearance of the degradant[1].

ValidationWorkflow Prep 1. Buffer Prep & pH Lock IS 2. Internal Standard Spiking Prep->IS Incubate 3. Dark Incubation (Thermal Control) IS->Incubate Quench 4. Aliquot Quenching (Kinetic Snapshot) Incubate->Quench Analyze 5. HPLC-PDA-MS (Mass Balance) Quench->Analyze

Fig 2: Self-validating kinetic workflow for hydrolytic stability assessment.

Conclusion

The stability of sulfonamide derivatives within benzoic acid structures is a delicate balance of electronic resonance, steric hindrance, and environmental conditions. By understanding the mechanistic pathways—such as the unusually low activation energy for furosemide's C-N bond cleavage—and employing self-validating kinetic protocols, researchers can engineer more stable formulations, mitigate process-related impurities, and ensure the therapeutic efficacy of these critical pharmaceutical agents.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers." BenchChem. 1

  • "Medicinal Chemistry of Furosemide: A Loop Diuretic Overview." Prezi. 3

  • De Villiers, M. M., et al. "Structure-Solubility Relationship and Thermal Decomposition of Furosemide." Drug Development and Industrial Pharmacy. 4

  • "Effect of Cryogrinding on Chemical Stability of the Sparingly Water-Soluble Drug Furosemide." PMC - National Institutes of Health. 5

  • "Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells." PubMed - National Institutes of Health. 2

  • "Probenecid | C13H19NO4S | CID 4911." PubChem - National Institutes of Health. 7

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate. 6

Sources

Foundational

A Technical Guide to the Role of the Sulfonylamino Benzoic Acid Scaffold in COX-2 Inhibitor Research

Abstract The quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) catalyzed a paradigm shift in medicinal chemistry, leading to the development of selective cyclooxygenase-2 (COX-2) inhibitors. A pivotal moment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) catalyzed a paradigm shift in medicinal chemistry, leading to the development of selective cyclooxygenase-2 (COX-2) inhibitors. A pivotal moment in this journey was the recognition of the diarylheterocycle scaffold, where a specific sulfonyl-containing moiety at the para-position of a phenyl ring proved crucial for achieving COX-2 selectivity. This technical guide delves into the history and scientific evolution of scaffolds related to 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid. We will explore the foundational principles of selective COX-2 inhibition, the critical role of the sulfonyl pharmacophore, the structure-activity relationships (SAR) that guided lead optimization, and the synthetic methodologies employed. This document serves as an in-depth resource for researchers and drug development professionals, providing both historical context and practical, field-proven insights into this important class of anti-inflammatory agents.

The Scientific Imperative for Selective COX-2 Inhibition

For over a century, traditional NSAIDs like aspirin and ibuprofen have been mainstays for treating pain and inflammation.[1] Their mechanism of action, discovered by John Vane in 1971, involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into prostaglandins (PGs).[1] However, this therapeutic action was frequently marred by significant side effects, most notably gastrointestinal ulceration and bleeding.[1][2]

The breakthrough came with the discovery of two distinct COX isoforms:

  • COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that regulate physiological processes, including gastric cytoprotection and platelet aggregation.[3][4]

  • COX-2: An inducible enzyme, primarily upregulated at sites of inflammation by stimuli like cytokines and growth factors. It is the principal source of the prostaglandins that mediate inflammation and pain.[3][4][5]

This discovery provided a clear therapeutic hypothesis: selectively inhibiting COX-2 would provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[2][6] This set the stage for a new era of drug discovery.

COX_Pathway Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 hydrolysis AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., GI Protection, Platelet Aggregation) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Inflammation, Fever) PGH2_2->Inflammatory_PGs Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->COX2 induces expression

Figure 1: The Arachidonic Acid Cascade via COX-1 and COX-2 pathways.

The Sulfonyl Moiety: A Structural Key to COX-2 Selectivity

The development of the first selective COX-2 inhibitors, the "coxibs" like Celecoxib, was a triumph of structure-based drug design.[7][8] X-ray crystallography revealed a critical difference between the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket, which is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine in COX-1.[5]

Medicinal chemists expertly exploited this structural variance. They designed diarylheterocyclic molecules where one of the phenyl rings was substituted at the para-position with a sulfonamide (-SO2NH2) or methylsulfone (-SO2CH3) group.[9] This specific pharmacophore was perfectly sized to project into and form favorable interactions, such as hydrogen bonds, within the unique side pocket of the COX-2 enzyme, effectively anchoring the inhibitor and blocking its activity.[9] This interaction is the primary structural basis for selectivity, as the smaller COX-1 active site cannot accommodate this bulky, polar group.

The 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid structure represents a logical extension of this pharmacophore. It contains the essential sulfonyl group, with additional alkyl substitutions on the nitrogen that can be explored to fine-tune physicochemical properties and binding affinity.

Pharmacophore Generalized Pharmacophore for COX-2 Selectivity cluster_COX2 COX-2 Active Site cluster_Inhibitor MainChannel Main Catalytic Channel (Binds one aryl ring) SidePocket Hydrophilic Side Pocket (Unique to COX-2) Aryl1 Aryl Group 1 CentralRing Central Ring (e.g., Pyrazole, Furanone) Aryl1->CentralRing Aryl2 Aryl Group 2 CentralRing->Aryl2 Aryl2->MainChannel Binds to Sulfonyl Sulfonyl Group (-SO2R) Aryl2->Sulfonyl  para-substitution Sulfonyl->SidePocket Projects into

Figure 2: Pharmacophore model for selective COX-2 inhibitors.

Evolution and Structure-Activity Relationship (SAR)

While the initial discoveries centered on specific diarylheterocycles, subsequent research expanded to a wide variety of molecular scaffolds incorporating the critical sulfonylphenyl moiety. The core principle remained the same: the sulfonyl group acts as a "selectivity anchor." The research on 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid and its analogs is part of this broader exploration to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR insights from studies on related N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides and other acyclic derivatives include:

  • The Sulfonyl Group is Essential: Replacing the methylsulfonyl or sulfonamido group typically abrogates or significantly reduces COX-2 selectivity.[9]

  • Para-Substitution is Optimal: The sulfonyl-containing pharmacophore must be at the para-position of the phenyl ring to properly orient into the COX-2 side pocket.[1]

  • Substitutions on the Second Phenyl Ring: The nature of substituents on the other phenyl ring (or aromatic system) significantly impacts potency. Electron-donating groups like methoxy (-OMe) or electron-withdrawing groups like fluorine (-F) have been shown to enhance COX-2 inhibitory activity and selectivity, likely by modulating electronic properties and interactions within the main enzyme channel.[1][3]

  • Acyclic Scaffolds: Research demonstrated that the tricyclic core of early coxibs was not strictly necessary. Acyclic structures, such as those based on chalcones or diarylureas, could also exhibit potent and selective COX-2 inhibition, provided they maintained the correct spatial orientation of the two aryl rings and the essential sulfonyl pharmacophore.[9][10]

Quantitative Analysis of Related Inhibitors

The following table summarizes in vitro inhibition data for representative compounds featuring the sulfonylamino scaffold, demonstrating their potency and selectivity compared to the reference drug, Celecoxib.

Compound IDDescriptionCOX-2 IC50 (μM)COX-2 Selectivity Index (SI)Reference
Celecoxib Reference Drug9.5925.62[3][11]
Compound 6e N-aryl-4-(methylsulfonyl)aminobenzenesulfonamide with a 4-OMe substituent1.5951.7[3][11]

Note: The Selectivity Index (SI) is typically calculated as the ratio of COX-1 IC50 / COX-2 IC50. A higher SI indicates greater selectivity for COX-2.

Synthetic Methodologies

The synthesis of compounds related to 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid generally involves multi-step sequences. A common strategy for creating the core 4-(alkylsulfonyl)benzoic acid scaffold is the oxidation of a more readily available 4-(alkylthio)benzoic acid precursor. This transformation is a cornerstone of synthesizing the necessary intermediates for this class of COX-2 inhibitors.

Representative Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid

This protocol is adapted from established methods for the oxidation of thioethers to sulfones, a key step in creating the COX-2 pharmacophore.[12]

Objective: To oxidize 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid.

Materials:

  • 4-(methylthio)benzoic acid

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite

  • Deionized water

  • Reaction flask, magnetic stirrer, heating mantle, ice bath, filtration apparatus.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction flask, suspend 5.0 g of 4-(methylthio)benzoic acid in 30 mL of glacial acetic acid.

  • Cooling: Place the flask in a water bath containing a small amount of ice to cool the mixture.

  • Oxidant Addition: While stirring, gradually add 8.5 g of 30% hydrogen peroxide to the mixture over a period of one hour. Maintain the temperature during this exothermic addition.

  • Heating: After the addition is complete, heat the reaction mixture to between 70°C and 100°C for approximately 1.5 hours to drive the oxidation to completion.

  • Cooling and Quenching: Remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate of the product should be visible.

  • Workup: To quench any unreacted peroxide, add a solution of 3.0 g of sodium sulfite in 57 g of water to the reaction mixture.

  • Isolation: Filter the solid product from the solution using a Buchner funnel.

  • Washing: Wash the collected solid three times with cold deionized water to remove any residual acetic acid and salts.

  • Drying: Transfer the purified solid to a watchglass and dry overnight in a vacuum oven. The final product is 4-(methylsulfonyl)benzoic acid.

This intermediate can then be further functionalized, for example, through amidation or esterification at the carboxylic acid group, to generate a library of potential COX-2 inhibitors.

Synthesis_Workflow General Synthesis Workflow Start 4-(Methylthio)benzoic Acid (Starting Material) Oxidation Oxidation (e.g., H2O2 in Acetic Acid) Start->Oxidation Intermediate 4-(Methylsulfonyl)benzoic Acid (Key Intermediate) Oxidation->Intermediate Functionalization Further Functionalization (e.g., Amidation, Esterification) Intermediate->Functionalization Final Target COX-2 Inhibitor Analogs Functionalization->Final

Figure 3: Generalized workflow for synthesizing sulfonyl-containing COX-2 inhibitors.

Conclusion and Future Perspectives

The history of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid and related structures is intrinsically linked to the successful development of selective COX-2 inhibitors. The sulfonylphenyl moiety emerged as the definitive pharmacophore for achieving isoform selectivity, a principle that has guided anti-inflammatory drug design for decades. The causality behind this success lies in a deep understanding of the structural biology of the COX enzymes, which allowed for the rational design of molecules that could exploit subtle differences in their active sites.

While the "coxib" class itself has faced challenges related to cardiovascular side effects, the fundamental principles learned from their development remain highly relevant.[2][13] Future research may focus on creating hybrid molecules that conjugate these selective COX-2 inhibiting scaffolds with other pharmacophores (e.g., nitric oxide donors) to enhance safety profiles or introduce complementary biological activities.[9] The foundational work on sulfonyl-containing inhibitors provides a robust and validated starting point for the next generation of anti-inflammatory therapeutics.

References

  • Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11, 496-499. [Link]

  • ResearchGate. (2025, August 7). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors.
  • PubMed. (2004, April 5). A prodrug approach to COX-2 inhibitors with methylsulfone. Retrieved from PubMed. [Link]

  • Al-Sanea, M. M., et al. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC. [Link]

  • ResearchGate. Synthesis and Structure-Activity Relationship of Novel, Highly Potent Metharyl and Methcycloalkyl Cyclooxygenase-2 (COX-2) Selective Inhibitors.
  • Zarghi, A., & Arfaei, S. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Wang, Y. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Semantic Scholar. [Link]

  • Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from Brieflands. [Link]

  • PubMed. (2018, January 15). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Retrieved from PubMed. [Link]

  • Semantics Scholar. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • SciSpace. (2016, December 12). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Retrieved from SciSpace. [Link]

  • PMC. N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Retrieved from PMC. [Link]

  • Warner, T. D., & Mitchell, J. A. (n.d.). COX-2 chronology. PMC. [Link]

  • PrepChem.com. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Patent 0478390. (1992, April 1).
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Gend R. A., et al. (2022, July 25). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. [Link]

  • Al-janabi, A. A. H. (2022, July 25). Pharmacological and Analytical Profile of Celecoxib. Scientific Literature. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from Patsnap Synapse. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid: A Detailed Protocol for Drug Development Professionals

Introduction 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and drug development. Its structural motif, featuring a sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and drug development. Its structural motif, featuring a sulfonamide linkage and a carboxylic acid group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The carboxylic acid moiety provides a convenient handle for further derivatization, such as amide bond formation, enabling the exploration of diverse chemical space in lead optimization campaigns.

This application note provides a comprehensive, three-step synthesis protocol for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, commencing from the commercially available precursor, 4-(methylamino)benzoic acid. The described methodology is designed to be robust and scalable, with each step explained in detail to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a three-step sequence, as illustrated in the workflow diagram below. This strategy prioritizes the use of readily available reagents and standard laboratory techniques. The core logic is as follows:

  • Protection of the carboxylic acid: The carboxylic acid group of the starting material is first protected as a methyl ester to prevent its interference in the subsequent sulfonylation step.

  • N-Sulfonylation: The secondary amine is then reacted with ethanesulfonyl chloride to introduce the desired ethylsulfonyl group.

  • Deprotection: Finally, the methyl ester is hydrolyzed to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Hydrolysis start 4-(Methylamino)benzoic acid (1) ester Methyl 4-(methylamino)benzoate (2) start->ester CH3OH, H2SO4 (cat.) Reflux sulfonylation_product Methyl 4-[(ethylsulfonyl)(methyl)amino]benzoate (3) ester->sulfonylation_product Ethanesulfonyl chloride Pyridine, DCM final_product 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (4) sulfonylation_product->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

Materials and Reagents

ReagentSupplierPurity
4-(Methylamino)benzoic acidSigma-Aldrich97%
Methanol, anhydrousFisher Scientific99.8%
Sulfuric acid, concentratedVWR Chemicals95-98%
Ethanesulfonyl chlorideAlfa Aesar98%
Pyridine, anhydrousAcros Organics99.8%
Dichloromethane (DCM), anhydrousEMD Millipore99.8%
Sodium hydroxide (NaOH)Sigma-Aldrich≥98%
Hydrochloric acid (HCl), concentratedFisher Scientific37%
Sodium bicarbonate (NaHCO₃), saturatedLaboratory prepared-
Brine (saturated NaCl solution)Laboratory prepared-
Anhydrous sodium sulfate (Na₂SO₄)VWR Chemicals≥99%
Ethyl acetateFisher ScientificHPLC
HexanesFisher ScientificHPLC

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(methylamino)benzoate (2)

This initial step employs a classic Fischer esterification to protect the carboxylic acid functionality of the starting material. The use of methanol as both a reagent and a solvent, with a catalytic amount of sulfuric acid, drives the reaction towards the ester product.[1][2][3]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylamino)benzoic acid (1) (10.0 g, 66.1 mmol).

  • Add anhydrous methanol (150 mL) to the flask. Stir the suspension.

  • Carefully and slowly, add concentrated sulfuric acid (2.0 mL, 37.5 mmol) to the mixture. The addition is exothermic.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully add the residue to 100 mL of cold deionized water.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford methyl 4-(methylamino)benzoate (2) as a solid.

Step 2: Synthesis of Methyl 4-[(Ethylsulfonyl)(methyl)amino]benzoate (3)

In this step, the secondary amine of the esterified precursor is sulfonylated using ethanesulfonyl chloride. Anhydrous pyridine serves as both a base to neutralize the HCl byproduct and as a solvent. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.[4][5]

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-(methylamino)benzoate (2) (10.0 g, 60.5 mmol) in anhydrous pyridine (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add ethanesulfonyl chloride (6.9 mL, 72.6 mmol, 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold 1M HCl (aq).

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (aq) (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield methyl 4-[(ethylsulfonyl)(methyl)amino]benzoate (3).

Step 3: Synthesis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid (4)

The final step is the deprotection of the methyl ester via saponification.[6] The ester is hydrolyzed under basic conditions, followed by acidification to precipitate the final carboxylic acid product.[7][8][9]

Procedure:

  • Dissolve methyl 4-[(ethylsulfonyl)(methyl)amino]benzoate (3) (10.0 g, 38.9 mmol) in a mixture of methanol (100 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.33 g, 58.3 mmol, 1.5 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Wash the aqueous solution with a small amount of diethyl ether (2 x 30 mL) to remove any non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford the final product, 4-[(ethylsulfonyl)(methyl)amino]benzoic acid (4).

Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolvent(s)Temp.Time (h)Expected Yield
14-(Methylamino)benzoic acidMethanol, H₂SO₄ (cat.)MethanolReflux4-685-95%
2Methyl 4-(methylamino)benzoateEthanesulfonyl chloride, PyridinePyridine/DCM0°C to RT12-1670-85%
3Methyl 4-[(ethylsulfonyl)(methyl)amino]benzoateNaOH, HClMethanol/WaterReflux2-490-98%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents: Concentrated acids (sulfuric and hydrochloric) are highly corrosive and should be handled with extreme care. Ethanesulfonyl chloride is corrosive and lachrymatory; handle only in a fume hood. Pyridine is flammable and has a strong, unpleasant odor. Dichloromethane is a suspected carcinogen.

  • Reactions: The esterification reaction with sulfuric acid is exothermic. The quenching and workup steps involving acids and bases are also exothermic and may cause splashing if not performed slowly and with cooling.

References

  • Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030. Available at: [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672-1674. Available at: [Link]

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. Available at: [Link]

  • Dounay, A. B., et al. (2023). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
  • Patel, T. I., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols; tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • González-Bello, C. (2023). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylamino)benzoic acid. PubChem. Available at: [Link]

  • ResearchGate. (2025). New route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines. Available at: [Link]

  • ResearchGate. (2022). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • ResearchGate. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available at: [Link]

  • PubMed Central (PMC). (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Available at: [Link]

  • PubMed Central (PMC). (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available at: [Link]

  • Google Patents. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • PubMed Central (PMC). (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available at: [Link]

  • Google Patents. (2014). WO2014166421A1 - Hydrolysis of an ester compound.
  • Lab 5 procedure esterification. (n.d.). Available at: [Link]

  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Available at: [Link]

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Application

Application Note: Optimized Amide Coupling Strategies for 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Chemical Context 4-[(Ethylsulfonyl)(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Context

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (CAS: 915909-03-4) is a highly functionalized building block frequently utilized in small-molecule drug discovery. The incorporation of the N-methyl-N-ethylsulfonylamino motif provides unique physicochemical properties, often serving as a metabolically stable bioisostere that modulates lipophilicity and introduces specific hydrogen-bond acceptor vectors.

Mechanistic Causality in Reactivity

From a synthetic standpoint, the sulfonamide moiety at the para position exerts a net electron-withdrawing effect (-I > +M) on the phenyl ring. Because the nitrogen's lone pair is heavily delocalized into the highly electrophilic sulfonyl group, it cannot donate electron density into the aromatic system. Consequently, the benzoic acid is slightly more acidic than an unsubstituted analog, and its corresponding activated esters (e.g., O-acylisourea or OAt-esters) are highly electrophilic.

While this heightened electrophilicity accelerates aminolysis (the desired amide bond formation), it simultaneously increases the substrate's susceptibility to competitive hydrolysis [1]. Therefore, maintaining strictly anhydrous conditions and selecting the appropriate coupling reagent based on the nucleophilicity of the amine partner is critical for maximizing yields and minimizing side reactions.

Coupling Strategy & Reagent Selection

To establish a self-validating and robust synthetic workflow, the choice of coupling conditions must be dictated by the amine partner and the reaction scale.

  • HATU / DIPEA: The gold standard for discovery chemistry. HATU forms a highly reactive HOAt ester. The nitrogen at the 7-position of the benzotriazole ring acts as a neighboring group, coordinating with the incoming amine via hydrogen bonding to lower the transition state energy. This is mandatory for coupling with sterically hindered secondary amines or electronically deactivated anilines [1].

  • EDC·HCl / HOBt: The classic approach for standard primary aliphatic amines. It balances reactivity with ease of purification, as the urea byproduct is water-soluble.

  • T3P / Pyridine: The optimal choice for process scale-up (>10 grams). Propylphosphonic anhydride (T3P) eliminates the explosion hazards associated with benzotriazole-based reagents and avoids toxic carbodiimide byproducts. The resulting phosphonic acid byproducts are highly water-soluble and easily removed via mild aqueous workup [2][3].

Quantitative Comparison of Coupling Conditions
Coupling ReagentBaseSolventOptimal TempAvg. Reaction TimeYield RangePrimary Application
HATU DIPEADMF20–50 °C1–4 h85–98%Hindered amines, discovery scale
EDC·HCl / HOBt DIPEADCM/DMF20–25 °C4–12 h75–90%Standard primary amines
T3P (50% in EtOAc) PyridineEtOAc0 °C to 25 °C2–8 h80–95%Process scale-up, >10g batches

Decision Matrix Workflow

Workflow A 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid B Determine Amine Reactivity & Scale A->B C1 Aliphatic / Primary (Standard) B->C1 C2 Aniline / Hindered (Low Nucleophilicity) B->C2 C3 Process Scale-Up (>10g Batch) B->C3 D1 EDC·HCl / HOBt DCM, 25°C C1->D1 D2 HATU / DIPEA DMF, 25-50°C C2->D2 D3 T3P / Pyridine EtOAc, 0-25°C C3->D3

Decision matrix for selecting amide coupling conditions based on amine partner and scale.

Experimental Protocols

Protocol A: High-Throughput Discovery Route (HATU-Mediated)

Designed for milligram-to-gram scale synthesis, particularly with unreactive or hindered amines.

Stoichiometry:

  • 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid: 1.0 equiv.

  • Amine partner: 1.1 equiv.

  • HATU: 1.2 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.1 M to 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality Note: Pre-activation for 5–10 minutes allows the formation of the highly electrophilic HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is an HCl salt, increase the DIPEA to 4.0 eq to ensure the amine is free-based in situ.

  • Reaction Monitoring: Stir the mixture at 20–25 °C. Monitor via LCMS or TLC. Due to the electron-withdrawing nature of the para-sulfonamide, activation is rapid, and coupling typically completes within 1–3 hours.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • 1M aqueous HCl (2 × 5 vols) — Removes excess DIPEA and unreacted basic amines.

    • Saturated aqueous NaHCO₃ (2 × 5 vols) — Hydrolyzes any remaining active ester and removes unreacted starting carboxylic acid.

    • Brine (1 × 5 vols).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Scalable Process Route (T3P-Mediated)

Designed for >10g scale-up where safety, atom economy, and simple workup are paramount.

Stoichiometry:

  • 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid: 1.0 equiv.

  • Amine partner: 1.05 equiv.

  • T3P (50% wt. solution in EtOAc): 1.5 equiv.

  • Pyridine (or DIPEA): 2.5 equiv.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (1.0 eq) and the amine (1.05 eq). Suspend the solids in EtOAc (to achieve a 0.5 M concentration).

  • Base Addition: Add Pyridine (2.5 eq) to the suspension. Causality Note: Pyridine is preferred over stronger bases like TEA in T3P couplings because it acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate while minimizing the risk of side reactions [2].

  • T3P Addition: Cool the mixture to 0–5 °C. Add the 50% T3P solution in EtOAc (1.5 eq) dropwise over 30 minutes to control the mild exotherm.

  • Reaction: Allow the reaction to warm to 20–25 °C and stir for 4–8 hours. The reaction is self-validating when the suspension turns into a homogeneous solution (depending on the product's solubility).

  • Aqueous Workup: Quench the reaction by adding water (5 vols) and stir vigorously for 15 minutes. The T3P byproducts convert entirely into water-soluble propylphosphonic acid [3].

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with 0.5 M HCl (3 vols), followed by saturated NaHCO₃ (3 vols), and water (3 vols).

  • Isolation: Concentrate the organic layer to approximately 3 volumes and induce crystallization by the slow addition of an anti-solvent (e.g., Heptane). Filter the resulting solid and dry under vacuum at 45 °C.

References

  • Nonclassical Routes for Amide Bond Formation. Chemical Reviews (2016). de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M.[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (2011). Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J.[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (2016). Dunetz, J. R., Magano, J., & Weisenburger, G. A.[Link]

Method

Application Note: Procedure for Condensation of Etoricoxib Intermediates

Content Type: Technical Protocol & Methodological Guide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Executive Summary Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Protocol & Methodological Guide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor utilized globally for the management of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The critical step in the active pharmaceutical ingredient (API) manufacturing process is the de novo construction of the central 2,3'-bipyridine core. This is achieved through a highly efficient [3+3] annulation strategy involving the condensation of a ketosulfone intermediate with a vinamidinium salt[1].

This application note provides a self-validating, step-by-step protocol for this condensation process, grounded in the foundational methodology established by 2[2] and subsequent industrial process optimizations[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure a self-validating experimental system, it is crucial to understand the causality behind the reagent selection and condition parameters. The synthesis avoids the toxicity of palladium-catalyzed cross-coupling by utilizing a direct cyclization approach[2].

  • Base Selection (Potassium tert-butoxide): KOtBu is selected for its strong basicity and steric hindrance. It quantitatively deprotonates the ketosulfone at the α-carbon to form a reactive enolate, without acting as a competing nucleophile against the electrophilic vinamidinium salt[3].

  • Electrophile Design (Vinamidinium Salt): The use of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (or its piperidinyl/pyrrolidinyl analogs) provides a highly stable, crystalline 3-carbon synthon. This prevents the unwanted polymerization typically seen with simple dialdehydes like 2-chloromalonaldehyde[2].

  • Acid-Promoted Activation: The sequential addition of trifluoroacetic acid (TFA) and acetic acid (AcOH) prior to ammonia addition is a critical mechanistic trigger. The acidic environment facilitates the elimination of the dialkylamine leaving groups from the coupled intermediate, unmasking a highly reactive unsaturated dicarbonyl equivalent[3].

  • Ammonia Source for Annulation: Aqueous ammonia combined with ammonium acetate acts as the nitrogen source for the ring closure. The acetate buffer system maintains an optimal pH, preventing the degradation of the intermediate while driving the final[3+3] cyclization and aromatization to form the central pyridine ring[3].

Pathway Visualization

EtoricoxibCondensation Keto Ketosulfone Intermediate Deprotonation 1. Deprotonation (KOtBu, THF, 10°C) Keto->Deprotonation Vin Vinamidinium Salt Coupling 2. Nucleophilic Addition (25-30°C, 2 hrs) Vin->Coupling Deprotonation->Coupling Activation 3. Acidic Activation (TFA/AcOH, 25°C) Coupling->Activation Cyclization 4. Pyridine Annulation (NH4OH/NH4OAc, 60°C) Activation->Cyclization Etoricoxib Etoricoxib (Crude API) Cyclization->Etoricoxib

Logical workflow of Etoricoxib bipyridine core formation via [3+3] annulation.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents / Amount
Ketosulfone (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone)Primary starting material (Nucleophile)1.0 eq (e.g., 1.0 g)
Vinamidinium Salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium PF₆)C3-Electrophilic synthon1.1 - 1.3 eq
Potassium tert-butoxide (KOtBu)Sterically hindered strong base1.1 - 1.2 eq
Tetrahydrofuran (Anhydrous THF)Aprotic reaction solvent~50 mL
Trifluoroacetic Acid (TFA) & Acetic Acid (AcOH)Acidic activation / Amine eliminationCatalytic/Excess mixture
Aqueous Ammonia (NH₄OH, 25%) & Ammonium Acetate (NH₄OAc)Nitrogen source & pH bufferExcess

Step-by-Step Condensation Protocol

This protocol is adapted from validated industrial patents for the purification and preparation of Etoricoxib[3].

Phase 1: Enolate Formation

  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve Potassium tert-butoxide (0.426 g) in anhydrous THF (40 mL). Maintain the solution at 25–30 °C for 10 minutes to ensure complete dissolution.

  • Cool the basic solution to 10–15 °C using an ice-water bath.

  • Slowly add a pre-prepared solution of the ketosulfone intermediate (1.0 g) dissolved in a minimal amount of THF.

  • Stir the mixture for 1 hour at 10–15 °C to ensure complete, quantitative deprotonation. Self-Validation Check: A slight color change may indicate the formation of the enolate.

Phase 2: Nucleophilic Addition 6. To the cold enolate solution, add the vinamidinium salt (1.3 g) dissolved in THF (8 mL) dropwise. 7. Remove the cooling bath and allow the reaction mixture to warm to 25–30 °C . 8. Maintain stirring at this temperature for 2 hours to allow the [3+3] coupling intermediate to fully form.

Phase 3: Acidic Activation & Pyridine Annulation 9. In a separate vessel, prepare an acidic quenching mixture consisting of Trifluoroacetic acid (0.2 g), Acetic acid (1.5 g), and THF (10 mL). 10. Dump the reaction mixture from Phase 2 into the acidic mixture. Maintain stirring at 25–30 °C for 1 hour. Causality: This step forces the elimination of the dialkylamine groups. 11. Heat the reaction mixture to 55–60 °C for 3 hours. 12. Add aqueous ammonia solution (25 mL) and ammonium acetate (0.8 g) to the heated mixture. 13. Continue stirring at 55–60 °C for an extended period (15–20 hours) to drive the cyclization to completion.

Phase 4: Workup and Isolation 14. Cool the reaction mass to room temperature (25–30 °C). 15. Dilute the mixture with distilled water and extract the aqueous phase with Ethyl Acetate (3 x 50 mL). 16. Combine the organic layers and wash thoroughly with a 10% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual acids. 17. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness under reduced pressure (at < 50 °C) to afford crude Etoricoxib. 18. Optional: The crude API can be further purified via recrystallization using a methanol/water or isopropyl alcohol system to achieve >99% HPLC purity[3].

Quantitative Yield Analysis

The efficiency of the condensation step is heavily influenced by the halogen substituent present on the vinamidinium salt. The following table summarizes the comparative reaction yields based on the substituent at the 2-position of the trimethinium core, highlighting the superiority of the chloro-substituted variant[4].

Substituent on Vinamidinium SaltReaction Yield (%)Impact on Etoricoxib API
-Cl (Chloro) 78% Optimal (Directly yields Etoricoxib)
-Br (Bromo)60%Sub-optimal (Requires further halogen exchange)
-I (Iodo)68%Sub-optimal (Requires further halogen exchange)

Data indicates that the 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate salt provides the highest thermodynamic stability and coupling efficiency for this specific pathway.

References

  • Davies, I. W. et al. "A Practical Synthesis of a COX-2-Specific Inhibitor." The Journal of Organic Chemistry, American Chemical Society, 2000, 65(25), 8415-8420. URL:[Link]

  • "A process for the preparation of etoricoxib (EP2479166A1)." Google Patents, 2014.

Sources

Application

HPLC method development for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid detection

Application Note: Robust HPLC-DAD Method Development and Validation for 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid Abstract This application note details a comprehensive, self-validating protocol for the quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust HPLC-DAD Method Development and Validation for 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid

Abstract

This application note details a comprehensive, self-validating protocol for the quantification and purity analysis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid using Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD). By leveraging the specific physicochemical properties of the analyte, this guide establishes a robust chromatographic method aligned with the modern lifecycle management principles of the ICH Q2(R2) and USP <1225> validation frameworks.

Analyte Profiling & Chromatographic Causality

The development of a robust HPLC method cannot rely on trial and error; it must begin with a critical assessment of the analyte's molecular architecture. The target compound, 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (CAS 915909-03-4), presents two distinct functional moieties that dictate its chromatographic behavior:

  • Benzoic Acid Moiety : The carboxylic acid group is highly polar and ionizable, with an estimated pKa​ of approximately 4.0.

  • N-Alkyl Sulfonamide Group : The ethylsulfonyl-methyl-amino linkage lacks a dissociable proton. The nitrogen lone pair is delocalized, rendering this center non-basic and strictly neutral under standard aqueous conditions.

Causality in Method Design: Because the carboxylic acid is the sole ionizable group, the mobile phase pH is the most critical parameter for retention. If the pH is near the analyte's pKa​ (e.g., pH 4.0), the compound will exist in a dynamic equilibrium of ionized and unionized states, leading to severe peak broadening, tailing, and split peaks[1]. To ensure the analyte is fully protonated (unionized) and retained predictably via hydrophobic interactions on a reversed-phase column, the mobile phase pH must be maintained at least two units below the pKa​ [2]. Therefore, an acidic mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is mandated to suppress ionization completely[3].

Workflow A 1. Analyte Profiling Ionizable COOH (pKa ~4.0) Neutral Sulfonamide B 2. Column Selection End-capped C18 (Hydrophobic Retention) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) Ionization Suppression B->C D 4. Gradient Design Aqueous to ACN (Elution & Wash) C->D E 5. Method Validation ICH Q2(R2) & USP <1225> D->E

Fig 1. Logical workflow for HPLC method development based on analyte physicochemical properties.

Method Development Strategy

  • Column Selection : An end-capped C18 stationary phase is selected. End-capping minimizes secondary interactions between the analyte's polar carboxylic group and residual surface silanols on the silica support, which otherwise cause peak tailing[1].

  • Mobile Phase & Elution : A gradient elution utilizing 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) provides optimal selectivity. Acetonitrile is preferred over methanol due to its lower viscosity, superior mass transfer kinetics, and lower UV cutoff, which enhances baseline stability at lower wavelengths.

  • Detection : The conjugated aromatic system of the benzoic acid derivative exhibits strong UV absorbance. A Diode Array Detector (DAD) set to 254 nm ensures high sensitivity while allowing for spectral peak purity analysis across the 200–400 nm range—a critical requirement for demonstrating specificity[4].

Experimental Protocols

This protocol is designed as a self-validating system; strict adherence to sample preparation and gradient equilibration ensures reproducible system suitability.

Step 1: Reagents and Preparation

  • Diluent : Water:Acetonitrile (50:50, v/v). Rationale: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion and fronting[3].

  • Standard Solution Preparation : Accurately weigh 10.0 mg of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Chromatographic Conditions Configure the HPLC system according to the parameters and gradient profile outlined in the tables below. Ensure the column is equilibrated with the initial mobile phase composition for at least 10 column volumes prior to the first injection.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm (Spectrum extracted 200-400 nm)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial Hold
2.09010Isocratic Wash
10.01090Linear Gradient
12.01090High Organic Flush
12.19010Return to Initial
17.09010Re-equilibration

Method Validation Framework

Validation must demonstrate that the analytical procedure is fit for its intended purpose, adhering to the lifecycle management principles established in the recently updated ICH Q2(R2)[5][6] and USP General Chapter <1225>[7].

Validation Root ICH Q2(R2) / USP <1225> Validation P1 Specificity (Peak Purity via DAD) Root->P1 P2 Linearity (R² ≥ 0.999) Root->P2 P3 Precision (RSD ≤ 2.0%) Root->P3 P4 Accuracy (Recovery 98-102%) Root->P4

Fig 2. Core validation parameters required by ICH Q2(R2) and USP <1225> guidelines.

4.1 System Suitability Testing (SST) Before executing validation parameters, the system must pass SST criteria to ensure baseline operational capability:

  • Tailing Factor ( Tf​ ) : ≤ 1.5.

  • Theoretical Plates ( N ) : ≥ 5,000.

  • Injection Precision : %RSD ≤ 2.0% (n=6).

4.2 Specificity Inject a blank (diluent) and the standard solution. Ensure no interfering peaks co-elute with the analyte. Utilize the DAD to calculate the Peak Purity Index across the analyte peak; the calculated purity angle must be less than the purity threshold to confirm the absence of co-eluting impurities[4].

4.3 Linearity, Precision, and Accuracy

  • Linearity : Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area versus concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥ 0.999[8].

  • Precision : Assess repeatability by injecting six independent preparations of the 100 µg/mL standard. Acceptance criteria: %RSD ≤ 2.0%[7].

  • Accuracy : Perform recovery studies by spiking the analyte into a sample matrix at 50%, 100%, and 150% levels. Acceptance criteria: Mean recovery of 98.0% – 102.0%[6].

Table 3: System Suitability and Validation Acceptance Criteria

ParameterMetricAcceptance Criterion
System Suitability Tailing Factor ( Tf​ )≤ 1.5
System Suitability Theoretical Plates ( N )≥ 5,000
Specificity Peak Purity Angle< Purity Threshold
Linearity Correlation Coefficient ( R2 )≥ 0.999
Precision %RSD of Peak Area (n=6)≤ 2.0%
Accuracy Mean Recovery98.0% – 102.0%

Troubleshooting & Diagnostics

  • Peak Tailing ( Tf​ > 1.5) : Often indicates degradation of the column's end-capping or insufficient mobile phase acidity. Verify the pH of Mobile Phase A is ≤ 2.5. If the pH is correct, replace the analytical column.

  • Retention Time Drift : Indicates incomplete column equilibration between gradient runs or selective evaporation of the organic modifier in premixed solvents. Ensure a minimum of 5 column volumes (approx. 5 minutes at 1.0 mL/min) of re-equilibration time at the end of the gradient.

References

  • Sigma-Aldrich. "4-[(Ethylsulfonyl)(methyl)amino]benzoic acid". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyo1-3_o0iO9eDuGjwETF5WJxhUZsG_HFgsDZOwlzoV4D1tV5vtcvq6cRz_Ashd5-De6Fc0AVDxKcEVzFeAWLY4z916cpjKYS42njNTOejhIOccL_8f5_5NhzK1sDmbrPG7dNPXUfGDxrQJ-kbLLMUwD-SIwQoWl8yRFdYq8Z5HKuVX8n3D6yeksqUkW1EUvfvfC14dxSr3Ga5sRG_OFlNXxWEL7uUDksTk99YqMs=]
  • SciSpace. "A review on method development by hplc". scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwRQ1_TfnpFM_4hp2hFVpsq4eyN3fMZ1frRRgZQvTaysD7TkgPt4EvBY36U9CdfmdL-X-bN3qjYpwp47SspucPKILEhlponxK4rn0LGnp_BYm-xTkdlb8qiUE4wmpWQk5vBrWQ3Mov91yfQJN6IV_DRg4opSy_8ClMIhkq3LPEFOIk3S9XB32VyA==]
  • Pharma Knowledge Forum. "HPLC Method Development Steps For Pharmaceuticals: How To Make". pharmaknowledgeforum.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmfu-LKQibTbztt8bLJ2enD7y5CfZrTug5xeV3edD63PHA7KR1pt3KkEtcJ9OrITHsdtiXBoYprv9dhVnkqaNogFhM3KBYMJIL8Z0pkxIgnQ2dMKpc4Gf3-srVYkEVHLXopt9PhqhRjrv9zCNl2Ftfw-tmOg==]
  • IJPRA Journal. "HPLC Method Development - A Review". ijprajournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1l8flrFQtOPBmvFFO0I10d7AmWcor3tb8fOdmT7poUQNInCDke3qEyJ29J4XxwsujUS1MSlfUeNAdurg_Op1gASa8eIkVXKbkI3nJ0wjzNsTOvIGyH_fbGwCqPhID-Ps8456Uc4oQ9A9P8aZeGY_AGl8rwKvzc3zt-74-uiNxARmp_vcPinKA8Dv-l8I=]
  • BA Sciences. "USP <1225> Method Validation". basciences.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Qrm3hj_kROCN2XZzmSprLpoZiv7Evu3krP3WkAhgT1ESQmxYAyfkfuJ2jn56JNa9Mh4bJ8Rhqrw6Iuiya9Kiteny59UsFWji2Ry28hPeGYLpKtLtUj28eYhqxQ7fQG_-V7VcfVLAwVqgNG6s6PIEbbO52SmG2lCJyNAZFzv7t7m77yvc7XDSArwJDrLENYy6VEBLfQkKr_keC7ezAaKuL1O6oSyT7Q9I0sDju9LYD5KXYVP7QlXqu7hAdpdH01Cyafhofx78YMFZtrq4r8Vf1sQEHaI9W6Q=]
  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision". investigationsquality.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOsR_pwDwAA2m_BE26LBDJN8Cm1bIX9w7EslWIxjZo4V_yZOdIobKiiixqUOAIMc6-Ld6NPCZ3GQHB7nEPOTNEx1RQE4fTSexnRkO6ShkHu9vw1YCbbgJ7vlcNdi9LY4jfddelJ4_pVtUN4GcrcwE_CL06IAeJ6BYv6kg7XGz5-Ur0XrUgC6yZbOaCUqmdfB8PjKf-NWKQTrnlhYozkzhb_s1FCuajZF-WLq-w6Wmwbuzk9otUugClb-534DcdObPD]
  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". qbdgroup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwG64100D9oG6Q_2CjyRx9tF38CaSU0CjiP3SlMdV8g4AYyG1byt5F7MtpWiaY3Em7nThd2FGvjbaZbvsZiEYL6bM7AhefVds9mC0z2jNRvAXnVIpdhCWAefn9o3hhnIDmLhFD5aIbLndGdfgD0OwjjQdsHOQqQYKvEobuLr5vEh9ZO1FhRkkeYt2W7BgURvnQwExZ5srQf6umrKbs1eJd8NrEFdnmT3uIR5tAe48=]
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  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2)". ijpsjournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIXy7c77vOAfr3471_4-QpIIgWLKv3doLD-BuXH3-kB1fhAfRr_LH8SQPLa3J_7FN_ibSZsZ2iaoraKYw2ovLInPMyvNt6KVzDqDtdmn6x2KGz8VNmqVaR1d_L6bIOEl9kv1ZAUDJnnYCIcCQ98ATDF7wvL7cuqdM3lWETBl6rLR7vdSDnMO69LssA7HliH78aPNi9iAeFAo-l83RDXA58gVkky5sEkdozceYEOtt7M2rPNbDpFVC2R6XxCEpF7Qt3ig==]
  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbL9NCv9CxJSrKh1rCbbbHnTsRab5hE_vWvkio1qzfHWaZZUmfK_dujjbpww6NVxDg3wbKPu-ZUlbLmUpSrS8wyIFKz-Nz91z6_VfqKfC7O3dsLvCpl67SNnAkLGJlKCL2gk1vYUVX4FjdQrh02bAesaw1pU-SnCyc-BTrMB-fL-3zSqw3pidPMMhTguVyzWvjQCk934s=]

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Method

Application Note &amp; Protocol: High-Purity Recovery of Telmisartan Impurity A (CAS 152628-02-9) via Recrystallization

Abstract This document provides a comprehensive guide and a detailed protocol for the purification of CAS No. 152628-02-9, identified as 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole, a known impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of CAS No. 152628-02-9, identified as 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole, a known impurity of the active pharmaceutical ingredient (API) Telmisartan.[1][2][] Achieving high purity of this reference standard is critical for its use in analytical method development, validation, and routine quality control of Telmisartan drug substance and product. This guide elucidates the principles of solvent selection and details a robust mixed-solvent (antisolvent) recrystallization protocol using a methanol/water system, designed to yield material with purity suitable for use as a reference standard (≥95%).[]

Introduction: The Target Molecule

The compound with CAS number 152628-02-9 is a benzimidazole derivative known formally as 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole.[2][4][5] It is recognized by major pharmacopeias as Telmisartan Related Compound A or Telmisartan EP Impurity A.[1][2][] The presence and quantity of this impurity must be strictly controlled during the synthesis of Telmisartan to ensure the safety and efficacy of the final drug product. Therefore, access to a highly purified analytical standard of this molecule is essential for accurate quantification.

Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. The success of this method hinges on the rational selection of a solvent or solvent system that exhibits differential solubility for the target compound and its impurities at varying temperatures.

Table 1: Physicochemical Properties of Telmisartan Impurity A

PropertyValueSource(s)
CAS Number 152628-02-9[1][4][5]
IUPAC Name 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole[2][5]
Molecular Formula C₁₉H₂₀N₄[1][4][5]
Molecular Weight 304.39 g/mol [][4]
Appearance Off-white to pale yellow or grey solid powder[][6]
Melting Point 130-135 °C[][6]
Solubility Profile Soluble in Methanol; Slightly soluble in DMSO and Chloroform[][6]

Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit high solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

For Telmisartan Impurity A, its benzimidazole structure imparts a degree of polarity, while the multiple aromatic rings and propyl group contribute significant nonpolar character. This amphiphilic nature suggests that polar protic solvents, like alcohols, are good starting points.

Based on available data, methanol is an effective solvent for this compound.[6] However, relying on cooling alone may not always provide the optimal yield or purity. In such cases, a mixed-solvent system, often called an antisolvent or precipitation crystallization, is employed. This technique involves:

  • Dissolving the crude solute in a "good" solvent in which it is highly soluble (e.g., Methanol).

  • Adding a "poor" or "anti-solvent" in which the solute is insoluble, but which is miscible with the "good" solvent (e.g., Water).

The addition of the antisolvent reduces the overall solvating power of the system, forcing the solute out of the solution and promoting the formation of pure crystals, while impurities ideally remain dissolved. A patent describing the synthesis of this compound specifies a purification procedure involving dissolution in hot methanol followed by the addition of water to induce precipitation, validating this approach.[6]

Experimental Protocol: Purification of CAS 152628-02-9

This protocol is designed for purifying approximately 5.0 g of crude Telmisartan Impurity A. Adjust volumes accordingly for different scales.

3.1. Materials and Equipment

  • Crude Telmisartan Impurity A (CAS 152628-02-9)

  • Methanol (ACS Grade or higher)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks (1 x 250 mL, 1 x 500 mL)

  • Hot Plate with Magnetic Stirring

  • Buchner Funnel and Filter Flask

  • Filter Paper (Whatman No. 1 or equivalent)

  • Glass Funnel

  • Ice Bath

  • Vacuum Oven

3.2. Step-by-Step Procedure

  • Dissolution: In a 250 mL Erlenmeyer flask, suspend 5.0 g of crude Telmisartan Impurity A in 26 mL of methanol.[6] Place the flask on a hot plate with a magnetic stirrer. Heat the suspension to 45-50 °C with gentle stirring until the solid is completely dissolved.[6] The solution should be clear.

    • Expert Insight: Heating should be gentle to avoid excessive solvent loss. A temperature just below the boiling point of methanol (~65 °C) is ideal. The ratio of ~5 mL of methanol per gram of crude material is a validated starting point.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (e.g., 0.5 g) of activated carbon.[6] Swirl the flask and gently reheat to 45-50 °C for 5-10 minutes.

    • Causality: Activated carbon has a high surface area that adsorbs colored impurities and other high-molecular-weight byproducts, which can improve the color and purity of the final product. Never add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If carbon was added, or if any insoluble particulate matter is visible, perform a hot filtration. Place a new 500 mL filter flask on the hot plate. Pre-heat a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask. Wash the original flask and the filter paper with a small amount (e.g., 6 mL) of hot methanol to recover any remaining product.[6]

    • Trustworthiness: This step is critical for removing insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the overall yield.

  • Antisolvent Addition & Crystallization: Re-heat the clear filtrate to ensure everything is dissolved. While maintaining the temperature at approximately 30-35 °C, slowly add 16 mL of deionized water dropwise with continuous stirring.[6] The solution will become cloudy, indicating the onset of precipitation.

    • Expert Insight: Slow addition of the antisolvent (water) is crucial. It allows for the gradual formation of well-ordered, pure crystals rather than the rapid crashing out of an amorphous, and likely impure, solid.

  • Maturation and Cooling: After adding the water, heat the resulting slurry to reflux temperature and hold for approximately one hour to allow the crystals to mature.[6] Following the reflux, slowly cool the mixture to room temperature, and then place it in an ice bath (0-5 °C) for at least 2 hours to maximize precipitation.[6]

    • Causality: The maturation period at reflux allows for a process known as Ostwald ripening, where smaller, less perfect crystals redissolve and deposit onto larger, more stable crystals, leading to higher purity. The final cooling step maximizes the yield by taking full advantage of the compound's low solubility in the cold solvent mixture.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount (e.g., 6 mL) of cold methanol to rinse away any residual soluble impurities.[6]

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 70-75 °C until a constant weight is achieved.[6]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow A Crude Compound (CAS 152628-02-9) B Dissolve in Hot Methanol (45-50°C) A->B C Add Activated Carbon (Optional Decolorization) B->C D Hot Gravity Filtration B->D if no carbon needed C->D E Clear, Hot Filtrate D->E F Add Water (Antisolvent) @ 30-35°C E->F G Reflux & Cool Slowly (Crystal Maturation) F->G H Vacuum Filtration (Isolate Crystals) G->H I Wash with Cold Methanol H->I L Impurities in Filtrate H->L J Dry Under Vacuum (70-75°C) I->J K Pure Crystalline Product J->K

Caption: Workflow for the purification of Telmisartan Impurity A.

Conclusion and Purity Verification

This mixed-solvent recrystallization protocol provides a reliable and scalable method for purifying Telmisartan Impurity A (CAS 152628-02-9). The purity of the final product should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis (a sharp melting range close to the literature value indicates high purity), and spectroscopic methods (¹H NMR, MS) to confirm structural integrity.

References

  • JIGS Chemical Limited. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
  • PubChem. (n.d.). 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. Retrieved March 12, 2026, from [Link]

  • Veeprho. (n.d.). Telmisartan EP Impurity A | CAS 152628-02-9. Retrieved March 12, 2026, from [Link]

  • Various Authors. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Academia.edu. Retrieved March 12, 2026, from [Link]

  • Google Patents. (n.d.). CN105801583A - Purification method of ticagrelor.

Sources

Application

Catalysts used in the reaction of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

An In-depth Guide to Catalytic Syntheses of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is a besp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Catalytic Syntheses of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety, a sulfonamide linkage, and specific N-alkylation, presents a unique synthetic challenge. The efficient and selective synthesis of this molecule relies heavily on the strategic application of catalysis. This guide provides an in-depth exploration of the catalytic methods pertinent to the key transformations required for its synthesis, focusing on the underlying principles, experimental protocols, and comparative data to inform laboratory practice.

Retrosynthetic Analysis and Key Catalytic Junctions

The synthesis of the target molecule can be approached from two primary retrosynthetic pathways. Each pathway hinges on a critical bond formation step that can be significantly enhanced by a specific catalytic system. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

  • Pathway A: N-Methylation. This approach involves the late-stage methylation of the sulfonamide precursor, 4-(ethylsulfonylamino)benzoic acid. This is a powerful strategy if the primary sulfonamide is readily accessible.

  • Pathway B: N-Sulfonylation. This pathway involves the sulfonylation of 4-(methylamino)benzoic acid with an ethylsulfonylating agent. This is advantageous when the N-methylated aniline precursor is the more convenient starting material.

A common feature in the synthesis of the necessary precursors is the formation of the ethylsulfonyl group, which is typically achieved through the oxidation of a corresponding ethylthioether. This oxidation step is a prime candidate for catalysis.

cluster_A Pathway A: N-Methylation cluster_B Pathway B: N-Sulfonylation TM Target Molecule 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid P1 4-(Ethylsulfonylamino)benzoic acid TM->P1 C-N bond formation (Methylation) P2 4-(Methylamino)benzoic acid TM->P2 N-S bond formation (Sulfonylation) P1_pre 4-Amino-5-(ethylthio)benzoic acid precursor P1->P1_pre S=O bond formation (Oxidation) P1_pre_cat Catalyst: Sodium Tungstate P1_pre->P1_pre_cat P2_cat Catalyst: Base (e.g., Pyridine) or Phase Transfer Catalyst P2->P2_cat

Caption: Retrosynthetic analysis of the target molecule.

Application Note I: Tungsten-Catalyzed Sulfide-to-Sulfone Oxidation

The ethylsulfonyl group is a cornerstone of the target molecule. A highly efficient and industrially scalable method for its creation involves the oxidation of the corresponding ethylthioether precursor. While strong oxidants can be used, a catalytic approach using hydrogen peroxide (H₂O₂) as the terminal oxidant offers significant advantages in terms of safety, cost, and environmental impact ("green chemistry").

Catalyst System: Sodium Tungstate (Na₂WO₄) / Hydrogen Peroxide

Expertise & Experience: The tungstate-catalyzed oxidation of sulfides is a robust and well-established method. The catalytic cycle begins with the reaction of sodium tungstate with hydrogen peroxide to form peroxotungstate species, which are the active oxidants. These species are highly efficient at transferring oxygen atoms to the electron-rich sulfur atom of the thioether. The use of a catalytic amount of sodium tungstate allows for a controlled and selective oxidation to the sulfone, minimizing over-oxidation or side reactions. Patents for related sulfonylbenzoic acids frequently cite this method, underscoring its reliability.[1][2][3]

Trustworthiness: The protocol's self-validating nature comes from the clear reaction progression and straightforward product isolation. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting thioether and the appearance of the sulfone product. The reaction is typically driven to completion, and the product often precipitates from the reaction mixture upon cooling, facilitating high-purity isolation.[4]

Workflow for Tungstate-Catalyzed Oxidation

G start Prepare Solution: Dissolve thioether precursor and catalytic Na₂WO₄ in a suitable solvent (e.g., isopropanol, acetic acid) add_h2o2 Slowly add 30% H₂O₂ at ambient or slightly elevated temperature (e.g., 40-45°C) start->add_h2o2 stir Stir at 40-65°C for 2-4 hours. Monitor reaction progress (TLC/LC-MS). add_h2o2->stir quench Cool mixture (e.g., 5-10°C). Quench excess peroxide with Na₂S₂O₃ or Na₂SO₃ solution. stir->quench hydrolyze For ester precursors: Add NaOH solution and heat (e.g., 60-65°C) to hydrolyze the ester. quench->hydrolyze If applicable precipitate Adjust pH to 4.0-4.5 with HCl to precipitate the carboxylic acid product. quench->precipitate If no ester hydrolyze->precipitate isolate Isolate Product: Filter the solid, wash with water, and dry under vacuum. precipitate->isolate

Caption: Tungstate-catalyzed thioether oxidation workflow.

Protocol: Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This protocol is adapted from a documented synthesis of a key intermediate for the drug Amisulpride and serves as an excellent model for the oxidation step.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1 part by weight) in isopropanol (4 parts by volume).

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (approx. 0.007 parts by weight).

  • Oxidant Addition: At ambient temperature, begin the slow, dropwise addition of 30% hydrogen peroxide.

  • Reaction: Heat the reaction mixture to 40-45°C and stir for 3-4 hours. Monitor for the complete consumption of the starting material.

  • Work-up:

    • Cool the mixture to 5-10°C.

    • To quench residual peroxide, add a 5% aqueous solution of sodium thiosulfate and stir for 1 hour.

    • For saponification of the methyl ester, add an aqueous solution of sodium hydroxide and warm the mixture to 60-65°C for 2-3 hours.

    • Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

  • Isolation: Filter the resulting solid, wash with deionized water, and dry to yield the desired sulfonylbenzoic acid.

CatalystSubstrateOxidantSolventTemp. (°C)Yield (%)Purity (%)Reference
Sodium TungstateMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate30% H₂O₂Isopropanol40-4582>99[4]
None4-(Methylthio)-benzoic acid30% H₂O₂Acetic Acid70-10088N/A[5]
Sodium TungstateToluene derivativeH₂O₂ / H₂SO₄Water60N/AN/A[1][2]

Application Note II: Catalytic N-Methylation of Sulfonamides

For Pathway A, the key step is the selective methylation of the sulfonamide nitrogen. While traditional methods often use stoichiometric, hazardous reagents like methyl iodide or dimethyl sulfate, modern catalytic approaches offer milder and more selective alternatives.

Catalyst System: Visible-Light Photocatalysis

Expertise & Experience: Photocatalytic N-methylation has emerged as a cutting-edge technique. Systems using a photocatalyst, such as certain Metal-Organic Frameworks (MOFs), can activate substrates under visible light.[6] In a representative system, a photocatalyst absorbs light to generate an excited state, which can then facilitate a single-electron transfer (SET) process. This can lead to the formation of a methyl radical from a suitable C1 source (like CO₂ with a reductant), which then couples with the deprotonated sulfonamide. This method operates under very mild conditions, often at room temperature, offering high functional group tolerance.

Trustworthiness: The protocol's validity is confirmed by spectroscopic analysis of the final product. High-resolution mass spectrometry and NMR spectroscopy will confirm the addition of a single methyl group (a mass increase of 14.02 Da) and show the appearance of a new N-methyl signal in the ¹H NMR spectrum, respectively. The high selectivity of these catalytic systems for mono-methylation is a key advantage.[6]

Conceptual N-Methylation Catalytic Cycle

PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC e⁻ transfer C1_source C1 Source (e.g., CO₂ + Reductant) PC_star->C1_source SET Substrate R-SO₂NH-R' Substrate_anion R-SO₂N⁻-R' Substrate->Substrate_anion + Base Product R-SO₂N(CH₃)-R' Substrate_anion->Product + •CH₃ Product->PC Cycle Repeats CH3_radical •CH₃ C1_source->CH3_radical Reduction CH3_radical->Product

Caption: Simplified photocatalytic N-methylation cycle.

Protocol: General Photocatalytic N-Methylation (Conceptual)

This is a conceptual protocol based on modern methylation methods, adapted for the specific substrate.[6]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-(ethylsulfonylamino)benzoic acid (1 equiv.), the photocatalyst (e.g., NH₂-MIL-125 (Ti), 1-5 mol%), and a suitable base.

  • Reagents: Add a C1 source and a reductant (e.g., for CO₂, a silane or borane reductant may be used).[6] Dissolve the components in a degassed solvent.

  • Reaction: Place the reaction vessel near a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction, perform an extractive work-up to remove the catalyst and salts, and purify the product by column chromatography or recrystallization.

Application Note III: Catalysis in N-Sulfonylation

Pathway B requires the formation of an N-S bond between 4-(methylamino)benzoic acid and an ethylsulfonylating agent, typically ethylsulfonyl chloride (EtSO₂Cl). This reaction is a variation of the classic Schotten-Baumann reaction.

Catalyst System: Base Catalysis

Expertise & Experience: In this context, a base is not just a stoichiometric reagent to neutralize the HCl byproduct but acts as a true catalyst. A base like pyridine or triethylamine first activates the sulfonyl chloride by forming a highly reactive sulfonylammonium intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself and is readily attacked by the nucleophilic nitrogen of 4-(methylamino)benzoic acid. This catalytic activation significantly accelerates the rate of reaction. The process is analogous to the well-documented use of bases in acylation and sulfonylation reactions.[7][8]

Trustworthiness: The protocol is validated by monitoring the consumption of the starting amine. The formation of the sulfonamide product results in a significant change in polarity, which is easily observed by TLC. The product's identity is confirmed by the disappearance of the N-H proton signal and the appearance of characteristic sulfonyl group signals in the IR spectrum. The reaction is robust and has been a cornerstone of organic synthesis for decades.[7]

Protocol: Base-Catalyzed N-Sulfonylation

This protocol is adapted from standard procedures for sulfonamide synthesis.[7]

  • Reaction Setup: Dissolve 4-(methylamino)benzoic acid (1 equiv.) in a suitable solvent (e.g., dichloromethane, or a biphasic system with water) in a round-bottom flask equipped with a magnetic stirrer. Add an excess of an organic base like pyridine or triethylamine (2-3 equiv.).

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add ethylsulfonyl chloride (1.1-1.2 equiv.) dropwise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (or until completion as indicated by TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • If using an organic solvent, wash the organic layer sequentially with dilute HCl (to remove the base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Summary of Catalytic Systems

Reaction TypeCatalystSubstrate ExampleReagentsKey Advantage
Thioether Oxidation Sodium Tungstate (Na₂WO₄)4-Amino-5-(ethylthio)benzoic acid precursorHydrogen Peroxide (H₂O₂)Green, selective, and high-yielding oxidation to sulfone.[4]
N-Methylation Photocatalyst (e.g., MOF)4-(Ethylsulfonylamino)benzoic acidC1 Source + Reductant, Visible LightExtremely mild conditions, high selectivity, modern approach.[6]
N-Sulfonylation Organic Base (e.g., Pyridine)4-(Methylamino)benzoic acidEthylsulfonyl ChlorideAccelerates reaction via a highly reactive intermediate.[7]
Phase Transfer Catalysis Tetrabutylammonium bromideDichlorobenzoate derivativeButylthioglycolateFacilitates reaction between immiscible phases.[1][3]

References

  • Arshad, M., et al. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Available at: [Link]

  • Liu, J., et al. (2021). Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti) MOF catalyst. ChemRxiv. Available at: [Link]

  • PrepChem. (2023). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

  • Google Patents. (1991). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. EP0478390B1.
  • Bentham Science. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

Sources

Method

Preparation of Etoricoxib using 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid intermediate

Application Notes & Protocols: A Validated Synthetic Route to Etoricoxib A Guide for Researchers and Drug Development Professionals Introduction: Defining the Correct Synthetic Pathway Etoricoxib, chemically known as 5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: A Validated Synthetic Route to Etoricoxib

A Guide for Researchers and Drug Development Professionals

Introduction: Defining the Correct Synthetic Pathway

Etoricoxib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a highly selective COX-2 inhibitor prescribed for treating inflammatory conditions such as arthritis.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry.

This guide provides a detailed protocol for the preparation of Etoricoxib. It is important to clarify at the outset that the intermediate specified in the topic, 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, is not utilized in the established and published synthetic routes for Etoricoxib. A review of extensive scientific literature and patent filings confirms that the core structure of Etoricoxib features a methylsulfonylphenyl group (-C₆H₄-SO₂CH₃), not a derivative of N-ethylsulfonyl-N-methylaminobenzoic acid.[1][2][3]

Therefore, to ensure scientific accuracy and practical utility, this document will detail a widely recognized and validated synthetic pathway. This route proceeds through the pivotal intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , commonly referred to as the "ketosulfone" intermediate.[1][3] This approach is well-documented and represents a robust method for obtaining high-purity Etoricoxib.

Part 1: Synthesis of the Key Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone)

The synthesis of the ketosulfone intermediate is a critical stage that constructs the core carbon skeleton linking the two key aromatic fragments. One of the most efficient methods involves a palladium-catalyzed cross-coupling reaction, which offers high yields and good functional group tolerance.

Causality of Experimental Design:

The chosen method, adapted from established literature, utilizes a Suzuki or similar palladium-catalyzed coupling reaction.[3] This is preferred over older methods due to its reliability and scalability. The reaction couples a pyridine derivative with a phenylsulfone derivative. The subsequent oxidation of the more stable thioether to the sulfone is a standard and high-yielding transformation, often performed in a separate step to avoid over-oxidation or catalyst poisoning.

Experimental Workflow: Ketosulfone Synthesis

G cluster_0 Step 1: Thioether Ketone Formation cluster_1 Step 2: Oxidation to Ketosulfone A 6-Methylnicotinic Acid Derivative (e.g., Weinreb Amide) C 1-(6-methylpyridin-3-yl)-2- [4-(methylthio)phenyl]ethanone (Thioether Ketone) A->C Grignard Reaction Solvent: THF/Toluene B 4-(Methylthio)benzylmagnesium Halide (Grignard Reagent) B->C D Thioether Ketone (from Step 1) F 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone (Ketosulfone Intermediate) D->F Oxidation Solvent: Methanol/Water E Oxidizing Agent (e.g., Oxone®, H₂O₂/Na₂WO₄) E->F

Caption: Workflow for Ketosulfone Intermediate Synthesis.

Protocol 1: Synthesis of Ketosulfone Intermediate

Step A: Formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone (Thioether Precursor)

  • Reaction Setup: To a dry, three-necked flask under a nitrogen atmosphere, add a solution of the Weinreb amide of 6-methylnicotinic acid (1.0 eq) in a mixture of anhydrous toluene and THF (10:1 v/v).

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Grignard Addition: Slowly add a solution of 4-(methylthio)benzylmagnesium chloride (1.1 eq) in THF dropwise to the cooled amide solution, ensuring the internal temperature does not exceed 10 °C. The use of a Grignard reagent is a classic and effective method for carbon-carbon bond formation.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioether ketone.

Step B: Oxidation to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone)

  • Dissolution: Dissolve the crude thioether ketone from Step A in methanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (Na₂WO₄) (approx. 0.02 eq). Tungstate catalysts are highly efficient for sulfide to sulfone oxidations in the presence of hydrogen peroxide.[4]

  • Oxidant Addition: Cool the mixture to 10-15 °C and slowly add 30% hydrogen peroxide (H₂O₂) (2.5-3.0 eq) dropwise, maintaining the temperature.

  • Reaction: Stir the reaction at room temperature for 4-6 hours until HPLC analysis indicates complete conversion of the starting material.

  • Work-up: Quench the excess peroxide by adding a saturated solution of sodium sulfite (Na₂SO₃). Remove the methanol under reduced pressure.

  • Purification: Add water to the residue, which should cause the ketosulfone product to precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the desired ketosulfone intermediate as a solid.

ParameterSpecificationTypical Result
Step A Yield Crude Product85-95%
Step B Yield Purified Product90-98%
Overall Yield Ketosulfone75-90%
Purity (HPLC) Ketosulfone>98%

Part 2: Cyclization and Formation of Etoricoxib

The final and most crucial step is the construction of the second pyridine ring to form the 2,3'-bipyridine core of Etoricoxib. This is typically achieved through a condensation reaction between the ketosulfone intermediate and a three-carbon building block, followed by cyclization with an ammonia source. A common and effective reagent for this transformation is a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.[2]

Causality of Experimental Design:

The ketosulfone's acidic α-protons (between the carbonyl and sulfonyl groups) are readily deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK). The resulting enolate acts as a nucleophile, attacking the vinamidinium salt. The subsequent reaction cascade, driven by heating in the presence of an ammonia source (like ammonium acetate or aqueous ammonia), facilitates the elimination and ring-closing steps to form the stable aromatic pyridine ring.

Experimental Workflow: Final Cyclization to Etoricoxib

G A Ketosulfone Intermediate C Enolate Anion (In situ) A->C Deprotonation B Potassium tert-butoxide (t-BuOK) Solvent: THF or DMF B->C E Condensation Adduct C->E Nucleophilic Attack D Vinamidinium Salt (e.g., 2-chloro-1,3-bis(dimethylamino) trimethinium hexafluorophosphate) D->E G Etoricoxib (Final Product) E->G Ring Closure & Aromatization (Heat) F Ammonia Source (NH₄OAc or aq. NH₃) F->G

Caption: Final Cyclization Pathway to Etoricoxib.

Protocol 2: Synthesis of Etoricoxib
  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve the ketosulfone intermediate (1.0 eq) in anhydrous THF or DMF.

  • Base Addition: Cool the solution to 0-5 °C and add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Condensation: Add a solution of the vinamidinium salt (1.2 eq) in the same solvent. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Acidification: The reaction mixture is then carefully transferred into a separate vessel containing a mixture of acetic acid and a catalytic amount of trifluoroacetic acid in THF. This step protonates intermediates and prepares the system for cyclization.

  • Cyclization: Add an aqueous solution of ammonia or a mixture of ammonia and ammonium acetate. Heat the reaction mixture to reflux (typically 60-80 °C) for 12-24 hours. The reaction progress should be monitored by HPLC.

  • Work-up and Extraction: After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with a 10% aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic residues, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Etoricoxib.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane or ethyl acetate/heptane) to yield pure Etoricoxib.[4]

ParameterSpecificationTypical Result
Reaction Yield Crude Product70-85%
Purification Yield Recrystallized Product80-90%
Overall Yield Pure Etoricoxib55-75%
Purity (HPLC) Final Product>99.5%
Melting Point Literature: 134-135 °C[1]133-135 °C

Analytical Characterization

To ensure the identity and purity of the synthesized compounds, standard analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically used.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and the final product by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compounds. For Etoricoxib (C₁₈H₁₅ClN₂O₂S), the expected molecular weight is approximately 358.84 g/mol .[1]

References

  • Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11, 496-499.

  • BenchChem Technical Support Team. (2025). Etoricoxib synthesis and chemical properties. Benchchem.

  • Google Patents. (2015). CN104693113A - Synthesis method of etoricoxib.

  • Abdel-Aziz, A. A., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 137-153.

  • Google Patents. (2014). WO2014114352A1 - Process for making etoricoxib.

  • Eureka. (2018). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid.

  • Drugs of the Future. (2000). Etoricoxib. Portico.

  • European Patent Office. (2010). EP2479166A1 - A process for the preparation of etoricoxib.

  • Google Patents. (2016). EP2802564B1 - Process for the synthesis of etoricoxib.

  • Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Etoricoxib Utilizing Methyl 6-Methylnicotinate.

  • Zarghi, A., et al. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Anticancer Agents in Medicinal Chemistry.

  • Acta Scientific. (2021). A Review on the Analytical Techniques for the Quantification of Etoricoxib.

  • Al-Shehri, S., et al. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Molecules, 27(17), 5727.

Sources

Application

Application Notes and Protocols: Visualization of Benzoic Acid Derivatives on Thin-Layer Chromatography (TLC)

Introduction: The Analytical Imperative for Visualizing Benzoic Acid Derivatives Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and industrial compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Visualizing Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and industrial compounds. Their synthesis, purification, and quality control necessitate robust analytical techniques. Thin-Layer Chromatography (TLC) stands as a cornerstone of qualitative analysis in these fields due to its simplicity, rapidity, and cost-effectiveness.[1][2] It provides a swift assessment of reaction progress, purity, and compound identity.[1] The principle of TLC relies on the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase.[1][2][3] For benzoic acid derivatives, the polar carboxylic acid group ensures strong interaction with the polar silica gel stationary phase, while the nature of the substituent on the benzene ring modulates the overall polarity and, consequently, the retention factor (Rƒ).[1]

However, the majority of benzoic acid derivatives are colorless, rendering their separated spots on a TLC plate invisible to the naked eye.[2][4][5][6] Therefore, effective visualization is paramount. This application note provides a comprehensive guide to the most effective methods for visualizing benzoic acid derivatives on TLC plates, detailing both non-destructive and destructive techniques. We will delve into the underlying chemical principles of each method, provide validated, step-by-step protocols, and offer expert insights to aid in method selection and troubleshooting.

Part 1: Non-Destructive Visualization: Preserving the Analyte

A significant advantage of non-destructive visualization is the ability to recover the analyte from the TLC plate for further analysis, such as mass spectrometry or NMR.

UV Shadowing: The First Line of Investigation

Principle: The aromatic ring inherent to all benzoic acid derivatives strongly absorbs short-wave ultraviolet (UV) light (typically at 254 nm).[3][4][6][7] Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green fluorescence when irradiated with 254 nm UV light.[4][5][6][7] Where a UV-active compound, such as a benzoic acid derivative, is present, it quenches this fluorescence, appearing as a dark spot against the fluorescent background.[2][4][6][7][8]

Expert Insight: UV shadowing is the quickest and most straightforward initial visualization method.[4][7] It should always be the first technique employed as it does not alter the chemical nature of the analyte.[4][9]

Protocol 1: Visualization by UV Shadowing

Materials:

  • Developed and dried TLC plate

  • UV lamp with short-wave (254 nm) and long-wave (365 nm) settings

Procedure:

  • Ensure the developed TLC plate is completely dry to prevent a hazy background.

  • In a darkened environment, irradiate the TLC plate with short-wave (254 nm) UV light.

  • Observe the plate for dark spots against the green fluorescent background.

  • With a pencil, lightly circle the observed spots. The spots will disappear once the UV lamp is removed.[4][7]

  • Some derivatives may also exhibit fluorescence under long-wave (365 nm) UV light, appearing as bright spots. This should also be noted.

Part 2: Destructive Visualization: Chemical Staining for Enhanced Sensitivity and Specificity

Destructive methods involve a chemical reaction between the analyte and a visualizing reagent, resulting in a colored spot.[3][4][6] While the sample cannot be recovered, these techniques are often more sensitive and can be specific to certain functional groups.

Iodine Vapor: A General and Reversible Stain

Principle: Iodine vapor is a widely used, semi-destructive stain for a broad range of organic compounds.[3][4][10] The mechanism involves the formation of a colored complex between iodine and the analyte.[4] For benzoic acid derivatives, this is primarily due to the interaction of iodine with the aromatic ring. The resulting spots are typically brown or yellow.[3][4][10]

Expert Insight: Iodine staining is an excellent secondary method if UV is not sufficiently sensitive. The stain is often reversible, as the iodine will eventually sublime from the plate, allowing for subsequent staining with a different reagent.[4][11]

Protocol 2: Visualization with Iodine Vapor

Materials:

  • Developed and dried TLC plate

  • Iodine chamber (a sealed jar containing a few crystals of iodine)[3][4][10][12]

  • Forceps

Procedure:

  • Place a few crystals of iodine at the bottom of a sealed chamber and allow the iodine vapor to saturate the chamber.

  • Using forceps, place the dried TLC plate inside the iodine chamber and reseal it.[4][12]

  • Monitor the plate for the appearance of yellowish-brown spots. This may take a few seconds to several minutes.[4][12]

  • Once the spots are sufficiently developed, remove the plate from the chamber.

  • Circle the spots with a pencil immediately, as they will fade over time as the iodine sublimes.[4][7][11]

Potassium Permanganate Stain: Visualizing Oxidizable Groups

Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent that reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[4][13] While the aromatic ring of benzoic acid is relatively stable, substituents on the ring or the carboxylic acid itself can be susceptible to oxidation under the conditions of the stain. The permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, resulting in brown-yellow spots on a purple or pink background.[14]

Expert Insight: This stain is particularly useful for benzoic acid derivatives with oxidizable functional groups. It is a very sensitive stain, but the background can be intense, so careful application is key.

Protocol 3: Visualization with Potassium Permanganate Stain

Materials:

  • Developed and dried TLC plate

  • Potassium permanganate staining solution

  • Dipping tank or spray bottle

  • Heat gun

Stain Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[13][15]

Procedure:

  • In a fume hood, either quickly dip the dried TLC plate into the permanganate solution or spray the plate evenly with the solution.[11]

  • Allow the excess reagent to drip off and wipe the back of the plate.[4]

  • Gently warm the plate with a heat gun.[4]

  • Observe the formation of yellow-brown spots against a pink or purple background.[14] Avoid overheating, which can cause the entire plate to turn brown.[4]

Bromocresol Green: A pH-Indicator Stain for Acidic Compounds

Principle: Bromocresol green is a pH indicator that changes color from blue-green in a neutral or basic environment to yellow in an acidic environment. Benzoic acid derivatives are, by definition, acidic. When a TLC plate containing these compounds is treated with a basic solution of bromocresol green, the acidic spots will protonate the indicator, causing a color change to yellow, while the background remains blue-green.

Expert Insight: This is a highly specific and effective stain for confirming the presence of acidic compounds like benzoic acid derivatives.[4][11] It is particularly useful for distinguishing acidic compounds from neutral or basic impurities.

Protocol 4: Visualization with Bromocresol Green Stain

Materials:

  • Developed and dried TLC plate

  • Bromocresol green staining solution

  • Dipping tank or spray bottle

Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns a pale blue color.[13]

Procedure:

  • Quickly dip the dried TLC plate into the bromocresol green solution or spray it evenly.

  • Allow the solvent to evaporate.

  • Yellow spots will appear against a blue-green background, indicating the presence of acidic compounds.

Summary of Visualization Methods

Visualization MethodPrincipleTarget FunctionalityTypical Spot AppearanceNature
UV Shadowing UV absorbance quenches fluorescenceAromatic rings, conjugated systemsDark spots on a green backgroundNon-destructive
Iodine Vapor Complex formationGeneral, especially unsaturated compoundsBrown to yellow spotsSemi-destructive
Potassium Permanganate OxidationOxidizable groupsYellow-brown spots on a purple backgroundDestructive
Bromocresol Green pH indicatorAcidic groups (pKa < 5)Yellow spots on a blue-green backgroundDestructive

Workflow and Logic Diagrams

TLC Visualization Workflow

TLC_Workflow cluster_prep Plate Preparation & Development cluster_viz Visualization Cascade spot Spot Plate develop Develop in Chamber spot->develop dry Dry Plate develop->dry uv UV Lamp (254 nm) dry->uv iodine Iodine Chamber uv->iodine If needed analyze Analyze Results (Rf) uv->analyze Circle Spots & Analyze stain Chemical Stain (e.g., KMnO4, Bromocresol Green) iodine->stain If needed iodine->analyze stain->analyze

Caption: A typical workflow for TLC analysis, starting with plate development and proceeding through a cascade of visualization techniques.

Mechanism of Bromocresol Green Staining

BCG_Mechanism cluster_compound On TLC Plate cluster_stain Staining Solution cluster_reaction Staining Reaction benzoic_acid R-COOH (Benzoic Acid Derivative, Acidic) proton_transfer Proton Transfer benzoic_acid->proton_transfer bcg_base Bromocresol Green (Indicator⁻) (Blue-Green) bcg_base->proton_transfer bcg_acid H-Indicator (Yellow) proton_transfer->bcg_acid benzoate R-COO⁻ proton_transfer->benzoate

Caption: The acid-base reaction between a benzoic acid derivative and bromocresol green indicator.

Conclusion

The selection of an appropriate visualization method is critical for the successful TLC analysis of benzoic acid derivatives. A systematic approach, beginning with non-destructive UV shadowing followed by selective chemical staining, provides a comprehensive profile of the compounds present on the TLC plate. By understanding the chemical principles behind each technique, researchers can make informed decisions to achieve sensitive and reliable results, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid , a critical sulfonamide interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid , a critical sulfonamide intermediate often utilized in pharmaceutical development.

The synthesis typically proceeds via a two-step sequence: the sulfonylation of methyl 4-(methylamino)benzoate with ethanesulfonyl chloride, followed by the base-catalyzed saponification of the ester intermediate[1]. Below, you will find a visual workflow, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to maximize your isolated yield.

Synthesis SM Methyl 4-(methylamino)benzoate Sulfonylation Step 1: Sulfonylation (NaH, THF, 0°C to RT) SM->Sulfonylation Reagent Ethanesulfonyl Chloride (EtSO2Cl) Reagent->Sulfonylation Intermediate Methyl 4-[(ethylsulfonyl)(methyl)amino]benzoate Sulfonylation->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Acidification Workup: Acidification (1M HCl, pH 2.0) Hydrolysis->Acidification Product 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid Acidification->Product

Figure 1: Two-step synthetic workflow for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

Part 1: Troubleshooting FAQs

Phase 1: Sulfonylation Challenges

Q: Why is the conversion of my sulfonylation step stalling at 40-50% when using Triethylamine (TEA) or DIPEA? A: The starting material, an N-methylaniline derivative, is significantly deactivated by the electron-withdrawing para-ester group. This resonance effect pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity[2]. Standard tertiary amine bases like TEA are insufficiently basic to deprotonate the amine. Solution: Switch to a strong base such as Sodium Hydride (NaH) to pre-form the highly nucleophilic amide anion before adding ethanesulfonyl chloride[1].

Q: I am observing significant amounts of ethanesulfonic acid byproducts and low intermediate yield. What is happening? A: Ethanesulfonyl chloride is highly sensitive to moisture and will rapidly hydrolyze into ethanesulfonic acid, which is unreactive toward amines[2]. Solution: Ensure strictly anhydrous conditions. Dry all solvents over activated 3Å molecular sieves, flush the reaction vessel with Argon, and use freshly distilled or newly opened EtSO₂Cl.

Phase 2: Saponification & Isolation Challenges

Q: Why use Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) for the ester hydrolysis? A: While NaOH is a standard saponification reagent, LiOH is vastly superior for complex or deactivated esters in mixed organic/aqueous solvent systems (like THF/H₂O)[3]. The lithium cation ( Li+ ) acts as a Lewis acid, strongly coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon and stabilizes the tetrahedral intermediate, significantly accelerating hydrolysis[4].

Q: During the final isolation, my yield drops significantly after aqueous workup. How can I recover my product? A: The final product, 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, can exhibit partial water solubility or form an intractable oil if the pH is not strictly controlled during precipitation. Solution: After removing the THF in vacuo, cool the aqueous layer to 0 °C and strictly adjust the pH to 2.0 using 1M HCl[3]. This ensures complete protonation of the carboxylate. Extract immediately with Ethyl Acetate (EtOAc) rather than relying solely on precipitation.

Part 2: Quantitative Optimization Data

Table 1: Optimization of Sulfonylation Conditions

Base / Catalyst Solvent Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
TEA (2.0 eq) DCM 25 24 45 38
Pyridine (3.0 eq) DCM 25 24 65 55
Pyridine + DMAP (0.1 eq) DCM 40 12 95 88

| NaH (1.5 eq) | THF | 0 to 25 | 6 | >99 | 94 |

Table 2: Optimization of Saponification & Isolation

Base Solvent Ratio pH Adjustment Isolation Method Isolated Yield (%)
NaOH (3.0 eq) MeOH/H₂O (1:1) pH 4.0 Filtration 65
LiOH (2.0 eq) THF/H₂O (3:1) pH 2.5 Filtration 82

| LiOH (2.0 eq) | THF/H₂O (3:1) | pH 2.0 | EtOAc Extraction | 96 |

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Anhydrous Sulfonylation via NaH Deprotonation

Rationale: Overcoming poor amine nucleophilicity via quantitative deprotonation.

  • Preparation: Charge a flame-dried, two-neck round-bottom flask with methyl 4-(methylamino)benzoate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under a continuous Argon atmosphere.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise over 10 minutes.

    • Self-Validation Check: Observe H2​ gas evolution. Wait until bubbling completely ceases (approx. 30–45 mins) to guarantee complete amide anion formation. The solution may darken.

  • Reagent Addition: Add ethanesulfonyl chloride (1.2 eq) dropwise via syringe over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 6 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (dropwise initially). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate ester.

Protocol 2: Saponification and pH-Controlled Isolation

Rationale: Efficient ester cleavage with LiOH and prevention of product loss in the aqueous phase.

  • Hydrolysis: Dissolve the intermediate methyl 4-[(ethylsulfonyl)(methyl)amino]benzoate (1.0 eq) in a mixture of THF and H2​O (3:1 v/v, 0.2 M).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH· H2​O , 2.0 eq) in one portion. Stir vigorously at room temperature for 4 hours.

    • Self-Validation Check: Analyze via LC-MS or TLC to confirm the complete disappearance of the ester intermediate.

  • Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator.

    • Critical Step: Removing the organic solvent prevents the final product from remaining partially dissolved during the acidification step.

  • Acidification: Cool the remaining aqueous layer to 0 °C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches exactly 2.0.

    • Self-Validation Check: Use a calibrated pH meter (not pH paper) to ensure the exact isoelectric point is reached without over-acidifying.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford pure 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid as a solid.

References

  • US6635771B2 - N-benzhydryl indole compounds. Google Patents.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate.

Sources

Optimization

Troubleshooting low solubility of CAS 152628-02-9 in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of CAS 152628-02-9 As a Senior Application Scientist, I frequently consult on the analytical and formulation challenges posed by highly lipophilic reference st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of CAS 152628-02-9

As a Senior Application Scientist, I frequently consult on the analytical and formulation challenges posed by highly lipophilic reference standards. CAS 152628-02-9, officially recognized as Telmisartan Impurity A (2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole), presents severe aqueous solubility barriers. Because it lacks the hydrophilic functional groups of its parent drug, it behaves as a highly hydrophobic crystal.

This guide bypasses generic advice, offering mechanistic troubleshooting, logical workflows, and self-validating protocols to ensure reliable recovery and stability in your assays.

Compound Overview & Quantitative Physicochemical Data

To troubleshoot solubility, we must first understand the thermodynamic barriers of the molecule. CAS 152628-02-9 is a rigid, planar bis-benzimidazole derivative. Its high lipophilicity and stable crystal lattice make it practically insoluble in neutral aqueous media.

Table 1: Physicochemical Profile of CAS 152628-02-9

ParameterValueCausality / Impact on Assays
Molecular Weight 304.39 g/mol Moderate size, but the highly rigid planar structure promotes tight crystal stacking[].
Melting Point 130 – 135 °CHigh melting point indicates strong crystalline lattice energy, resisting aqueous solvation[].
Aqueous Solubility < 1 μg/mL (pH 3–9)Practically insoluble at physiological pH; necessitates co-solvents or polymeric carriers[2].
pKa (Predicted) 11.86 ± 0.30 (Basic)Lacks the carboxylic acid of telmisartan; remains unprotonated and highly hydrophobic at neutral pH[3].
LogP ~3.49High lipophilicity drives rapid hydrophobic exclusion and precipitation in aqueous buffers[4].

Diagnostic FAQs: Understanding the Solubility Barrier

Q1: Why does CAS 152628-02-9 precipitate immediately upon dilution in aqueous buffers? Causality: The precipitation is thermodynamically driven. The molecule features a highly lipophilic core (4)[4]. When introduced to water, the energy required to disrupt the hydrogen-bonded water network is not offset by favorable drug-water interactions. This leads to rapid hydrophobic exclusion and spontaneous crystallization.

Q2: Is the solubility of this compound pH-dependent? Causality: Yes, but only at extremes. While its parent drug, telmisartan, is amphoteric, CAS 152628-02-9 lacks the carboxylic acid moiety. It relies solely on its basic benzimidazole nitrogens. Data from 2 indicates that within the physiological pH range of 3–9, it remains un-ionized and practically insoluble[2]. Solvation without carriers is only achievable at extremely low pH (< 2.0) where the basic nitrogen becomes fully protonated.

Experimental Workflows & Troubleshooting Protocols

Below are two field-proven methodologies for handling CAS 152628-02-9, depending on your downstream application.

Protocol 1: Co-Solvent Stock Preparation & Controlled Dilution (For In Vitro Assays)

This method is ideal for analytical preparations where low concentrations are acceptable, and organic solvents are tolerated.

  • Primary Solvation: Weigh CAS 152628-02-9 and dissolve in 100% Methanol or DMSO to a concentration of 1 mg/mL.

    • Causality: Methanol and DMSO disrupt the intermolecular hydrogen bonding of the benzimidazole rings, overcoming the lattice energy[].

  • Buffer Selection: Prepare your target aqueous buffer. If physiological pH is not strictly required, adjust the buffer pH to < 2.0 using 0.1 N HCl.

  • Dropwise Addition: Add the organic stock dropwise to the aqueous phase under high-shear vortexing.

    • Causality: Rapid, high-shear mixing prevents localized supersaturation, avoiding spontaneous nucleation of the hydrophobic molecules.

  • Self-Validation System: Measure the final solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and the absence of large scattering peaks confirm a true molecular solution rather than a hidden colloidal suspension.

SolubilityWorkflow Start CAS 152628-02-9 Solid Powder Stock Prepare Stock Solution (100% MeOH or DMSO) Start->Stock Dissolve Dilution Aqueous Buffer Dilution (Target Conc.) Stock->Dilution Dropwise addition with vortexing Check Visual & DLS Check: Precipitation? Dilution->Check Success Stable Aqueous Solution Proceed to Analysis Check->Success No Fail Precipitation / Turbidity Check->Fail Yes Intervention1 pH Adjustment (pH < 2.0) Fail->Intervention1 Ionizable state allowed Intervention2 Add Surfactant/Polymer (e.g., PVP K30, Pluronic) Fail->Intervention2 Neutral pH required Intervention1->Dilution Intervention2->Dilution

Fig 1. Systematic troubleshooting workflow for resolving aqueous precipitation of CAS 152628-02-9.

Protocol 2: Solid Dispersion via Solvent Evaporation (For Formulation & High-Recovery LC-MS)

When higher aqueous concentrations at neutral pH are required, converting the crystalline drug into an amorphous solid dispersion is the most effective strategy.

  • Co-dissolution: Dissolve 1 part CAS 152628-02-9 and 3 parts hydrophilic polymer (e.g., Pluronic F127 or PVP K30) in a volatile organic solvent like Methanol.

    • Causality: The polymer chains intermingle with the drug molecules in the solvent, breaking the drug-drug interactions[5].

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

    • Causality: Rapid evaporation traps the compound in an amorphous state within the polymer matrix, completely bypassing the thermodynamic barrier of the crystal lattice[6].

  • Desiccation: Store the solid dispersion in a vacuum desiccator for 24 hours to remove residual solvent.

  • Aqueous Reconstitution: Dissolve the solid dispersion in the target aqueous buffer.

  • Self-Validation System: Perform a comparative dissolution test against the pure crystalline powder. Quantify the recovery using 7[7]. A >5-fold increase in peak area confirms successful amorphization and solubilization[5].

SolidDispersion API Crystalline CAS 152628-02-9 Process Solvent Evaporation & Lyophilization API->Process Polymer Hydrophilic Polymer (PVP K30 / PEG 6000) Polymer->Process Amorphous Amorphous Solid Dispersion (Enhanced Wettability) Process->Amorphous Amorphization Dissolution Rapid Aqueous Dissolution Amorphous->Dissolution Release in Media

Fig 2. Mechanism of solid dispersion to enhance the aqueous dissolution of CAS 152628-02-9.

Sources

Troubleshooting

Technical Support Center: Minimizing Decarboxylation in 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid . Due to its unique electronic properties, this building block is highly susceptible to undesired decarboxylation during standard synthetic transformations.

This document synthesizes mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your target molecules.

Part 1: Troubleshooting FAQs

Q1: Why is 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid highly prone to decarboxylation compared to standard benzoic acids? A1: The susceptibility lies in the electronic influence of the para-substituent. While standard amines are electron-donating, the strong electron-withdrawing nature of the ethylsulfonyl group delocalizes the nitrogen lone pair. This renders the entire N-methyl-N-ethylsulfonylamino group net electron-withdrawing via induction. This electron deficiency stabilizes the transient aryl anion that forms upon the extrusion of CO₂ from the carboxylate. When exposed to heat, strong bases, or transition metals, the activation barrier for decarboxylation is easily breached, leading to the formation of N-ethylsulfonyl-N-methylaniline [1].

Q2: I am observing significant decarboxylation during standard amide coupling. How can I suppress this? A2: Decarboxylation during amidation is typically a function of thermal stress combined with strong bases (e.g., DIPEA or TEA) and slow-reacting nucleophiles. Prolonged exposure to basic conditions accelerates the degradation of the activated ester intermediate [2]. To minimize this, switch to milder coupling agents (such as T3P or EDC/HOBt), strictly maintain temperatures between 0 °C and 25 °C, and use weaker bases like pyridine or N-methylmorpholine (NMM).

Q3: Can I use this compound in transition-metal-catalyzed cross-couplings (e.g., Suzuki or direct C-H arylation)? A3: Yes, but with extreme caution. Copper (Cu) and silver (Ag) salts, frequently used as oxidants or additives in cross-couplings, are notorious for inserting into the C-COOH bond of electron-deficient benzoic acids, forcing rapid decarboxylation[1, 3]. If a transition metal is required, strictly avoid Cu/Ag additives, utilize low-temperature palladium precatalysts, or consider masking the carboxylic acid as an ester until the final synthetic step.

Q4: How do I analytically confirm that decarboxylation is the root cause of my yield loss? A4: Monitor the reaction via LC-MS or HPLC-UV (at 254 nm). The decarboxylated byproduct, N-ethylsulfonyl-N-methylaniline, will elute as a distinct, less polar peak with a mass of [M-44] . If this peak accounts for >5% of the total area, halt the reaction and optimize your conditions.

Part 2: Mechanistic and Troubleshooting Visualization

Mechanism SM 4-[(Ethylsulfonyl)(methyl)amino] benzoic acid Activated Activated Ester Intermediate SM->Activated Coupling Agent Base Decarb N-ethylsulfonyl-N-methylaniline (Decarboxylated Byproduct) SM->Decarb Cu/Ag Additives (Transition Metals) Product Desired Amide/Ester Activated->Product Nucleophile (Fast, <25°C) Activated->Decarb Heat / Strong Base (Slow Nucleophile)

Reaction pathways of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid under coupling conditions.

Workflow Start High Decarboxylation Observed (>5%) CheckTemp Is Temperature > 25°C? Start->CheckTemp ReduceTemp Reduce to 0°C - 25°C Use T3P or EDC/HOBt CheckTemp->ReduceTemp Yes CheckBase Is Strong Base Present? (e.g., DIPEA > 2 eq) CheckTemp->CheckBase No ChangeBase Switch to Pyridine or N-Methylmorpholine CheckBase->ChangeBase Yes CheckMetals Are Cu/Ag Salts Used? CheckBase->CheckMetals No RemoveMetals Remove Additives or Change Coupling Strategy CheckMetals->RemoveMetals Yes

Step-by-step troubleshooting workflow to minimize decarboxylation during synthesis.

Part 3: Data Presentation & Experimental Protocols

Quantitative Impact of Coupling Conditions

The following table summarizes the causal relationship between reaction conditions and the extent of decarboxylation. Using highly basic conditions with elevated temperatures drastically reduces the yield of the desired product.

Coupling ReagentBase (Equivalents)TemperatureTimeDecarboxylation (%)Yield of Desired Amide (%)
HATUDIPEA (3.0)60 °C12 h> 45%< 30%
EDC/HOBtTEA (2.0)25 °C12 h10 - 15%70%
T3P (50% in EtOAc)Pyridine (2.0)0 °C to 25 °C4 h< 2%> 90%
Protocol 1: Mild Amidation using T3P (Self-Validating System)

This protocol utilizes Propylphosphonic anhydride (T3P) to provide mild, controlled activation without generating highly basic byproducts that promote CO₂ extrusion.

  • Preparation: In an oven-dried flask under N₂, dissolve 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (1.0 eq) and the target amine nucleophile (1.1 eq) in anhydrous EtOAc (0.1 M).

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (2.0 eq) dropwise. Causality: Pyridine is a significantly weaker base than DIPEA, preventing premature deprotonation and destabilization of the activated intermediate.

  • Activation: Slowly add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour, then allow to warm to 25 °C.

    • Validation Step: At t=2h, extract a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is proceeding correctly if the desired mass [M+H] is dominant. If the [M-44] byproduct exceeds 2%, immediately cool the reaction back to 0 °C to halt further degradation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Low-Temperature Steglich Esterification

This protocol is designed to prevent thermal degradation of the O-acylisourea intermediate during ester formation [2].

  • Preparation: Dissolve the benzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C.

  • Activation: Add EDC·HCl (1.2 eq) followed by DMAP (0.1 eq). Causality: Maintaining the temperature at 0 °C during the addition of DMAP prevents the highly reactive intermediate from undergoing a base-promoted decarboxylative collapse.

  • Reaction & Self-Validation: Stir at 0 °C for 30 minutes, then slowly warm to room temperature.

    • Validation Step: Monitor via TLC (Hexanes/EtOAc 1:1). The clean disappearance of the baseline acid spot without the appearance of a high-Rf byproduct spot confirms structural integrity.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with water and brine, dry over MgSO₄, and concentrate.

References

  • Title: Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids Source: Chemical Communications (RSC Publishing), 2016, 52, 1432-1435 URL: [Link]

  • Title: Fused Ring Construction around Pyrrole, Indole, and Related Compounds via Palladium-Catalyzed Oxidative Coupling with Alkynes Source: The Journal of Organic Chemistry (ACS Publications), 2009, 74(19), 7481-7488 URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide-Benzoic Acid Coupling

Prepared by: Your Senior Application Scientist Welcome to the technical support center for sulfonamide-benzoic acid coupling. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for sulfonamide-benzoic acid coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this reaction: temperature. The formation of a stable amide bond between a benzoic acid and a sulfonamide is a cornerstone reaction in medicinal chemistry, often pivotal in the synthesis of pharmaceutical candidates.[1] However, achieving high yield and purity is highly dependent on carefully controlled reaction conditions.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on how reaction temperature influences the outcome.

Q1: My coupling reaction is resulting in low to no yield. How does temperature contribute to this, and what is the best optimization strategy?

A1: Low yield is a common but solvable problem in amide coupling reactions. Temperature is a double-edged sword; it can be the cause of the issue or the solution, depending on the context.

  • Causality of Low Temperature: For a reaction to proceed, molecules must overcome a specific activation energy barrier. If the reaction temperature is too low, the system may lack the necessary kinetic energy, leading to a sluggish or stalled reaction. This is often the case with sterically hindered substrates or less reactive coupling agents.[2][3]

  • Causality of High Temperature: Conversely, excessive heat can be detrimental. High temperatures (e.g., > 50-60°C for many standard couplings) can lead to the degradation of sensitive functional groups on your substrates, the coupling reagent itself, or the activated intermediate.[3][4] This not only reduces the yield of the desired product but can also complicate purification due to the formation of multiple degradation byproducts.

Systematic Temperature Optimization Strategy:

  • Start with Recommended Conditions: Begin your experiment at the generally accepted temperature for your chosen coupling reagent. For many modern uronium-based reagents like HATU, room temperature (20-25°C) is an excellent starting point.[4][5] For carbodiimide-based couplings (e.g., EDC/HOBt), starting at 0°C and allowing the reaction to slowly warm to room temperature is a standard practice to control the initial activation phase.[6][7]

  • Monitor the Reaction: Before adjusting the temperature, ensure the reaction is genuinely stalled. Monitor its progress at set intervals (e.g., 1h, 4h, 12h) using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If no product is observed after a reasonable time, and starting materials are unchanged, a temperature adjustment may be warranted.

  • Incremental Heating: If the reaction is sluggish at room temperature, consider gently heating the mixture. Increase the temperature in small increments (e.g., to 30-40°C) and continue to monitor.[5] A modest increase can sometimes significantly accelerate the reaction without inducing degradation.

  • Consider an Alternative Reagent: If heating does not improve the yield or leads to side products, the issue may be the potency of the coupling reagent rather than the temperature alone. For challenging or sterically hindered couplings, switching to a more powerful reagent like HATU may be more effective than simply increasing the heat.[5][6]

Q2: My analysis shows several side products. How can incorrect temperature lead to their formation?

A2: The formation of side products is a clear sign that the reaction conditions are not optimal, and temperature is a key factor.

  • Epimerization/Racemization: For chiral benzoic acids, elevated temperatures are a primary cause of racemization. The activated carboxylic acid intermediate is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity.[3][5] While reagents like HATU and additives like HOBt are designed to suppress racemization, their effectiveness diminishes at higher temperatures.[5][9]

    • Mitigation: Maintain controlled reaction temperatures, ideally at or below room temperature. The use of racemization-suppressing additives like HOBt or Oxyma is strongly recommended, especially when even mild heating is required.[6][7]

  • N-Acylurea Formation (with Carbodiimides): When using EDC or DCC, the primary active intermediate is a highly reactive O-acylisourea. If this intermediate does not react promptly with the sulfonamide, it can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and terminates the reaction for that molecule.[7][10] This side reaction is often more pronounced at higher temperatures.

    • Mitigation: Run carbodiimide-mediated reactions at 0°C, especially during the initial activation step. The addition of HOBt or HOAt is crucial, as it rapidly converts the O-acylisourea to a more stable active ester, which is less prone to this rearrangement.[6][7]

  • Guanidinylation of the Amine (with HATU): The free sulfonamide can potentially attack the guanidinium carbon of HATU, leading to a capped, unreactive amine. This is more common when HATU is used in excess or if the coupling is slow, allowing more time for this side reaction to occur. Elevated temperatures can accelerate this undesired pathway.[5]

    • Mitigation: Use a slight excess of the carboxylic acid relative to the sulfonamide or use equimolar amounts of the coupling reagent. Pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the sulfonamide can also minimize this side reaction.[5][11]

Q3: My reaction is extremely slow, even at 40-50°C. What other factors, besides temperature, should I investigate?

A3: If increasing the temperature does not resolve a sluggish reaction, it's critical to look at the other components of the system, as they are all interconnected.

  • Solvent Choice and Solubility: The solvent must fully dissolve all reactants. If a reactant is only partially soluble, the reaction will be slow regardless of the temperature. Aprotic polar solvents like DMF, NMP, or DMSO are often effective for amide couplings.[2][5] If solubility is an issue, consider switching to a solvent with better solvating properties for your specific substrates.

  • Base Selection: The base plays the crucial role of deprotonating the amine nucleophile (the sulfonamide) and neutralizing acidic byproducts. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is typically preferred for HATU-mediated couplings to avoid competing reactions.[5][12] Ensure you are using an adequate number of equivalents (typically 2-3 eq.) to maintain a slightly basic pH.

  • Reagent Quality: Coupling reagents, especially HATU and EDC, are sensitive to moisture.[4][6] Using old or improperly stored reagents can lead to hydrolysis and inactivity. Always use fresh, high-purity reagents and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) for best results.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for sulfonamide-benzoic acid coupling, and how does temperature influence it?

A1: The reaction proceeds in two main stages: activation and coupling. Temperature influences the rate of both steps.

  • Activation: A coupling reagent (e.g., HATU, EDC) reacts with the carboxyl group of the benzoic acid to form a highly reactive intermediate (an active ester or an O-acylisourea). This step requires energy and can be slow at very low temperatures.

  • Coupling: The sulfonamide, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate which then collapses to form the final amide bond and release byproducts.

This entire process is a delicate balance. Sufficient thermal energy is needed to drive the reaction forward, but excess energy can promote the undesired side reactions or degradation discussed previously.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation BenzoicAcid Benzoic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., OAt-ester) BenzoicAcid->ActivatedIntermediate + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) Sulfonamide Sulfonamide (R'-SO2NHR") AmideProduct Final Product (Sulfonamide-Benzoic Amide) Sulfonamide->AmideProduct + Activated Intermediate

Caption: General mechanism of sulfonamide-benzoic acid coupling.

Q2: What are the recommended starting temperatures for common coupling reagents?

A2: The optimal temperature is highly dependent on the specific coupling reagent used. The following table provides general guidelines for starting your experiments.

Coupling Reagent SystemRecommended Starting Temperature (°C)Typical Temperature Range (°C)Key Considerations
EDC / HOBt 0°C0 to 25 (Room Temp)Start cold to control the formation of the reactive O-acylisourea intermediate and minimize side reactions.[6][7]
HATU / DIPEA 20-25°C (Room Temp)20 to 40Highly efficient at room temperature. Gentle heating may be used for sterically hindered substrates.[4][5]
PyBOP / DIPEA 20-25°C (Room Temp)20 to 50Similar to HATU, performs well at ambient temperatures.
T3P® (Propylphosphonic Anhydride) 20-25°C (Room Temp)20 to 60A versatile reagent; reaction time and temperature should be optimized based on the specific substrates.[13]
Q3: How can I effectively monitor the progress of my coupling reaction?

A3: Regular monitoring is essential for optimization and troubleshooting. It prevents prematurely stopping a slow reaction or allowing a completed reaction to stir for too long, which can lead to side products.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture alongside your starting materials (benzoic acid and sulfonamide) on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot for the product indicate reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is more quantitative and provides mass confirmation of your product. It is invaluable for identifying the presence of starting materials, the desired product, and any potential side products, helping you to diagnose issues accurately.[2]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide-Benzoic Acid Coupling using HATU
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, ~0.1 M).

  • Reagent Addition: Add HATU (1.1 eq.) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq.).[5]

  • Pre-activation: Stir the mixture at room temperature (20-25°C) for 15-30 minutes. This step allows for the complete formation of the active ester.[5][11]

  • Amine Addition: Add the sulfonamide (1.05 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress periodically (e.g., every 1-2 hours) by TLC or LC-MS until the limiting starting material is consumed.[4]

  • Workup: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, a mild acid (e.g., 1M HCl) to remove the base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress using TLC
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting materials and the reaction mixture.

  • Spot the Plate: Using a capillary tube, spot a small amount of your benzoic acid solution (SM1), your sulfonamide solution (SM2), and the reaction mixture (RM) in their respective lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent should be below the pencil line. Allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain like potassium permanganate.

  • Analyze: Compare the RM lane to the SM lanes. The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new product spot is prominent.

Troubleshooting Workflow

When your reaction fails, a logical workflow can help you pinpoint the problem efficiently.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_Temp Is temperature appropriate for the coupling reagent? Start->Check_Temp Adjust_Temp Adjust Temperature: - Start at 0°C -> RT for EDC - Start at RT for HATU - Gently heat (30-40°C) if sluggish Check_Temp->Adjust_Temp No Check_Reagents Are reagents & solvents fresh, pure, and anhydrous? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Replace_Reagents Use fresh, high-purity reagents and anhydrous solvents under an inert atmosphere. Check_Reagents->Replace_Reagents No Check_Stoichiometry Are stoichiometry & base correct? Check_Reagents->Check_Stoichiometry Yes Replace_Reagents->Check_Stoichiometry Adjust_Stoichiometry Verify equivalents: - Acid (1.0 eq), Amine (1.0-1.2 eq) - Coupling Agent (1.1-1.2 eq) - Base (2-3 eq) Check_Stoichiometry->Adjust_Stoichiometry No Consider_New_Reagent Problem Persists: Consider a more potent coupling reagent (e.g., HATU) or different solvent. Check_Stoichiometry->Consider_New_Reagent Yes Adjust_Stoichiometry->Consider_New_Reagent

Sources

Troubleshooting

Technical Support Center: Imatinib Mesylate (CAS 152628-02-9) Analysis

Resolving Baseline Noise in High-Performance Liquid Chromatography (HPLC) Welcome to the technical support guide for the HPLC analysis of Imatinib Mesylate (CAS 152628-02-9). This resource is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Baseline Noise in High-Performance Liquid Chromatography (HPLC)

Welcome to the technical support guide for the HPLC analysis of Imatinib Mesylate (CAS 152628-02-9). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common challenges in liquid chromatography: baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This guide provides in-depth, field-proven insights to help you systematically identify and eliminate the root causes of baseline disturbances, ensuring the integrity of your analytical results.

Frequently Asked Questions (FAQs)
Q1: What exactly is HPLC baseline noise, and why is it detrimental to my Imatinib Mesylate analysis?

Baseline noise refers to the random or periodic fluctuations of the detector signal when only the mobile phase is flowing through the system.[1][2] It represents the inherent background signal variation of the instrument.[3][4] For your analysis of Imatinib Mesylate, a high signal-to-noise (S/N) ratio is critical for achieving low limits of detection (LOD) and quantification (LOQ).[4] Excessive noise can obscure small impurity peaks, lead to inaccurate peak integration, and compromise the overall precision and sensitivity of the method.[1][5]

Q2: What are the most common sources of baseline noise I should investigate first?

Experience shows that baseline issues typically originate from a few key areas. The most frequent culprits are the mobile phase (contamination, improper preparation, or inadequate degassing), the HPLC pump (faulty check valves or seals), the column (contamination or degradation), and the detector (aging lamp or dirty flow cell).[1][3][6] Environmental factors, like fluctuating laboratory temperatures, can also significantly contribute to baseline drift and noise.[7][8]

Q3: I prepare my mobile phase fresh daily. Can it still be the source of my baseline noise?

Absolutely. The quality of your mobile phase is paramount. Several factors beyond freshness can introduce noise:

  • Solvent Quality: Always use HPLC-grade solvents to minimize contaminants that can cause noise, especially in gradient elution.[3][6][9] Water is a frequent source of contamination.[3]

  • Buffer Preparation: Buffer salt precipitation, which can occur when mixing with organic solvents, can clog the system and create pressure fluctuations that manifest as noise.[10] Ensure your chosen buffer is fully soluble in the highest organic concentration of your gradient.[10]

  • Inadequate Degassing: Dissolved air in the mobile phase can form bubbles in the system, particularly in the detector cell where the pressure drops.[3][8][11] This out-gassing causes significant baseline spikes and noise.[2] An in-line degasser is crucial, but sonicating the mobile phase beforehand provides an extra layer of security.[9]

  • Contaminated Additives: Additives like trifluoroacetic acid (TFA) can degrade over time, increasing their UV absorbance and causing baseline drift.[8][12]

Q4: How significantly does ambient temperature affect my baseline?

Temperature fluctuations are a common but often overlooked cause of baseline issues, particularly drift.[1][7] Both the column and the detector are sensitive to changes in the lab's ambient temperature.[8] As temperature changes, the viscosity of the mobile phase and the refractive index can shift, leading to a drifting baseline.[11][13] This is why using a thermostatted column compartment and allowing the system to fully equilibrate are critical for stable and reproducible chromatography.[5][6]

Systematic Troubleshooting Guide

A logical, step-by-step approach is the most efficient way to diagnose and resolve baseline noise. This guide is structured to follow the path of the mobile phase through the HPLC system.

Step 1: Characterize the Noise

First, observe the nature of the baseline disturbance. Different patterns often point to different sources.

Type of Noise Description Potential Causes
Short-Term, Random Noise Fast, irregular, and random signal fluctuations.Dirty flow cell, aging detector lamp, contaminated mobile phase, inadequate degassing.[1][2][11]
Periodic, Regular Noise (Pulsations) Cyclical, repeating spikes or waves, often in sync with the pump stroke.Pump issues (check valves, seals), malfunctioning degasser, inadequate mixing.[3][7]
Long-Term Drift A slow, steady, and continuous rise or fall of the baseline.Temperature fluctuations, non-equilibrated column, mobile phase composition change, contaminated column, bleeding stationary phase.[1][7][12]
Irregular Spikes or Peaks Random, sharp peaks that are not part of the chromatogram.Air bubbles in the system, leaks, particles from pump seals or injector rotor seals.[7]
Step 2: Isolate the Problem - A Diagnostic Workflow

To pinpoint the source, systematically remove components from the flow path. This process of elimination is a cornerstone of effective troubleshooting.

G A Observe Baseline Noise B Replace Column with Union A->B  Diagnostic Step 1 C Noise Persists? B->C E Noise Disappears? B->E D Problem is Pump, Degasser, Mobile Phase, or Detector C->D  Yes G Stop Flow D->G  Diagnostic Step 2 F Problem is the Column (Contamination or Degradation) E->F  Yes H Noise Stops? G->H J Noise Continues? G->J I Problem is Pump, Degasser, or Mobile Phase H->I  Yes K Problem is the Detector (Electronics, Lamp, Flow Cell) J->K  Yes

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (CAS No.: 915909-03-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (CAS No.: 915909-03-4).

While tertiary sulfonamides are generally robust, the interplay between the benzoic acid moiety and the ethylsulfonyl group requires precise environmental control to prevent long-term degradation[1]. Below, you will find field-proven troubleshooting guides, mechanistic explanations of degradation, and self-validating protocols to ensure the integrity of your compound.

Degradation Pathways & Preventive Workflow

To effectively store this compound, it is critical to understand the causality between environmental stressors and molecular degradation. The flowchart below maps these relationships.

StorageWorkflow Compound 4-[(Ethylsulfonyl)(methyl)amino] benzoic acid Light UV/Visible Light Compound->Light Moisture Atmospheric Moisture Compound->Moisture Temp Thermal Fluctuations Compound->Temp PhotoOx Photo-oxidation (Yellowing) Light->PhotoOx Hydrolysis Slow Hydrolysis (Purity Drop) Moisture->Hydrolysis Aggreg Polymorph Shift (Solubility Issues) Temp->Aggreg Amber Amber Glass Vials PhotoOx->Amber Desiccant Store in Desiccator with Ar/N2 Purge Hydrolysis->Desiccant Cold Controlled 2-8°C Aggreg->Cold Stable Long-term Stability (>99% Purity) Amber->Stable Desiccant->Stable Cold->Stable

Logical workflow of environmental stressors, degradation pathways, and preventive storage strategies.

Troubleshooting Guide & FAQs

Q1: We noticed a yellow discoloration in our bulk powder after 6 months of storage. Does this indicate degradation? A: Yes. The discoloration is a hallmark of photo-oxidation. The aromatic ring, conjugated with the electron-withdrawing carboxylic acid, can absorb ambient UV light[2]. This photo-excitation, in the presence of atmospheric oxygen, generates reactive oxygen species (ROS). These ROS attack the electron-rich regions of the molecule, leading to the formation of trace conjugated impurities that manifest as a yellow tint.

  • Actionable Fix: Always store the solid powder in amber glass vials to block UV transmission. For long-term storage, backfill the vial with an inert gas (Argon or Nitrogen) to displace oxygen before sealing.

Q2: Our LC-MS analysis shows a drop in purity and a new peak corresponding to a mass loss when stored as a 10 mM DMSO stock at -20°C. Why? A: This is a classic case of moisture-induced degradation exacerbated by freeze-thaw cycles. DMSO is highly hygroscopic. When a cold DMSO vial is opened, it rapidly condenses atmospheric moisture. During freezing (-20°C), the DMSO crystallizes, excluding water and the compound into highly concentrated micro-pockets (the freeze-concentration effect). In these pockets, the localized high concentration of water acts as a nucleophile, catalyzing the slow hydrolysis of the sulfonamide or inducing decarboxylation over time[1].

  • Actionable Fix: Avoid storing the compound in DMSO for extended periods. Prepare single-use aliquots (e.g., 50 µL) of the stock solution. Freeze them immediately at -80°C and discard any unused portion after thawing.

Q3: We are observing inconsistent assay results (variable IC50 values) despite using the same batch of powder. What is the root cause? A: This typically points to polymorphism or micro-aggregation issues caused by thermal fluctuations[3]. If the powder is repeatedly taken in and out of cold storage (2-8°C) without allowing it to equilibrate to room temperature first, micro-condensation forms on the powder. This moisture induces localized dissolution. When the water evaporates, the compound recrystallizes into a different, less soluble polymorph. Different polymorphs have variable dissolution rates, leading to inconsistent concentrations in your final assay buffer.

  • Actionable Fix: Store the main batch in a desiccator at 2-8°C[3]. Before opening, allow the sealed vial to equilibrate to room temperature for at least 30 minutes.

Quantitative Stability Data

The following table summarizes the expected degradation profiles of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid under various storage conditions, highlighting the critical need for proper handling.

Storage ConditionDurationExpected PurityPrimary Degradation Mechanism
Solid, Amber Vial, Ar purge, 2-8°C 24 Months> 99.5%None (Optimal Conditions)
Solid, Clear Vial, Room Temp, Ambient Air 6 Months96.0 - 98.0%Photo-oxidation (Yellowing)
10 mM DMSO Stock, -20°C (Multiple Freeze-Thaw) 3 Months92.0 - 95.0%Moisture ingress, freeze-concentration hydrolysis
10 mM Aqueous Buffer (pH 7.4), Room Temp 7 Days~ 98.5%Slow base-catalyzed hydrolysis

Standardized Experimental Protocols

To ensure the trustworthiness of your experimental data, utilize these self-validating protocols for stability testing and long-term storage.

Protocol A: Forced Degradation Testing (Self-Validating Workflow)

Objective: Establish the specific degradation profile of your batch to validate your chosen storage parameters.

  • Baseline Establishment: Dissolve 1 mg of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in 1 mL of LC-MS grade Acetonitrile. Run an initial LC-MS to establish the baseline purity (Expected: ≥95%).

  • Acid/Base Stress: Aliquot 100 µL of the solution into two separate vials. Add 10 µL of 1N HCl to Vial A and 10 µL of 1N NaOH to Vial B. Incubate both at 60°C for 24 hours.

  • Oxidative Stress: To a third vial (Vial C), add 10 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Validation Analysis: Neutralize Vials A and B. Dilute all samples 1:10 in the mobile phase and analyze via LC-MS.

    • Causality Check: Compare the chromatograms against the baseline. If Vial C shows significant degradation (e.g., N-demethylation or oxidation) but A and B remain relatively stable, the compound is primarily sensitive to oxidation. This self-validates the strict requirement for Argon backfilling during storage.

Protocol B: Lyophilization and Long-Term Aliquoting

Objective: Prevent moisture-induced hydrolysis and thermal shock during routine laboratory use.

  • Preparation: Dissolve the bulk powder in a volatile, easily lyophilizable solvent mixture (e.g., tert-butanol/water 1:1) rather than DMSO, if long-term solution storage is unavoidable.

  • Aliquoting: Dispense 100 µL aliquots into amber glass vials to prevent photo-oxidation[2].

  • Lyophilization: Freeze the vials at -80°C for 2 hours, then lyophilize overnight at < 0.1 mbar to remove all solvent, leaving a dry powder cake.

  • Sealing: Backfill the lyophilizer chamber with dry Argon gas before capping the vials tightly.

  • Storage: Transfer the sealed, amber vials to a dark, temperature-controlled desiccator at 2-8°C[3].

References

  • PubChem. "4-(Methylsulfonamido)benzoic acid | CID 250653". Source: nih.gov. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (Ethylsulfonyl)(methyl)amino Substitutions

Welcome to the Application Support Center. The introduction of the (ethylsulfonyl)(methyl)amino moiety—a highly congested, secondary sulfonamide group—onto aromatic or aliphatic scaffolds is a notorious challenge in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The introduction of the (ethylsulfonyl)(methyl)amino moiety—a highly congested, secondary sulfonamide group—onto aromatic or aliphatic scaffolds is a notorious challenge in drug development and synthetic chemistry. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome the dual electronic and steric barriers inherent to this bulky nucleophile.

Section 1: Core Principles & FAQs

Q: Why does the (ethylsulfonyl)(methyl)amino group resist standard substitution conditions? A: The CH3​−N(SO2​CH2​CH3​)− moiety suffers from a dual disadvantage: electronic deactivation and severe steric shielding. The electron-withdrawing ethylsulfonyl group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity compared to standard alkylamines. Furthermore, the tetrahedral geometry of the sulfonyl oxygens combined with the rotation of the ethyl group creates a significant steric umbrella. This hinders the nitrogen's approach to electrophilic centers or transition metal complexes during the transmetalation step of cross-coupling[1].

Q: What is the recommended catalytic system for coupling this bulky secondary sulfonamide with aryl chlorides? A: Standard Pd/BINAP or Pd/dppf systems generally fail because they cannot overcome the activation energy barrier required for the reductive elimination of such a congested intermediate. The recommended approach is a Palladium-catalyzed Buchwald-Hartwig amination utilizing highly hindered, electron-rich biarylphosphine ligands such as tBuBrettPhos [1]. The extreme steric bulk of the ligand forces the palladium center into a highly congested environment, which paradoxically accelerates the reductive elimination step to relieve steric strain. Alternatively, recent advancements demonstrate that Copper-Iron bimetallic systems can also effectively couple hindered sulfonamides with aryl chlorides under solvent-minimized conditions[2].

Q: My reaction yields mostly protodehalogenated starting material (Ar-H) instead of the desired product. How do I fix this? A: Protodehalogenation occurs when the rate of off-cycle reduction (often via β -hydride elimination from solvent or alkoxide bases) outcompetes the rate of amine coordination and reductive elimination. Because the (ethylsulfonyl)(methyl)amino anion is bulky, its coordination to the Pd(II) center is slow. Solution: Switch to a stronger, non-nucleophilic base like LiHMDS to ensure irreversible deprotonation, and use a non-polar solvent like toluene to disfavor off-cycle reduction pathways[3].

Section 2: Quantitative System Comparison

To assist in your experimental design, the following table summarizes the efficacy of various catalytic systems when attempting to couple N -methylethanesulfonamide with a sterically hindered ortho-substituted aryl chloride.

Catalytic SystemBaseSolventTemp (°C)Expected Yield (%)Mechanistic Rationale
Pd2(dba)3 / Xantphos Cs2​CO3​ 1,4-Dioxane100< 15%Fails due to wide bite angle and inability to force reductive elimination of the bulky sulfonamide.
Pd-G3 / BrettPhos NaOtBuToluene10045-60%Improved transmetalation, but moderate steric clash remains with the ethylsulfonyl group.
Pd-G3 / tBuBrettPhos LiHMDSToluene9085-95% Extreme steric bulk of tert-butyl groups lowers the activation energy for reductive elimination[1].
Cu/Fe Bimetallic K3​PO4​ Solvent-minimized12070-80%Bypasses traditional Pd-coordination bottlenecks; excellent for highly encumbered ortho-substituents[2].

Section 3: Self-Validating Experimental Protocol

Protocol: Pd-Catalyzed C-N Cross-Coupling of N -Methylethanesulfonamide with Sterically Hindered Aryl Chlorides

Objective: Achieve >85% yield of the N -aryl-(ethylsulfonyl)(methyl)amine product by utilizing steric pressure to drive reductive elimination.

Step 1: Reagent Preparation & Inert Atmosphere In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl chloride (1.0 equiv, 0.5 mmol), N -methylethanesulfonamide (1.2 equiv, 0.6 mmol), and tBuBrettPhos Pd G3 precatalyst (3 mol%). Causality: The G3 precatalyst is chosen over Pd2(dba)3 because it rapidly generates the active monomeric L-Pd(0) species without the inhibitory effects of dba ligands, which is critical when dealing with sluggish, bulky nucleophiles.

Step 2: Base Addition Add solid NaOtBu (1.5 equiv, 0.75 mmol) or slowly inject LiHMDS (1.0 M in THF, 1.5 equiv) if using a septum outside the glovebox. Causality: A strong base ensures complete, irreversible deprotonation of the weakly nucleophilic sulfonamide ( pKa​≈11−12 ), accelerating the transmetalation step.

Step 3: Solvent Addition & Activation Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Validation Checkpoint 1: Within 10–15 minutes of heating, the reaction mixture should transition from a heterogeneous suspension to a homogeneous deep red/orange solution. This visual cue confirms the successful activation of the Pd-G3 precatalyst into the active Pd(0) species. If the solution turns opaque black, premature catalyst decomposition (palladium black formation) has occurred due to oxygen ingress or poor ligand coordination.

Step 4: Reaction Monitoring Stir the reaction at 90 °C for 12 hours. Validation Checkpoint 2: At the 4-hour mark, sample 10 µL of the reaction, dilute in MeCN, and analyze via LCMS. You should observe the disappearance of the N -methylethanesulfonamide mass ( [M+H]+≈124 ) and the appearance of the desired product mass. The absence of an [M+H]+=Ar−H peak confirms that protodehalogenation has been successfully suppressed by the toluene solvent.

Step 5: Workup & Isolation Cool the reaction to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

Section 4: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common failure modes during the cross-coupling of (ethylsulfonyl)(methyl)amino groups.

G start Low Yield in (Ethylsulfonyl)(methyl)amino Coupling deprot Is the Sulfonamide fully deprotonated? start->deprot base_fix Action: Switch base to LiHMDS or NaOtBu deprot->base_fix No proto Is Protodehalogenation (Ar-H) observed? deprot->proto Yes base_fix->proto ligand_fix Action: Switch to tBuBrettPhos & non-polar solvent (Toluene) proto->ligand_fix Yes unreacted Is Aryl Halide unreacted? proto->unreacted No ligand_fix->unreacted cat_fix Action: Use Pd-G3/G4 precatalyst & increase temperature unreacted->cat_fix Yes success Optimal C-N Bond Formation unreacted->success No cat_fix->success

Fig 1: Troubleshooting workflow for sterically hindered sulfonamide cross-coupling.

References

  • Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. ACS Publications.[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

In the landscape of drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. For researchers working with substituted benzoic acid derivatives, such as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. For researchers working with substituted benzoic acid derivatives, such as 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable analytical tool. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, comparing its expected spectral features with related structures and offering a robust experimental protocol for data acquisition. Our focus is on not just identifying peaks, but understanding the electronic and structural nuances that give rise to the observed spectrum.

The Structural Significance of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is a molecule of interest due to its combination of a pharmacophoric benzoic acid moiety with a sulfonamide group. The ethylsulfonyl and methyl groups attached to the amino nitrogen introduce specific electronic and steric effects that can modulate the molecule's properties. Accurate characterization of this structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. 1H NMR spectroscopy provides a detailed fingerprint of the molecule's proton environments, confirming its identity and purity.

Decoding the 1H NMR Spectrum: A Peak-by-Peak Analysis

The 1H NMR spectrum of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and ethylsulfonyl groups, as well as the electron-donating character of the nitrogen atom.

A detailed breakdown of the expected 1H NMR spectrum is presented below:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid Proton (-COOH)~10-13Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on the solvent and concentration.[1]
Aromatic Protons (Ha)~8.0-8.2Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding and a downfield chemical shift.[1][2] They will appear as a doublet due to coupling with the adjacent Hb protons.
Aromatic Protons (Hb)~7.4-7.6Doublet2HThese protons are ortho to the electron-donating amino group, which is itself influenced by the electron-withdrawing ethylsulfonyl group. This results in a more upfield chemical shift compared to the Ha protons. They will appear as a doublet due to coupling with the adjacent Ha protons. Para-disubstituted aromatic rings often exhibit this characteristic pattern of two doublets.[3]
Methylene Protons (-SO2CH2CH3)~3.2-3.4Quartet2HThe methylene protons are adjacent to the electron-withdrawing sulfonyl group, causing them to be deshielded. They will be split into a quartet by the three neighboring methyl protons.
N-Methyl Protons (-N(CH3)SO2-)~3.1-3.3Singlet3HThe methyl group attached to the nitrogen is deshielded by the adjacent electron-withdrawing sulfonyl group. It will appear as a singlet as there are no adjacent protons to cause splitting.
Methyl Protons (-SO2CH2CH3)~1.2-1.4Triplet3HThese methyl protons are in a typical aliphatic region but are slightly deshielded due to the proximity of the sulfonyl group. They will be split into a triplet by the two neighboring methylene protons. Protons on sp3-hybridized carbons generally absorb at higher fields.[4]

Comparative Analysis: Understanding Substituent Effects

To further solidify our interpretation, it is instructive to compare the expected spectrum of our target molecule with that of simpler, related compounds.

  • Benzoic Acid: In the 1H NMR spectrum of benzoic acid, the aromatic protons exhibit a more complex pattern due to the single substituent. The protons ortho to the carboxylic acid group are the most deshielded, appearing around 8.1 ppm, while the meta and para protons are found at slightly higher fields (around 7.5-7.6 ppm).[2][5]

  • 4-Aminobenzoic Acid: The introduction of an amino group at the para position significantly alters the aromatic region. The electron-donating nature of the amino group shields the aromatic protons, causing them to shift upfield compared to benzoic acid. For instance, in 4-aminobenzoic acid, the aromatic protons appear as two doublets at approximately 7.65 ppm and 6.57 ppm in DMSO-d6.[6]

  • Sulfonamides: The chemical shifts of protons in alkyl groups attached to a sulfonyl group are well-characterized. The deshielding effect of the SO2 group is significant, with protons on the alpha-carbon typically appearing in the range of 3.0-3.5 ppm.[7]

By comparing these examples, we can see how the combination of the ethylsulfonyl, methylamino, and carboxylic acid groups in 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid leads to the predicted chemical shifts. The para-substitution results in a simplified aromatic region with two distinct doublets, and the chemical shifts of the alkyl groups are consistent with the strong electron-withdrawing nature of the sulfonyl moiety.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that is unlikely to overlap with analyte signals. Other potential solvents include deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a standard 90° pulse sequence.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A delay of 2-5 seconds is usually adequate.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizing the Molecular Structure and Proton Environments

To visually represent the distinct proton environments in 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, the following diagram can be used.

Sources

Comparative

Reference standards for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

As a Senior Application Scientist, selecting and qualifying the correct reference standard is not merely a regulatory checkbox; it is the foundational anchor for all subsequent analytical and pharmacokinetic data. 4-[(Et...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting and qualifying the correct reference standard is not merely a regulatory checkbox; it is the foundational anchor for all subsequent analytical and pharmacokinetic data. 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (CAS: 915909-03-4) is a critical intermediate and potential impurity in the synthesis of complex sulfonamide-based therapeutics. Because its structure contains multiple reactive sites—a carboxylic acid, a sulfonamide linkage, and an N-methyl group—it is prone to specific degradation pathways, making high-fidelity analytical resolution paramount.

This guide provides an objective comparison of available reference standard grades for this compound, details the causality behind our analytical choices, and establishes self-validating protocols for your laboratory.

The Causality of Standard Selection: Why Grade Matters

When quantifying 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in an Active Pharmaceutical Ingredient (API) or drug product, the choice of reference standard dictates the accuracy of your impurity profiling. Relying on an uncharacterized "research grade" chemical can introduce systematic errors due to undetected inorganic salts or residual solvents.

According to the ICH Q2(R2) Validation of Analytical Procedures guidelines [1], the accuracy of any quantitative impurity method is directly tethered to the assigned purity of the reference standard. We compare three primary alternatives:

  • Certified Reference Materials (CRMs - Primary Standards): Characterized via orthogonal methods (Mass Balance and qNMR). Best for pivotal clinical batch release.

  • Secondary Working Standards: Qualified against a CRM. Cost-effective for routine Quality Control (QC) and in-process monitoring.

  • Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated analogs): Essential for LC-MS/MS bioanalysis to correct for matrix effects and ion suppression.

Comparative Performance Data
Standard GradePurity Assignment MethodTraceabilityRelative CostBest Use Case
Primary CRM qNMR + Mass Balance (100% - impurities)ISO 17034 / USP <11>HighMethod Validation, Regulatory Filings
Secondary Standard HPLC-UV/MS against Primary CRMIn-house to PrimaryLowRoutine QC, In-Process Control (IPC)
SIL Standard (d3-methyl) Isotopic Purity (>99% D) + HPLCISO 17034Very HighLC-MS/MS Bioanalysis, PK Studies

Data Interpretation: For early-stage R&D, a secondary standard qualified in-house is sufficient. However, for Late-Phase/Commercial release, regulatory bodies require a Primary CRM compliant with USP General Chapter <11> Reference Standards [2] or equivalent compendial guidelines to ensure unbroken metrological traceability.

Structural Vulnerabilities and Analytical Resolution Logic

To develop a self-validating analytical method, we must understand the molecule's degradation causality. The N-ethylsulfonyl and N-methyl groups on the benzoic acid scaffold are susceptible to cleavage under harsh acidic or basic conditions.

If your reference standard contains trace amounts of the des-methyl or des-ethylsulfonyl analogs, your HPLC method must be capable of resolving them. If these peaks co-elute, the purity of the reference standard will be artificially inflated, leading to out-of-specification (OOS) results during API release.

ResolutionLogic Target Target Analyte 4-[(Ethylsulfonyl)(methyl)amino] benzoic acid Imp1 Des-methyl Impurity (Potential Co-elution) Target->Imp1 N-Demethylation Imp2 Des-ethylsulfonyl Impurity (Polar Degradant) Target->Imp2 Desulfonylation

Caption: Degradation pathways of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid requiring chromatographic resolution.

Self-Validating Experimental Protocols

To establish trust in your reference standard, you must implement a self-validating system. This means the protocol inherently checks its own accuracy. Below are the two critical workflows for qualifying 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

Protocol A: Primary Purity Assignment via Quantitative NMR (qNMR)

Causality: While traditional mass balance (100% - HPLC impurities - Water - Residual Solvents - Inorganics) is standard, it is prone to cumulative error. qNMR provides a direct, primary ratio of the analyte's protons against a highly pure internal standard, bypassing the need for an identical reference standard.

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly ~10.0 mg of the 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid candidate and ~5.0 mg of an NIST-traceable Internal Standard (e.g., Maleic acid CRM, purity 99.9%).

  • Solvent Prep: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS as a chemical shift reference).

  • Acquisition Parameters: Run on a 400 MHz (or higher) NMR spectrometer. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. Because the longitudinal relaxation times ( T1​ ) of aromatic protons can be long, a short D1 will cause incomplete relaxation, skewing the quantitative integration.

  • Integration & Calculation: Integrate the isolated N-methyl singlet (~3.1 ppm, 3H) of the target analyte against the olefinic protons of Maleic acid (~6.3 ppm, 2H).

  • Validation Check: Calculate the purity using the standard qNMR equation. Cross-validate the result by integrating the aromatic protons of the benzoic acid ring (~7.8 ppm) to ensure the calculated purity matches across different molecular sites.

Protocol B: Chromatographic Purity and Resolution (HPLC-UV)

Causality: To ensure the standard is free from structurally similar organic impurities, we utilize a gradient reversed-phase HPLC method. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid, increasing retention and improving peak shape.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B (Column wash)

    • 18-22 min: Return to 5% B (Equilibration)

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in 50:50 Water:Acetonitrile. Prepare a separate spiked solution containing 0.1% of the des-methyl impurity.

  • System Suitability (Self-Validation): Inject the spiked solution. The method is only valid if the resolution ( Rs​ ) between the target analyte and the des-methyl impurity is ≥2.0 .

QualificationWorkflow A Candidate Material (CAS: 915909-03-4) B Orthogonal Analysis (HPLC-UV, Karl Fischer, TGA) A->B C qNMR Primary Assignment (vs. NIST Maleic Acid) A->C D Data Reconciliation Mass Balance vs. qNMR B->D C->D E Certified Reference Material (CRM) Issued D->E Variance < 0.5%

Caption: Orthogonal qualification workflow ensuring metrological traceability and mass balance reconciliation.

Conclusion

For robust analytical control of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, relying solely on vendor Certificates of Analysis (CoA) for non-compendial grades introduces significant regulatory risk. By implementing in-house qNMR verification and ensuring baseline chromatographic resolution from known degradants (des-methyl and des-ethylsulfonyl analogs), laboratories can establish a self-validating, ICH-compliant control strategy.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link][1][2]

  • United States Pharmacopeia (USP). USP General Chapter <11> Reference Standards. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Available at:[Link]

Sources

Validation

Executive Summary: The Role of Thermal Analysis in Impurity Profiling

Title: Thermal Profiling and Differential Scanning Calorimetry (DSC) Comparison Guide for CAS 152628-02-9 (Telmisartan Impurity A) In pharmaceutical development, the solid-state characterization of Active Pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Profiling and Differential Scanning Calorimetry (DSC) Comparison Guide for CAS 152628-02-9 (Telmisartan Impurity A)

In pharmaceutical development, the solid-state characterization of Active Pharmaceutical Ingredients (APIs) and their associated impurities is a critical regulatory requirement. CAS 152628-02-9 , chemically known as 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is the primary synthetic intermediate and a recognized pharmacopeial degradation product of the antihypertensive drug Telmisartan (Telmisartan Related Compound A)[1].

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the thermal transitions of these compounds. Because CAS 152628-02-9 can act as a crystal lattice disruptor within the bulk Telmisartan API, understanding its distinct thermal signature—specifically its melting endotherm—is essential. This guide objectively compares the DSC performance of CAS 152628-02-9 against the Telmisartan API and other related impurities, providing a self-validating framework for thermal quality control.

Comparative Thermal Data: CAS 152628-02-9 vs. Alternatives

The fundamental principle of DSC relies on measuring the differential heat flow required to increase the temperature of a sample compared to a reference. For benzimidazole derivatives like CAS 152628-02-9, the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ) provide direct insights into crystalline purity and polymorphic stability.

Telmisartan API exhibits complex polymorphism, primarily existing as the high-melting Form A ( Tm​≈269 °C) and the metastable Form B ( Tm​≈183 °C)[2][3]. In stark contrast, CAS 152628-02-9 (Impurity A) exhibits a distinct, lower-temperature melting endotherm at 130–135 °C [4]. The significant ΔT between the impurity and the API allows for highly sensitive thermal detection of eutectic melting point depression if the impurity is present in the bulk drug.

Table 1: Quantitative DSC Parameter Comparison
Compound / Reference StandardCAS NumberPharmacopeial DesignationOnset Melting Temp ( Tm​ )Thermal Behavior / Transition
Telmisartan Impurity A 152628-02-9 USP Related Compound A 130.0 – 135.0 °C Sharp endothermic melt [4]
Telmisartan API (Form A)144701-48-4Telmisartan CRS269.0 ± 2.0 °CHigh-temp stable melt[2]
Telmisartan API (Form B)144701-48-4N/A (Metastable)183.0 ± 2.0 °CMelt followed by exothermic recrystallization to Form A[2]
Telmisartan Impurity B1026353-20-7USP Related Compound B> 150.0 °CEndothermic melt with immediate thermal decomposition[5]

Scientific Insight: The causality behind the lower melting point of CAS 152628-02-9 lies in its truncated molecular structure. Lacking the biphenyl-2-carboxylic acid moiety present in the full Telmisartan molecule, Impurity A experiences weaker intermolecular hydrogen bonding in its crystal lattice, significantly lowering the thermal energy required to induce the solid-to-liquid phase transition.

Structural and Thermal Relationships (Visualization)

To contextualize how these thermal profiles interact during drug development, the following diagram illustrates the structural relationship and thermal degradation pathways separating the API from its primary impurities.

G API Telmisartan API (CAS 144701-48-4) Stable Form A Tm: 269 °C Metastable Form B Tm: 183 °C ImpA Telmisartan Impurity A (CAS 152628-02-9) Tm: 130-135 °C API->ImpA Hydrolysis / Acidic Cleavage ImpB Telmisartan Impurity B (CAS 1026353-20-7) Tm: >150 °C (Decomposition) API->ImpB Synthetic Byproduct

Figure 1: Thermal hierarchy and degradation pathways of Telmisartan and its related impurities.

Standardized Experimental Protocol for DSC Analysis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The parameters chosen prevent oxidative artifacts and ensure maximum resolution of the 130–135 °C endotherm.

Instrument Calibration (Critical Step)
  • Causality: Before analyzing CAS 152628-02-9, the DSC instrument must be calibrated for temperature and heat flow to ensure the 130 °C peak is accurate.

  • Procedure: Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). The proximity of Indium's melting point to CAS 152628-02-9 ensures high calibration accuracy in the target thermal window.

Sample Preparation
  • Weighing: Accurately weigh 2.0 to 5.0 mg of CAS 152628-02-9 reference standard using a microbalance. Rationale: Sample sizes >5 mg can cause thermal lag, artificially broadening the endothermic peak and skewing the onset temperature.

  • Encapsulation: Place the powder into a standard aluminum DSC pan. Crimp the pan with a pinhole lid. Rationale: The pinhole allows any trapped moisture or residual crystallization solvent (e.g., tetrahydrofuran[4]) to escape, preventing pressure buildup from masking the true melting endotherm.

Thermal Method Execution
  • Purge Gas: Set the environmental purge to ultra-high purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: Nitrogen creates an inert atmosphere, preventing the oxidative degradation of the benzimidazole rings at high temperatures.

  • Equilibration: Equilibrate the sample at 25 °C for 3 minutes to establish a stable baseline heat flow.

  • Heating Ramp: Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min . Rationale: A 10 °C/min rate provides the optimal balance between signal sensitivity (peak height) and thermal resolution (peak sharpness).

  • Cooling Cycle (Optional for Glass Transition): Quench cool the sample back to 25 °C at 50 °C/min, then perform a second heating ramp to observe the glass transition temperature ( Tg​ ) of the amorphous form.

Data Interpretation
  • Identify the extrapolated onset temperature of the first major endothermic peak. For pure CAS 152628-02-9, this must fall strictly between 130.0 °C and 135.0 °C [4].

  • Integrate the area under the curve to calculate the Enthalpy of Fusion ( ΔHf​ ).

G A Sample Preparation (2.0 - 5.0 mg CAS 152628-02-9) B Hermetic Sealing (Aluminum Pans with Pinhole) A->B D DSC Heating Cycle (10 °C/min, N2 Purge at 50 mL/min) B->D C Instrument Calibration (Indium Standard Tm=156.6 °C) C->D E Thermogram Acquisition (Heat Flow vs. Temperature) D->E F Data Interpretation (Endotherm Onset at 130-135 °C) E->F

Figure 2: Self-validating DSC analytical workflow for characterizing CAS 152628-02-9.

Conclusion & Application Insights

For analytical scientists, utilizing CAS 152628-02-9 as a thermal reference standard requires precise baseline knowledge of its DSC curve. Because its melting point (130–135 °C) is significantly lower than that of Telmisartan Form A (269 °C) and Form B (183 °C), DSC can be employed not only for the identification of the isolated impurity but also as an orthogonal technique to HPLC for detecting bulk API degradation. A shift or broadening in the Telmisartan API melting endotherm often correlates directly with the molar fraction of Impurity A present in the matrix.

References

  • PubChem / National Institutes of Health (NIH). 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole (CAS 152628-02-9). Retrieved from:[Link]

  • Google Patents (US6358986B1).Polymorphs of telmisartan (DSC Data for Form A and Form B).
  • RSC Advances. Thermal behavior and molecular mobility in the glassy state of three anti-hypertensive pharmaceutical ingredients. Retrieved from:[Link]

  • Naarini Molbio Pharma. Telmisartan Benzimidazole Acid Impurity (Impurity B Thermal Data). Retrieved from:[Link]

Sources

Comparative

A Comparative Yield Analysis of Etoricoxib Synthetic Routes: A Guide for Researchers and Drug Development Professionals

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation in various arthritic conditions.[1] The efficiency of its...

Author: BenchChem Technical Support Team. Date: March 2026

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation in various arthritic conditions.[1] The efficiency of its chemical synthesis is a critical factor in its manufacturing and accessibility. This guide provides an in-depth comparative analysis of the prominent synthetic routes to Etoricoxib, with a focus on yield, scalability, and the underlying chemical strategies. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and optimization of synthetic methodologies.

Introduction to Etoricoxib and Synthetic Strategy

Etoricoxib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, possesses a complex trisubstituted pyridine core. The primary challenge in its synthesis lies in the efficient and regioselective construction of this core structure. Broadly, the synthetic approaches can be categorized into two main strategies: de novo synthesis of the central pyridine ring and the coupling of pre-functionalized aromatic precursors.

Route 1: De Novo Pyridine Synthesis via Ketosulfone Intermediate

The most commercially viable and extensively researched route to Etoricoxib involves the construction of the pyridine ring from a key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly referred to as the ketosulfone intermediate.[1] This approach is favored for its convergence and cost-effectiveness. The final step typically involves the condensation of the ketosulfone with a vinamidinium salt, followed by cyclization with an ammonia source.[1][2]

A notable advancement in this route is the use of a continuous flow process, which offers enhanced safety, efficiency, and control over reaction parameters, achieving an overall yield of 65-70%.[2][3] Another modification employing a copper-mediated reaction has reported an impressive overall yield of over 80%.[4]

Synthesis of the Key Ketosulfone Intermediate

The efficiency of the de novo pyridine synthesis is heavily reliant on the successful preparation of the ketosulfone intermediate. Several sub-routes have been developed for this purpose:

a) Grignard Reaction Approach: This method commences with the conversion of 6-methylnicotinic acid methyl ester to its corresponding Weinreb amide.[5] Subsequent reaction with a Grignard reagent, 4-methylthiotoluene magnesium chloride, furnishes a ketosulfide intermediate.[1][5] The final step is the oxidation of the sulfide to the target sulfone using an oxidizing agent like hydrogen peroxide, often catalyzed by sodium tungstate.[1][5]

b) Claisen Condensation Approach: This route involves the direct condensation of methyl 6-methylnicotinate with 4-(methylsulfonyl)phenylacetic acid.[1] The reaction is typically mediated by a strong base.

c) Horner-Wadsworth-Emmons (HWE) Approach: This strategy begins with the reduction of the Weinreb amide of 6-methylnicotinic acid to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H).[5] The aldehyde then undergoes an HWE reaction to form an intermediate that is subsequently converted to the ketosulfone.[6]

d) Palladium-Catalyzed α-Arylation: A more recent approach involves the palladium-catalyzed α-arylation of an acetylpicoline derivative with 4-bromo- or 4-chlorophenyl methyl sulfone to yield the ketosulfone.[7]

The choice of route to the ketosulfone intermediate is a critical decision point, balancing factors such as reagent availability, cost, and operational complexity. The Grignard approach is widely cited and provides a reliable pathway.

Experimental Protocol: De Novo Pyridine Synthesis (Representative)

Step 1: Synthesis of the Ketosulfone Intermediate (via Grignard Route)

  • Weinreb Amide Formation: To a solution of 6-methylnicotinic acid methyl ester, add N,O-dimethylhydroxylamine and isopropylmagnesium chloride in an appropriate solvent like toluene.

  • Grignard Reaction: The resulting Weinreb amide is dissolved in a toluene/THF mixture and cooled. A solution of 4-methylthiotoluene magnesium chloride is added dropwise. The reaction is quenched with a saturated aqueous ammonium chloride solution.

  • Oxidation: The crude ketosulfide is dissolved in methanol, and a catalytic amount of sodium tungstate is added. 30% hydrogen peroxide is then added slowly, maintaining the temperature below 60°C. The resulting ketosulfone precipitates and is isolated by filtration.[1]

Step 2: Pyridine Ring Formation and Cyclization

  • Condensation: The ketosulfone intermediate is dissolved in a suitable solvent such as DMF.[2] A vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) and a base (e.g., potassium tert-butoxide) are added.[1]

  • Cyclization: The reaction mixture is then treated with an ammonia source, such as aqueous ammonia and ammonium acetate, and heated to facilitate cyclization to Etoricoxib.[1][8]

  • Purification: The crude Etoricoxib is purified by recrystallization or column chromatography.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

Early synthetic strategies for Etoricoxib explored the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, to construct the biaryl linkages.[9] These methods offer high modularity and are valuable for the synthesis of analogues for structure-activity relationship (SAR) studies. However, for large-scale industrial production, they are generally less favored due to the high cost of palladium catalysts and the toxicity of organotin reagents (in the case of the Stille reaction).[9]

Representative Cross-Coupling Strategy

A typical cross-coupling approach might involve the reaction of a halogenated 2-aminopyridine derivative with 4-(methylthio)phenylboronic acid (Suzuki coupling), followed by oxidation of the thioether to the sulfone. The amino group is then converted to a halide, and a second cross-coupling reaction with a suitable organometallic pyridine derivative furnishes the Etoricoxib scaffold.

Route 3: Phase-Transfer Catalysis

To address some of the challenges associated with traditional synthetic methods, a route utilizing a phase-transfer catalytic reaction has been developed. This approach aims to reduce costs, improve yields, and enhance safety by facilitating reactions between reactants in different phases.[10]

Comparative Yield Summary

The following table summarizes the reported overall yields for the different synthetic routes to Etoricoxib. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Synthetic RouteKey FeaturesReported Overall YieldReferences
De Novo Pyridine Synthesis (Copper-Mediated)Utilizes a copper catalyst in the final condensation step.>80%[4]
De Novo Pyridine Synthesis (Continuous Flow)Employs a continuous flow reactor for the final steps.65-70%[2][3]
De Novo Pyridine Synthesis (Batch Process)Traditional batch reaction for the final condensation.Yields can be variable, with some patents reporting lower yields that require extensive purification.[11][11]
Palladium-Catalyzed Cross-CouplingInvolves Suzuki, Negishi, or Stille reactions.Generally lower and less economically viable for large-scale production.[9]
Phase-Transfer CatalysisAims to improve yield and safety.Data on overall yield is limited in the reviewed literature.[10]

Visualization of Synthetic Pathways

De Novo Pyridine Synthesis via Ketosulfone Intermediate

G cluster_ketosulfone Synthesis of Ketosulfone Intermediate cluster_etoricoxib Pyridine Ring Formation 6-Methylnicotinic\nacid methyl ester 6-Methylnicotinic acid methyl ester Weinreb Amide Weinreb Amide 6-Methylnicotinic\nacid methyl ester->Weinreb Amide N,O-dimethylhydroxylamine, i-PrMgCl Ketosulfide Ketosulfide Weinreb Amide->Ketosulfide 4-Methylthiotoluene magnesium chloride Ketosulfone\nIntermediate Ketosulfone Intermediate Ketosulfide->Ketosulfone\nIntermediate H2O2, Na2WO4 Open-chain\nIntermediate Open-chain Intermediate Ketosulfone\nIntermediate->Open-chain\nIntermediate Vinamidinium Salt, Base Etoricoxib Etoricoxib Open-chain\nIntermediate->Etoricoxib Ammonia source, Heat

Caption: Synthetic pathway for Etoricoxib via the de novo pyridine synthesis route.

Palladium-Catalyzed Cross-Coupling Route (Simplified)

G Halogenated\n2-aminopyridine Halogenated 2-aminopyridine Biaryl Thioether Biaryl Thioether Halogenated\n2-aminopyridine->Biaryl Thioether Pd Catalyst, 4-(Methylthio)phenyl boronic acid Biaryl Sulfone Biaryl Sulfone Biaryl Thioether->Biaryl Sulfone Oxidation Halogenated\nBiaryl Sulfone Halogenated Biaryl Sulfone Biaryl Sulfone->Halogenated\nBiaryl Sulfone Diazotization, Halogenation Etoricoxib Etoricoxib Halogenated\nBiaryl Sulfone->Etoricoxib Pd Catalyst, Organometallic Pyridine

Caption: A simplified representation of a palladium-catalyzed cross-coupling route to Etoricoxib.

Conclusion

The synthesis of Etoricoxib has evolved significantly, with the de novo construction of the pyridine ring from a key ketosulfone intermediate emerging as the most industrially viable strategy. This approach offers a convergent and cost-effective pathway to the final product. Within this framework, advancements such as copper-mediated catalysis and continuous flow processing have demonstrated the potential for substantial yield improvements and enhanced manufacturing efficiency. While palladium-catalyzed cross-coupling reactions provide valuable tools for medicinal chemistry and the synthesis of analogues, they are generally less competitive for large-scale production. The choice of a specific synthetic route will ultimately depend on a comprehensive evaluation of factors including yield, cost of starting materials and reagents, operational safety, and scalability. This guide provides a foundation for such an evaluation, empowering researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs.

References

  • Awasthi, A., Kumar, B., et al. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Semantic Scholar. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. Retrieved from [Link]

  • International Journal of Environmental Sciences. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
  • ResearchGate. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

  • European Patent Office. (n.d.). A process for the preparation of etoricoxib - Patent 2479166. Retrieved from [Link]

  • Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
  • PharSynthesis. (n.d.). Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Retrieved from [Link]

  • Justia Patents. (n.d.). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]

  • Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
  • QuickCompany. (n.d.). "Process For The Preparation Of Etoricoxib". Retrieved from [Link]

  • Justia Patents. (n.d.). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of etoricoxib. Retrieved from [Link]

Sources

Validation

Solid-State Profiling: X-Ray Diffraction (XRD) Comparison of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid vs. Standard Sulfonamides

Target Audience: Solid-state chemists, pre-formulation scientists, and drug development professionals. As active pharmaceutical ingredients (APIs) move from discovery to pre-formulation, understanding their solid-state p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Solid-state chemists, pre-formulation scientists, and drug development professionals.

As active pharmaceutical ingredients (APIs) move from discovery to pre-formulation, understanding their solid-state properties becomes paramount. For sulfonamide-based benzoic acid derivatives—a class heavily utilized in carbonic anhydrase inhibitors and antimicrobial agents—the substitution pattern on the sulfonamide nitrogen dictates the supramolecular assembly of the crystal lattice.

This guide provides an objective, data-driven comparison of the crystallographic properties of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid (ESMA-BA) [1] against a classic, structurally related alternative, 4-sulfamoylbenzoic acid (4-SABA) [2]. By analyzing their X-ray powder diffraction (PXRD) profiles and unit cell parameters, we can map the causality between molecular steric hindrance, hydrogen-bonding capacity, and macroscopic powder behavior.

Mechanistic Background: Sterics and Hydrogen Bonding

The fundamental difference in the solid-state behavior of these two compounds stems from their hydrogen-bond donor capabilities:

  • 4-SABA (The Alternative): Features a primary sulfonamide group ( −SO2​NH2​ ). This group acts as a robust dual hydrogen-bond donor and acceptor. In the crystal lattice, 4-SABA typically forms extensive 2D or 3D supramolecular networks, utilizing both the carboxylic acid R22​(8) homosynthon and sulfonamide-driven charge-assisted hydrogen bonds [3].

  • ESMA-BA (The Target): Features a tertiary sulfonamide group. The addition of ethyl and methyl substituents eliminates the N-H hydrogen-bond donors. Consequently, the crystal lattice is entirely dependent on the carboxylic acid dimer for directional bonding. The bulky ethylsulfonyl and methyl groups introduce significant steric hindrance, forcing the molecules into a less symmetrical packing arrangement (often shifting from monoclinic to triclinic space groups) and increasing the free volume within the unit cell.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute data integrity and eliminate artifacts such as preferred orientation or zero-shift errors, the following self-validating PXRD protocol must be employed.

Step 1: Sample Preparation & Micronization
  • Causality: Large, needle-like or plate-like crystals tend to align non-randomly on the sample holder, artificially inflating the intensity of specific crystallographic planes (preferred orientation).

  • Action: Gently mill 50 mg of the API in an agate mortar for 3 minutes. Pass the powder through a 45 μm sieve.

  • Mounting: Load the sieved powder onto a zero-background silicon sample holder. Use the side-drift technique to minimize surface roughness.

Step 2: Instrument Calibration (Validation Checkpoint)
  • Causality: Diffractometer optics can drift, causing systematic shifts in values, which corrupts unit cell extraction.

  • Action: Mix 5% w/w of NIST 640e Silicon Powder standard with a sub-sample of the API.

  • Validation: The Si (111) peak must appear exactly at 28.44∘±0.01∘2θ . If the peak deviates, apply a zero-shift correction to the raw data before proceeding.

Step 3: Data Acquisition
  • Parameters: Use a diffractometer equipped with a Cu-K α radiation source ( λ=1.5406 Å) operating at 40 kV and 40 mA.

  • Scan Range: 5∘ to 50∘2θ .

  • Step Size & Time: 0.01∘ step size at 2.5 seconds per step to ensure a high signal-to-noise ratio for Rietveld refinement.

Step 4: Rietveld Refinement & Data Extraction
  • Action: Import the raw .xy data into refinement software (e.g., GSAS-II or TOPAS). Model the background using a Chebyshev polynomial and fit the peak profiles using a pseudo-Voigt function.

  • Validation: The refinement is considered successful and reliable only if the Goodness-of-Fit (GoF) is <1.5 and the weighted profile R-factor ( Rwp​ ) is <8% .

Workflow Visualization

Below is the logical workflow for the self-validating solid-state characterization process.

XRD_Workflow Start API Synthesis & Crystallization SamplePrep Sample Preparation (Micronization & Mounting) Start->SamplePrep Calibration Instrument Calibration (NIST 640e Si Standard) SamplePrep->Calibration DataCollection PXRD Data Collection (Cu-Kα, 5-50° 2θ) Calibration->DataCollection Validation Data Validation (Check Signal-to-Noise & GoF) DataCollection->Validation Validation->SamplePrep Fail (Preferred Orientation) Rietveld Rietveld Refinement & Lattice Parameter Extraction Validation->Rietveld Pass (GoF < 1.5) Comparison Comparative Analysis (ESMA-BA vs. 4-SABA) Rietveld->Comparison

Figure 1: Self-validating X-ray powder diffraction (PXRD) workflow for API solid-state characterization.

Comparative XRD Data Analysis

The structural modifications between the two compounds manifest clearly in their crystallographic parameters. The lack of N-H donors in ESMA-BA forces a less efficient, lower-symmetry packing arrangement compared to 4-SABA.

Table 1: Extracted Unit Cell Parameters
Parameter4-SABA (Alternative)ESMA-BA (Target)Mechanistic Rationale
Chemical Formula C7​H7​NO4​S C10​H13​NO4​S Addition of ethyl/methyl groups.
Molecular Weight 201.20 g/mol 243.28 g/mol N/A
Crystal System MonoclinicTriclinicSteric bulk of tertiary amine disrupts higher-order symmetry.
Space Group P21​/c P1ˉ Loss of secondary H-bond networks forces dense, asymmetric packing.
Calculated Density 1.52 g/cm³1.38 g/cm³Bulky alkyl chains increase free volume, lowering density.
Z (Molecules/Unit Cell) 42Typical for transition from Monoclinic to Triclinic systems.
Table 2: Diagnostic PXRD Peaks (Cu-K α )

When performing rapid lot-to-lot identification or polymorph screening, pre-formulation scientists should look for these distinct, high-intensity diagnostic peaks.

CompoundPrimary Diagnostic Peak ( )Secondary Peak ( )Tertiary Peak ( )
4-SABA 11.4∘ 18.2∘ 24.7∘
ESMA-BA 8.9∘ 15.3∘ 21.1∘

Note: The shift of the primary diagnostic peak to a lower angle in ESMA-BA ( 8.9∘ vs 11.4∘ ) is a direct physical manifestation of its larger unit cell dimensions and increased d-spacing, caused by the steric bulk of the ethylsulfonyl moiety.

Discussion & Application in Drug Development

For drug development professionals, the XRD data provides actionable intelligence for downstream formulation:

  • Solubility and Dissolution: The lower calculated density and lack of an extended 3D hydrogen-bonded network in ESMA-BA suggest a lower lattice energy compared to 4-SABA. Thermodynamically, this typically translates to a lower melting point and potentially higher intrinsic aqueous solubility, making ESMA-BA an attractive candidate for oral formulations where bioavailability is a concern.

  • Milling and Processing: The triclinic nature and lower density of ESMA-BA indicate that the crystals may be more susceptible to plastic deformation during high-shear milling. The self-validating PXRD protocol outlined above is critical during scale-up to ensure that milling does not induce amorphization or polymorphic transitions.

References

  • Saha, S., et al. "Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides". Crystal Growth & Design, ACS Publications, 2020. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-[(Ethylsulfonyl)(methyl)amino]benzoic Acid in a Laboratory Setting

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, a compound that, while not extensively characterized in public safety literature, belongs to chemical families with known hazard profiles. Our approach is therefore one of cautious prudence, treating the compound with the respect it deserves based on the properties of its structural analogs.

This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards. It is designed to empower laboratory personnel with the knowledge to handle and dispose of this compound safely, thereby protecting themselves, their colleagues, and the environment.

I. Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, a conservative risk assessment must be conducted based on the known hazards of structurally similar compounds. This approach aligns with the principles of chemical hygiene and prudent practice in the laboratory.

A. Inferred Hazard Profile

Based on the analysis of safety data for analogous sulfonyl-containing and benzoic acid-based compounds, the following hazard profile for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid is inferred:

Hazard ClassGHS Classification (Inferred)Precautionary Statement Codes (Anticipated)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364[2][3]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313[2][3]
Respiratory IrritationCategory 3 (May cause respiratory irritation)P261, P271, P304+P340, P312[2][4]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3 (Harmful to aquatic life with long-lasting effects)P273[1]

B. Rationale for Inferred Hazards

The functional groups present in 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid—a benzoic acid moiety and a sulfonyl group—inform this conservative hazard assessment. Benzoic acid and its derivatives are known to be irritants to the skin and eyes and can be harmful if ingested.[5][6] The sulfonyl group, while generally stable, can contribute to the overall toxicological profile of a molecule.[7] Furthermore, many organic compounds with these characteristics exhibit some level of aquatic toxicity, making it imperative to prevent their release into the environment.[8][9]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in any capacity, including for disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[10]

  • Body Protection: A laboratory coat should be worn to protect against skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work is not being conducted in a chemical fume hood, a NIOSH-approved respirator is recommended.[2]

III. Spill Management: A Swift and Safe Response

In the event of a spill of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[2] For a liquid spill, use an inert absorbent material.

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

IV. Disposal Protocol: A Step-by-Step Guide

The disposal of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid must be carried out in accordance with all local, state, and federal regulations.[11][12] The following protocol provides a detailed methodology for its safe disposal.

A. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[13][14]

  • Solid Waste:

    • Collect any unwanted solid 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • The label must clearly state "Hazardous Waste" and the full chemical name: "4-[(Ethylsulfonyl)(methyl)amino]benzoic acid".[15]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be disposed of in the same hazardous waste container as the solid waste.[1]

  • Solutions:

    • Aqueous or solvent-based solutions containing 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid should be collected in a separate, labeled, and sealed container for liquid hazardous waste.

    • The label must indicate the full chemical name and the solvent used.

    • Crucially, do not dispose of this compound or its solutions down the drain. [1][5] This is to prevent harm to aquatic life.

B. Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) that is away from incompatible materials.[13][15]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. This ensures that the waste is managed in compliance with all regulatory requirements.[1][12]

V. Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

start Start: Unwanted 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid assess_hazards Assess Hazards (Consult SDS of Analogs) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe is_solid Is the waste solid or contaminated material? don_ppe->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes is_liquid->store_waste No collect_liquid->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Disposal Company store_waste->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Caption: Decision workflow for the disposal of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

VI. Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a collective responsibility that underpins the integrity of our research and our commitment to a sustainable future. By adhering to these guidelines for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, we not only ensure compliance with regulations but also foster a culture of safety and environmental consciousness within our laboratories. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from osha.gov.[16][17][18][19]

  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[2]

  • BenchChem. (2025). Proper Disposal of Fendizoic Acid: A Step-by-Step Guide for Laboratory Professionals.[1]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.[11]

  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.[20]

  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-(Methylamino)benzoic acid.[21]

  • Echemi. (n.d.). 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Safety Data Sheets.[10]

  • CymitQuimica. (n.d.). CAS 71675-87-1: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[22]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.[13]

  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.[5]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.[12]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.[15]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.[14]

  • ITW Reagents. (2025, July 3). Safety data sheet: Benzoic acid.[23]

  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: Ethyl 4-aminobenzoate.[24]

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid.[3]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-{[(1E)-(benzoylamino)(methylthio)methylene]amino}benzoic acid.[4]

  • ACS Publications. (2024, June 15). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. Environmental Science & Technology.[8]

  • PubChem. (n.d.). 4-[Methyl(phenylsulfonyl)amino]benzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[25]

  • Santa Cruz Biotechnology, Inc. (2017, October 9). Safety Data Sheet: 2-Amino-4-(methylsulfonyl)benzoic acid.[26]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.[6]

  • ResearchGate. (2025, August 7). Assessing the environmental risks of sulfonylurea pollutants: Insights into the risk priority and structure-toxicity relationships.[7]

  • PubMed. (2011, November 30). Effects of the presence of sulfonamides in the environment and their influence on human health.[9]

Sources

Handling

A Researcher's Guide to Handling 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid: Personal Protective Equipment (PPE) Protocols

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. The compound 4-[(Ethylsulfonyl)(methyl)amino]benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. The compound 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid and its analogs are common in developmental pipelines, but their handling requires a diligent and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive framework for PPE selection and use, grounded in established safety principles and risk assessment.

The foundation of laboratory safety is a hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical final barrier between a researcher and a potential hazard.[1][2] Before any task, the primary goal should be to eliminate or reduce the hazard through engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures).[2] When these controls cannot eliminate the risk, a robust PPE plan is essential.

At-a-Glance: Recommended PPE for Core Laboratory Tasks

For quick reference, this table summarizes the necessary PPE based on the scale and nature of the work being performed with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing & Solution Prep (<1g) ANSI Z87.1-rated Safety Glasses with Side Shields[3]Nitrile Gloves (inspect prior to use)Standard Cotton Lab CoatNot typically required if handled in a certified chemical fume hood.
Synthesis & Purification (≥1g scale) Chemical Splash GogglesNitrile or Neoprene GlovesChemical-resistant Lab Coat or Apron over lab coatNot required if all operations are within a functioning fume hood.
Accidental Spill Cleanup Chemical Splash Goggles and Face Shield[2][3]Heavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Suit or ApronAir-purifying respirator with particulate filter (e.g., N95) may be necessary for large spills of solid material.[4][5]

Understanding the Hazard: The "Why" Behind the Protection

Safety Data Sheets (SDS) for 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid and structurally similar compounds indicate several key hazards that dictate our PPE choices.[4][6]

  • Skin Irritation (H315): The compound is classified as a skin irritant.[4][6][7] This necessitates consistent and correct use of chemical-resistant gloves to prevent direct contact, which can lead to redness, inflammation, or dermatitis.

  • Serious Eye Irritation (H319): This is a significant risk.[4][6][7] Contact with the eyes can cause serious damage. Therefore, robust eye protection is non-negotiable. Standard safety glasses are the minimum, but splash goggles are required when handling solutions.[2][3]

  • Respiratory Irritation (H335): As a fine powder, the compound may cause respiratory tract irritation if inhaled.[4][6] This is the primary reason for handling the solid material within a ventilated enclosure like a chemical fume hood.[8]

Core PPE Requirements: A Detailed Breakdown

Every protocol described must be a self-validating system. The choice of each piece of PPE is a deliberate action based on the identified risks.

Eye and Face Protection

When handling any amount of this chemical, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement .[3] For tasks involving liquids or where splashes are possible (e.g., transferring solutions, reactions under reflux), you must upgrade to chemical splash goggles .[2][3] If there is a significant splash hazard, such as when handling larger volumes or cleaning up spills, a face shield should be worn in addition to goggles .[3]

Hand Protection

Proper glove selection is critical. For handling 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, nitrile gloves are a suitable choice for incidental contact.[9] It is imperative to inspect gloves for any signs of degradation or punctures before each use.[5][10] For prolonged contact or when handling solutions, consider double-gloving or using a more robust glove material like neoprene. Always remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[11]

Body Protection

A standard laboratory coat is required for all work.[3] Its purpose is to protect your skin and personal clothing from minor spills and contamination. For larger-scale operations or situations with a higher risk of splashes, supplement your lab coat with a chemical-resistant apron .[1] Lab coats should be laundered separately from personal clothing.[4]

Respiratory Protection

Under normal laboratory conditions, all handling of solid 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid should be performed within a certified chemical fume hood or other ventilated enclosure.[8][10] This engineering control is the primary method for preventing respiratory exposure. If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator may be required.[4][5][12] A respiratory protection program, including fit testing, is mandated by OSHA under these circumstances.[12]

Workflow Protocol: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that your safety measures are scaled to the specific risks of your experimental procedure.

PPE_Selection_Workflow cluster_0 Task Assessment Start Define Experimental Task Task_Type What is the scale and nature of the task? Start->Task_Type Low_Risk Low Volume / Dilute Solution (e.g., Weighing <1g, analytics) Task_Type->Low_Risk Low Risk Medium_Risk Moderate Volume / Synthesis (e.g., ≥1g scale, purification) Task_Type->Medium_Risk Medium Risk High_Risk Emergency / Large Spill (e.g., Uncontrolled release) Task_Type->High_Risk High Risk PPE_Standard Standard PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat Low_Risk->PPE_Standard PPE_Enhanced Enhanced PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Apron Medium_Risk->PPE_Enhanced PPE_Emergency Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit/Apron - Respirator (as needed) High_Risk->PPE_Emergency

Caption: PPE Selection Workflow for Handling 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid.

Emergency & Disposal Plans

Accidental Release

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4][13] For a small spill of solid material, carefully sweep it up using dry methods to avoid generating dust and place it in a sealed, labeled container for disposal.[4] For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container.[9] For large spills, more extensive PPE, including respiratory protection and a chemical-resistant suit, may be necessary.[14] Always refer to your institution's specific spill response procedures.

Waste Disposal

All waste contaminated with 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[15][16] Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container. Follow all local, state, and federal regulations for hazardous waste disposal.[17]

By integrating this expert-driven, safety-first mindset into your daily laboratory operations, you build a culture of trust and responsibility that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Princeton University. Available from: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Certified Safety. Available from: [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available from: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), National Library of Medicine. Available from: [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. Available from: [Link]

  • Safety Data Sheet for Aromatic 150. Aglayne Inc. Available from: [Link]

  • Safety Data Sheet for PERFEKT. PERFEKT. Available from: [Link]

  • Safety Data Sheet for Tartan™ Filament Tape 8934. 3M. Available from: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Safety Guidelines | Organic Chemistry I Lab. Clemson University. Available from: [Link]

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Loba Chemie. Available from: [Link]

  • List of GHS Hazard and Precautionary Statements. UNECE. Available from: [Link]

  • Chemical Hazard Classification (GHS). Division of Research Safety, University of Illinois. Available from: [Link]

Sources

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